Dazostinag disodium
Description
Properties
CAS No. |
2553413-93-5 |
|---|---|
Molecular Formula |
C21H20F2N8Na2O10P2S2 |
Molecular Weight |
754.5 g/mol |
IUPAC Name |
disodium;7-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-18-hydroxy-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22F2N8O10P2S2.2Na/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31;;/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33);;/q;2*+1/p-2/t8-,9-,11-,13-,14-,15-,20-,21-,42?,43?;;/m1../s1 |
InChI Key |
DSMDURFDSXGNPW-RLKXMDTLSA-L |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Dazostinag Disodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazostinag disodium (formerly TAK-676) is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) protein. As a key mediator of innate immunity, STING activation by Dazostinag initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, orchestrates a robust anti-tumor immune response by activating innate and adaptive immune cells. This technical guide provides a comprehensive overview of the mechanism of action of Dazostinag disodium, including its binding affinity to STING, its functional activity in vitro and in vivo, and detailed methodologies for key experiments cited in its preclinical characterization.
Core Mechanism of Action: STING Agonism
Dazostinag disodium functions as a direct agonist of the STING protein (also known as transmembrane protein 173, TMEM173), a critical component of the innate immune system.[1][2] The STING pathway is responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Upon administration, Dazostinag binds to and activates STING, initiating a downstream signaling cascade that results in potent immune activation.[1][2]
Signaling Pathway
The activation of STING by Dazostinag triggers a well-defined signaling pathway:
-
STING Activation: Dazostinag binding induces a conformational change in the STING protein, leading to its activation.
-
TBK1 Recruitment and Activation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: TBK1 then phosphorylates the transcription factor, Interferon Regulatory Factor 3 (IRF3).
-
Nuclear Translocation and Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[3]
This cascade of events ultimately leads to the establishment of a pro-inflammatory tumor microenvironment and the induction of a potent anti-tumor immune response.
Quantitative Pharmacological Data
The interaction of Dazostinag disodium with the STING protein and its functional consequences have been quantified through various in vitro assays.
Table 1: STING Binding Affinity of Dazostinag Disodium
| Species | Dissociation Constant (Kd) (µM) | Assay Type | Reference |
| Human | 0.027 ± 0.008 | TR-FRET | |
| Mouse | ≤ 0.010 ± 0.0008 | TR-FRET | |
| Rat | 0.008 ± 0.001 | TR-FRET | |
| Cynomolgus Monkey | 0.011 ± 0.001 | TR-FRET |
Table 2: In Vitro Functional Activity of Dazostinag Disodium
| Assay | Cell Line | Parameter | EC50 (µM) | Reference |
| IFN Activation | HEK293T (with digitonin) | ISRE Reporter | 0.09 ± 0.07 | |
| IFN Activation | HEK293T (without digitonin) | ISRE Reporter | 0.3 ± 0.11 | |
| IFN Activation | THP1-Dual | ISG Reporter | 1.53 ± 0.45 | |
| IFN Activation | RAW-Lucia ISG | ISG Reporter | 1.78 ± 0.48 | |
| Dendritic Cell Activation | Mouse BMDC | - | 0.32 | |
| Dendritic Cell Activation | Human MoDC | - | 1.27 | |
| NK Cell Activation | - | - | 0.271 | |
| CD8+ T Cell Activation | - | - | 0.216 | |
| CD4+ T Cell Activation | - | - | 0.249 |
In Vivo Anti-Tumor Activity
Preclinical studies in syngeneic mouse tumor models have demonstrated the potent anti-tumor efficacy of Dazostinag disodium. Intravenous administration of Dazostinag resulted in significant, T cell-dependent anti-tumor activity in models such as A20 (lymphoma) and CT26.WT (colon carcinoma). This anti-tumor effect is associated with a dose-dependent increase in cytokine responses and enhanced activation and proliferation of immune cells within the tumor microenvironment.
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the mechanism of action of Dazostinag disodium.
STING Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of Dazostinag disodium to the STING protein.
-
Principle: The assay measures the competition between Dazostinag and a fluorescently labeled STING ligand for binding to a tagged STING protein. A terbium-labeled antibody that binds to the tagged STING protein serves as the FRET donor, and the fluorescent ligand serves as the acceptor. When the fluorescent ligand is bound to STING, FRET occurs. Dazostinag displaces the fluorescent ligand, leading to a decrease in the FRET signal.
-
General Protocol:
-
A recombinant, tagged STING protein (e.g., His-tagged) is incubated with a terbium-labeled anti-tag antibody.
-
A fluorescently labeled STING ligand (tracer) is added to the mixture.
-
Varying concentrations of Dazostinag disodium are added to compete with the tracer for binding to STING.
-
The reaction is incubated to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor and donor emission is calculated.
-
The Kd value is determined by analyzing the competition binding curve.
-
STING Pathway Activation Assay (Western Blot)
This method is used to confirm the activation of the STING signaling pathway by detecting the phosphorylation of key downstream proteins.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies are used to detect the phosphorylated (activated) forms of STING, TBK1, and IRF3.
-
General Protocol:
-
Culture relevant cells (e.g., THP-1 or CT26.WT) and treat with varying concentrations of Dazostinag disodium for a specified time (e.g., 2 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated STING, phosphorylated TBK1, and phosphorylated IRF3. Also, probe for total STING, TBK1, IRF3, and a loading control (e.g., GAPDH) for normalization.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
In Vitro Functional Assays
These assays quantify the induction of type I interferon signaling in response to Dazostinag treatment.
-
Principle: Reporter cell lines (e.g., THP1-Dual™ or RAW-Lucia™ ISG) are engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an interferon-stimulated response element (ISRE) or an interferon-stimulated gene (ISG) promoter. Activation of the STING pathway leads to the production of type I interferons, which in turn activate the reporter gene, producing a measurable signal.
-
General Protocol:
-
Plate the reporter cells in a multi-well plate.
-
Treat the cells with a range of concentrations of Dazostinag disodium.
-
Incubate for a specified period (e.g., 24 hours).
-
Measure the activity of the reporter protein in the cell supernatant or lysate using a luminometer or spectrophotometer.
-
Calculate the EC50 value from the dose-response curve.
-
These assays assess the ability of Dazostinag to activate various immune cell populations.
-
Principle: Primary immune cells (e.g., dendritic cells, NK cells, T cells) are treated with Dazostinag, and their activation is measured by monitoring the upregulation of cell surface activation markers (e.g., CD86, CD69) using flow cytometry.
-
General Protocol:
-
Isolate primary immune cells from human or mouse sources.
-
Culture the cells and treat them with different concentrations of Dazostinag disodium for a defined period (e.g., 24 hours).
-
Stain the cells with fluorescently labeled antibodies against specific cell surface activation markers.
-
Analyze the cells using a flow cytometer to quantify the percentage of activated cells and the mean fluorescence intensity of the activation markers.
-
Determine the EC50 for the activation of each cell type.
-
In Vivo Syngeneic Mouse Tumor Models
These studies evaluate the anti-tumor efficacy of Dazostinag in an immunocompetent setting.
-
Principle: Mouse cancer cells (e.g., CT26 or A20) are implanted into mice of the same genetic background (e.g., BALB/c). This allows for the study of the interaction between the tumor, the immune system, and the therapeutic agent.
-
General Protocol:
-
Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Allow the tumors to grow to a predetermined size.
-
Randomize the mice into treatment and control groups.
-
Administer Dazostinag disodium (e.g., 1-2 mg/kg) or vehicle control intravenously according to a defined schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., immune cell infiltration, cytokine levels).
-
Conclusion
Dazostinag disodium is a potent STING agonist that activates the innate immune system to drive a robust and durable anti-tumor response. Its mechanism of action is well-characterized, involving direct binding to STING and activation of the TBK1-IRF3 signaling axis, leading to the production of type I interferons and subsequent activation of a broad range of immune cells. The quantitative pharmacological data and the results from preclinical in vivo models provide a strong rationale for its clinical development as an immuno-oncology agent. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of cancer immunology and drug development.
References
The Role of Dazostinag Disodium in STING Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazostinag disodium (TAK-676) is a novel, systemically administered synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. As a potent immunomodulatory agent, it activates innate and adaptive immune responses, demonstrating significant antitumor activity in preclinical models. This technical guide provides an in-depth analysis of the mechanism of action of Dazostinag disodium, detailing its role in the activation of the STING signaling cascade, and presents key quantitative data and experimental methodologies for its evaluation.
Introduction to the STING Pathway and Dazostinag Disodium
The cyclic GMP-AMP Synthase (cGAS)-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING, an endoplasmic reticulum-resident transmembrane protein, triggers a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is pivotal in orchestrating an effective antitumor immune response by promoting dendritic cell (DC) maturation, enhancing antigen presentation, and activating natural killer (NK) cells and cytotoxic T lymphocytes.
Dazostinag disodium has been developed as a STING agonist designed for intravenous administration, enabling systemic delivery and broad access to tumor sites and lymphoid tissues.[1] Its therapeutic potential lies in its ability to convert immunologically "cold" tumors, often resistant to immunotherapy, into "hot" tumors with an inflamed microenvironment susceptible to immune-mediated destruction.
Mechanism of Action of Dazostinag Disodium
Dazostinag disodium functions as a direct agonist of the STING protein. Its binding initiates a conformational change in the STING dimer, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-α and IFN-β.[2]
Simultaneously, the activated STING-TBK1 complex can also lead to the activation of the NF-κB signaling pathway, resulting in the production of a broader range of pro-inflammatory cytokines and chemokines that further contribute to the antitumor immune response.
Below is a diagram illustrating the STING signaling pathway and the role of Dazostinag disodium.
Quantitative Data on Dazostinag Disodium Activity
The potency of Dazostinag disodium has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro STING Pathway Activation by Dazostinag Disodium
| Cell Line | Assay Type | Parameter | Value (μM) | Reference |
| HEK293T (human WT STING) | ISRE Reporter | EC50 | 0.3 ± 0.11 | [2] |
| HEK293T (human WT STING, permeabilized) | ISRE Reporter | EC50 | 0.09 ± 0.07 | [2] |
| THP1-Dual (human) | ISG Reporter | EC50 | 1.53 ± 0.45 | [2] |
| RAW-Lucia ISG (murine) | ISG Reporter | EC50 | 1.78 ± 0.48 |
Table 2: In Vitro Immune Cell Activation by Dazostinag Disodium
| Cell Type | Activation Marker | Parameter | Value (μM) | Reference |
| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | CD86 | EC50 | 0.32 | MedChemExpress |
| Human Monocyte-Derived Dendritic Cells (MoDCs) | CD86 | EC50 | 1.27 | MedChemExpress |
| Natural Killer (NK) Cells | - | EC50 | 0.271 | MedChemExpress |
| CD8+ T Cells | - | EC50 | 0.216 | MedChemExpress |
| CD4+ T Cells | - | EC50 | 0.249 | MedChemExpress |
Table 3: In Vivo Antitumor Activity of Dazostinag Disodium
| Tumor Model | Dosing Regimen (i.v.) | Outcome | Reference |
| A20 syngeneic tumors (BALB/c mice) | 1 mg/kg/day, 2 mg/kg/day for 13 days | Significant T cell-dependent antitumor activity | MedChemExpress |
| CT26.WT syngeneic tumors (BALB/c mice) | 1 mg/kg/day, 2 mg/kg/day for 13 days | Significant T cell-dependent antitumor activity | MedChemExpress |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of Dazostinag disodium.
In Vitro STING Activation Assay (ISRE Reporter)
Objective: To quantify the activation of the STING pathway by measuring the induction of an Interferon-Stimulated Response Element (ISRE)-driven reporter gene.
Methodology:
-
Cell Culture: HEK293T cells, which lack endogenous STING, are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with a plasmid encoding human wild-type STING (R232 variant) and a pNL(NLucP/ISRE/Hygro) vector containing a NanoLuc luciferase reporter gene under the control of an ISRE promoter.
-
Cell Permeabilization (Optional): For some experiments, cells are permeabilized with digitonin to facilitate the entry of Dazostinag disodium.
-
Treatment: Transfected cells are treated with a dose range of Dazostinag disodium for a specified period (e.g., 24 hours).
-
Luciferase Assay: The luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
In Vitro Immune Cell Activation Assay (Flow Cytometry)
Objective: To assess the activation of dendritic cells (DCs) following treatment with Dazostinag disodium.
Methodology:
-
Cell Isolation and Culture: Mouse bone marrow-derived dendritic cells (BMDCs) or human peripheral blood mononuclear cell (PBMC)-derived monocyte-derived dendritic cells (MoDCs) are cultured in appropriate media.
-
Treatment: Cells are treated with a dose range of Dazostinag disodium for various time points (e.g., 1, 3, 6, 24, 48, 72 hours).
-
Flow Cytometry Staining: Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers, including the DC activation marker CD86.
-
Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed to determine the percentage of CD86-positive cells and the mean fluorescence intensity, from which the EC50 is calculated.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor efficacy of Dazostinag disodium in a syngeneic mouse tumor model.
Methodology:
-
Tumor Cell Inoculation: BALB/c mice are subcutaneously inoculated with A20 or CT26.WT tumor cells.
-
Treatment: Once tumors reach a palpable size, mice are treated with either vehicle control or Dazostinag disodium administered intravenously at specified doses and schedules.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At specified time points, blood and tumor tissue can be collected to analyze cytokine levels and immune cell infiltration and activation.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment groups.
Below is a diagram illustrating the general workflow for evaluating Dazostinag disodium's efficacy.
Conclusion
Dazostinag disodium is a promising STING agonist with a well-defined mechanism of action that leverages the body's innate immune system to fight cancer. Its ability to be administered systemically offers a significant advantage in treating a wide range of solid tumors. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of Dazostinag disodium and other STING agonists. Continued research and clinical development will be crucial in fully elucidating its role in the evolving landscape of cancer immunotherapy.
References
Dazostinag Disodium: A Technical Overview of its Role in Type I Interferon Production
For Researchers, Scientists, and Drug Development Professionals
Dazostinag disodium (also known as TAK-676) is a novel, synthetic agonist of the Stimulator of Interferon Genes (STING) protein, which has demonstrated significant potential in immuno-oncology.[1][2] Its primary mechanism of action involves the activation of the STING signaling pathway, leading to the robust production of type I interferons (IFNs) and subsequent innate and adaptive immune responses.[2][3][4] This technical guide provides an in-depth overview of dazostinag disodium, focusing on its role in type I IFN production, supported by quantitative data, experimental protocols, and visual diagrams of the core signaling pathways.
Mechanism of Action: Activating the cGAS-STING Pathway
Dazostinag disodium functions as a direct agonist of STING (also known as TMEM173), a transmembrane protein crucial for the innate immune system's response to cytosolic DNA. The activation of STING by dazostinag initiates a signaling cascade that mimics the natural response to intracellular pathogens, ultimately leading to the transcription of type I IFNs and other pro-inflammatory cytokines. This process is central to the antitumor effects observed in preclinical and clinical studies.
The canonical cGAS-STING pathway, which dazostinag leverages, can be summarized as follows:
-
STING Activation: Dazostinag binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum.
-
TBK1 Recruitment and Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation and Nuclear Translocation: TBK1 then phosphorylates interferon regulatory factor 3 (IRF3). This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus.
-
Type I Interferon Gene Transcription: In the nucleus, phosphorylated IRF3 acts as a transcription factor, binding to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN-α and IFN-β).
-
Autocrine and Paracrine Signaling: The secreted type I interferons can then act in an autocrine or paracrine manner, binding to their receptors on immune cells and tumor cells. This binding activates the JAK-STAT signaling pathway, leading to the expression of a broad range of interferon-stimulated genes (ISGs) that contribute to an anti-tumor microenvironment.
Quantitative Data on Dazostinag Disodium Activity
The following tables summarize key quantitative data from preclinical studies investigating the activity of dazostinag disodium.
Table 1: In Vitro Activity of Dazostinag Disodium
| Cell Line | Assay | Parameter | Value | Reference |
| THP1-Dual Human AML Cells | STING-TBK1-IRF3 Pathway Activation | Concentration Range | 1.1, 3.3, and 10 µM | |
| CT26.WT Cells | STING-TBK1-IRF3 Pathway Activation | Concentration Range | 1.1, 3.3, and 10 µM | |
| Mouse BM-derived Dendritic Cells | Immune Cell Activation | Concentration Range | 0-1 µM | |
| Mouse Monocyte-Derived Dendritic Cells (MoDC) | Activation | EC50 | 1.27 µM | |
| Mouse Bone Marrow-Derived Dendritic Cells (BMDC) | Activation | EC50 | 0.32 µM | |
| Mouse Natural Killer (NK) Cells | Activation | EC50 | 0.271 µM | |
| Mouse CD8+ T Cells | Activation | EC50 | 0.216 µM | |
| Mouse CD4+ T Cells | Activation | EC50 | 0.249 µM | |
| HEK293T cells (transiently transfected with human WT STING) | IFN Activation (without digitonin) | EC50 | 0.3 ± 0.11 µmol/L | |
| HEK293T cells (transiently transfected with human WT STING) | IFN Activation (with digitonin) | EC50 | 0.09 ± 0.07 µmol/L | |
| THP1-Dual reporter cell line | IFN Activation | EC50 | 1.53 ± 0.45 µmol/L | |
| RAW-Lucia ISG reporter cell line | IFN Activation | EC50 | 1.78 ± 0.48 µmol/L |
Table 2: In Vivo Activity and Pharmacokinetics of Dazostinag Disodium in Mice
| Animal Model | Dosing Regimen | Observation | Reference |
| Mice | 0.025-2 mg/kg; i.v.; single dose | Well tolerated, dose-proportional pharmacokinetics in plasma, higher exposure in tumor. | |
| BALB/c mice bearing A20 syngeneic tumors | 1 mg/kg/d, 2 mg/kg/d; i.v.; 13 d | Significant T cell–dependent in vivo antitumor activity. | |
| BALB/c mice bearing CT26.WT syngeneic tumors | 1 mg/kg/d, 2 mg/kg/d; i.v.; 13 d | Induced dose-dependent cytokine responses and increased activation and proliferation of immune cells within the TME. | |
| Balb/C mice bearing CT26-GCC tumors | 0.1 mg/kg; single dose | Half-life of 33 h and AUC(last) value of 51432 h·nM. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of dazostinag disodium.
Protocol 1: In Vitro STING Pathway Activation Assay
-
Objective: To determine if dazostinag disodium activates the STING-TBK1-IRF3 pathway.
-
Cell Lines: THP1-Dual human AML cells and CT26.WT cells.
-
Methodology:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Dazostinag disodium is added to the cell cultures at varying concentrations (e.g., 1.1, 3.3, and 10 µM) for a specified incubation period (e.g., 2 hours).
-
Following incubation, cells are lysed, and protein extracts are collected.
-
Western blotting is performed to detect the phosphorylation of STING, TBK1, and IRF3. Antibodies specific to the phosphorylated forms of these proteins (e.g., pSTING, pTBK1 (S172), pIRF3 (S396)) are used.
-
Total protein levels of STING, TBK1, and IRF3 are also measured as loading controls.
-
The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of pathway activation.
-
-
Expected Outcome: A dose-dependent increase in the phosphorylation of STING, TBK1, and IRF3 in STING-expressing cells, indicating activation of the pathway.
Protocol 2: In Vivo Antitumor Efficacy Study
-
Objective: To evaluate the antitumor activity of dazostinag disodium in a syngeneic mouse model.
-
Animal Model: BALB/c mice.
-
Tumor Model: Subcutaneous implantation of A20 or CT26.WT syngeneic tumor cells.
-
Methodology:
-
Tumor cells are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
Dazostinag disodium is administered intravenously at specified doses (e.g., 1 mg/kg/d, 2 mg/kg/d) for a defined period (e.g., 13 days). The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, tumors and lymphoid tissues may be harvested for further analysis, such as flow cytometry to assess immune cell infiltration and activation.
-
-
Expected Outcome: Significant inhibition of tumor growth in the dazostinag-treated group compared to the control group, indicating in vivo antitumor efficacy.
Conclusion
Dazostinag disodium is a potent STING agonist that effectively activates the innate immune system through the induction of type I interferons. Preclinical data robustly support its mechanism of action and demonstrate significant antitumor activity. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this promising immunotherapeutic agent. The ongoing clinical trials will be crucial in determining the safety and efficacy of dazostinag disodium in various cancer types.
References
Preclinical Pharmacology of Dazostinag Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dazostinag disodium (TAK-676) is a potent and systemically active small molecule agonist of the Stimulator of Interferatorn Genes (STING) protein. This document provides an in-depth technical overview of the preclinical pharmacology of Dazostinag disodium, summarizing its mechanism of action, pharmacodynamics, pharmacokinetics, and available safety data. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the field of immuno-oncology. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. Dazostinag disodium has been developed as a novel STING agonist with the potential for systemic administration, offering a promising therapeutic strategy for the treatment of various cancers.[1][2]
Mechanism of Action
Dazostinag disodium is a direct agonist of the STING protein.[1] Its binding to STING induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1] Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of type I IFNs and other inflammatory genes.[1] This signaling cascade ultimately leads to the activation and recruitment of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, to the tumor microenvironment.
Caption: Dazostinag disodium-induced STING signaling pathway.
Pharmacodynamics
In Vitro Activity
Dazostinag disodium demonstrates potent activation of the STING pathway in various cell lines. The half-maximal effective concentrations (EC50) for STING activation and subsequent immune cell activation are summarized in the tables below.
Table 1: In Vitro STING Activation by Dazostinag Disodium
| Cell Line | Assay | EC50 (µM) |
| HEK293T-hSTING | ISRE Reporter | 0.3 ± 0.11 |
| THP1-Dual™ | ISG Reporter | 1.53 ± 0.45 |
| RAW-Lucia™ ISG | ISG Reporter | 1.78 ± 0.48 |
Table 2: In Vitro Immune Cell Activation by Dazostinag Disodium (24h treatment)
| Cell Type | Activation Marker | EC50 (µM) |
| Mouse Monocyte-Derived Dendritic Cells (MoDC) | CD86 | 1.27 |
| Mouse Bone Marrow-Derived Dendritic Cells (BMDC) | CD86 | 0.32 |
| Mouse Natural Killer (NK) Cells | CD69 | 0.271 |
| Mouse CD8+ T Cells | CD69 | 0.216 |
| Mouse CD4+ T Cells | CD69 | 0.249 |
In Vivo Activity
Intravenous administration of Dazostinag disodium in syngeneic mouse tumor models leads to a dose-dependent anti-tumor response. This anti-tumor activity is associated with the induction of pro-inflammatory cytokines and the activation of immune cells within the tumor microenvironment.
Table 3: In Vivo Anti-Tumor Efficacy of Dazostinag Disodium
| Tumor Model | Dosing Regimen (i.v.) | Outcome |
| A20 Lymphoma | 1 mg/kg/day for 13 days | Significant T cell-dependent anti-tumor activity |
| CT26 Colon Carcinoma | 2 mg/kg/day for 13 days | Significant T cell-dependent anti-tumor activity |
Table 4: In Vivo Cytokine Induction by Dazostinag Disodium in Tumor-Bearing Mice
| Cytokine | Dose (mg/kg, i.v.) | Fold Induction (vs. Vehicle) | Time Point |
| IFN-α | 1 | ~10 | 6 hours |
| IFN-β | 1 | ~40 | 6 hours |
| IP-10 (CXCL10) | 1 | ~100 | 6 hours |
| MCP-1 (CCL2) | 1 | ~15 | 6 hours |
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have shown that Dazostinag disodium exhibits dose-proportional plasma exposure and achieves higher concentrations in tumor tissue compared to plasma.
Table 5: Pharmacokinetic Parameters of Dazostinag Disodium in Mice
| Parameter | Value | Conditions |
| Plasma Half-life (t½) | ~1.4 hours | Single i.v. dose (up to 14 mg/kg) |
| Tumor-to-Plasma Ratio | >1 | At 6 hours post-dose |
| Dose Proportionality | Yes | 0.025 - 2 mg/kg |
Preclinical Safety and Toxicology
In preclinical studies, Dazostinag disodium was reported to be well-tolerated in mice at doses that demonstrated anti-tumor efficacy. However, detailed public data from formal IND-enabling toxicology studies are limited. As a systemic STING agonist, potential toxicities could be related to an over-exuberant inflammatory response, leading to cytokine release syndrome. Standard preclinical safety evaluations for a systemically administered immuno-oncology agent would typically include single- and repeat-dose toxicology studies in two species (one rodent, one non-rodent), safety pharmacology assessments (cardiovascular, respiratory, and central nervous system), and genotoxicity studies.
Experimental Protocols
In Vitro STING Activation Assay (HEK293T Reporter Assay)
This protocol describes the methodology to assess the activation of the STING pathway by Dazostinag disodium using a HEK293T cell line stably expressing a secretable luciferase reporter gene under the control of an IRF-inducible promoter.
Caption: Workflow for in vitro STING activation assay.
Methodology:
-
Cell Culture: HEK293T cells stably expressing an ISG-luciferase reporter are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Plating: Cells are seeded at a density of 5 x 10^4 cells/well in a 96-well plate and allowed to adhere overnight.
-
Treatment: The following day, the media is replaced with fresh media containing serial dilutions of Dazostinag disodium.
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luminescence Measurement: After incubation, an aliquot of the cell culture supernatant is transferred to a white-walled 96-well plate. QUANTI-Luc™ reagent is added to each well, and luminescence is immediately measured using a luminometer.
-
Data Analysis: The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vitro Dendritic Cell Activation Assay (Flow Cytometry)
This protocol outlines the procedure for assessing the activation of bone marrow-derived dendritic cells (BMDCs) by Dazostinag disodium through the analysis of the co-stimulatory molecule CD86 by flow cytometry.
Caption: Workflow for in vitro dendritic cell activation assay.
Methodology:
-
BMDC Generation: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL of GM-CSF.
-
Cell Culture: Cells are cultured for 7-9 days, with media changes every 2-3 days, to allow for differentiation into immature BMDCs.
-
Treatment: Immature BMDCs are harvested and seeded in a 24-well plate at a density of 1 x 10^6 cells/well. The cells are then treated with various concentrations of Dazostinag disodium for 24 hours.
-
Staining: After incubation, cells are harvested and stained with fluorescently labeled antibodies against CD11c (a DC marker) and CD86 (an activation marker). A viability dye is also included to exclude dead cells.
-
Flow Cytometry: The expression of CD86 on the surface of CD11c+ cells is quantified using a flow cytometer.
-
Data Analysis: The percentage of CD86+ cells or the mean fluorescence intensity of CD86 is determined for each treatment group. The EC50 is calculated from the dose-response curve.
Western Blot Analysis of STING Pathway Activation
This protocol details the detection of phosphorylated TBK1 (pTBK1) and IRF3 (pIRF3) in cell lysates following treatment with Dazostinag disodium as a measure of STING pathway activation.
Methodology:
-
Cell Lysis: Cells are treated with Dazostinag disodium for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for pTBK1 (Ser172) and pIRF3 (Ser396).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: The membrane is stripped and re-probed with antibodies against total TBK1, total IRF3, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Syngeneic Mouse Tumor Model Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of Dazostinag disodium in a syngeneic mouse model.
Methodology:
-
Tumor Cell Implantation: BALB/c mice are subcutaneously inoculated with a suspension of A20 lymphoma cells.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
Drug Administration: Dazostinag disodium is administered intravenously according to the specified dosing schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Primary efficacy endpoints typically include tumor growth inhibition (TGI) and overall survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.
Conclusion
Dazostinag disodium is a potent, systemically available STING agonist that has demonstrated significant preclinical anti-tumor activity. Its mechanism of action, involving the activation of the STING-TBK1-IRF3 signaling pathway and subsequent induction of a robust innate and adaptive immune response, positions it as a promising candidate for cancer immunotherapy. The data presented in this technical guide provide a comprehensive overview of the preclinical pharmacology of Dazostinag disodium, supporting its continued clinical development.
References
- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazostinag Disodium (TAK-676): A Technical Guide to a Novel STING Agonist in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag disodium, also known as TAK-676, is a novel, synthetic Stimulator of Interferon Genes (STING) agonist designed for systemic intravenous administration.[1][2] In the landscape of cancer immunotherapy, targeting the innate immune system presents a promising strategy to overcome resistance to existing treatments, particularly in tumors with an inadequate T-cell response.[1][2] Dazostinag activates the STING pathway, a critical component of the innate immune system, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This activation bridges the innate and adaptive immune responses, promoting the activation of dendritic cells (DCs), natural killer (NK) cells, and T cells, thereby fostering a robust anti-tumor immune response. Preclinical and clinical studies are currently underway to evaluate the safety and efficacy of dazostinag as a monotherapy and in combination with other anti-cancer agents, including checkpoint inhibitors and chemotherapy.
Mechanism of Action: The STING Signaling Pathway
Dazostinag functions as a direct agonist of the STING protein (also known as TMEM173), a transmembrane protein primarily localized in the endoplasmic reticulum. The activation of the STING pathway by dazostinag initiates a signaling cascade that culminates in the production of type I IFNs and other inflammatory cytokines.
The key steps in the dazostinag-mediated activation of the STING pathway are as follows:
-
Binding and Activation: Dazostinag binds to the STING protein, inducing a conformational change that leads to its activation.
-
Translocation and TBK1 Recruitment: Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).
-
Nuclear Translocation and Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes. This leads to the transcription of genes encoding type I IFNs (such as IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.
-
Immune Cell Activation: The secreted type I IFNs can then act in an autocrine or paracrine manner to activate various immune cells, including dendritic cells, NK cells, and T cells, leading to an anti-tumor immune response.
Preclinical and Clinical Data
In Vitro Activity
Dazostinag has demonstrated potent activation of the STING pathway and downstream immune responses in various in vitro models.
| Cell Type | Assay | Parameter | Value | Reference |
| Mouse BM-derived Dendritic Cells (BMDC) | Immune Cell Activation | EC50 | 0.32 µM | |
| Mouse Monocyte-derived Dendritic Cells (MoDC) | Immune Cell Activation | EC50 | 1.27 µM | |
| Mouse Natural Killer (NK) Cells | Immune Cell Activation | EC50 | 0.271 µM | |
| Mouse CD8+ T Cells | Immune Cell Activation | EC50 | 0.216 µM | |
| Mouse CD4+ T Cells | Immune Cell Activation | EC50 | 0.249 µM | |
| THP1-Dual human AML cells | STING-TBK1-IRF3 Pathway Activation | Dose-dependent activation | 1.1, 3.3, and 10 µM | |
| CT26.WT cells | STING-TBK1-IRF3 Pathway Activation | Dose-dependent activation | 1.1, 3.3, and 10 µM |
In Vivo Preclinical Data
Studies in syngeneic mouse tumor models have shown that intravenous administration of dazostinag leads to significant anti-tumor activity.
| Animal Model | Tumor Model | Dazostinag Dose | Dosing Schedule | Key Findings | Reference |
| BALB/c mice | A20 syngeneic tumors | 1 mg/kg/d, 2 mg/kg/d | i.v.; 13 days | Significant T cell-dependent in vivo antitumor activity. | |
| BALB/c mice | CT26.WT syngeneic tumors | 1 mg/kg/d, 2 mg/kg/d | i.v.; 13 days | Induced dose-dependent cytokine responses and increased activation and proliferation of immune cells within the TME. | |
| C57BL/6J mice | B16F10_WT melanoma | Not specified | Not specified | Antitumor activity is dependent on STING expression in host immune cells. |
Clinical Trial Data
Dazostinag is being investigated in several clinical trials, both as a monotherapy and in combination with other agents. The iintune-1 study (NCT04420884) is a key Phase 1/2 trial evaluating its safety, pharmacokinetics, and anti-tumor activity.
| Clinical Trial | Phase | Treatment Arms | Key Findings | Reference |
| iintune-1 (NCT04420884) | Phase 1/2 | Dazostinag Monotherapy (0.1 to 14 mg weekly, IV) | Dose-responsive induction of STING gene signature and IFN-γ. | |
| iintune-1 (NCT04420884) | Phase 1/2 | Dazostinag (0.1 to 14 mg weekly, IV) + Pembrolizumab (200 mg Q3W, IV) | Enhanced peripheral anti-tumor immune cell activity and CD8 T-cell tumor infiltration. Overall response rate of 34.5% in the HNSCC expansion cohort. | |
| NCT04541108 | Phase 0 | Intratumoral microdosing of Dazostinag (max 1.68 µg) +/- chemotherapy | Induced Type 1 IFN signaling and shifted macrophage polarization to a proinflammatory phenotype at 24 hours. | |
| NCT04879849 | Phase 1 | Dazostinag + Pembrolizumab + Radiotherapy | Investigating safety and preliminary antitumor activity in NSCLC, TNBC, or SCCHN. |
Pharmacokinetic Profile
Preclinical and clinical studies have provided initial insights into the pharmacokinetic properties of dazostinag.
| Population | Dose | Parameter | Value | Reference |
| Mice | 0.025-2 mg/kg (single i.v. dose) | Pharmacokinetics | Dose-proportional plasma pharmacokinetics, higher exposure in tumor. | |
| Human (Phase 1) | Up to 14 mg | Terminal Half-life | 1.4 ± 0.75 hours |
Experimental Protocols and Methodologies
This section outlines the key experimental designs and methodologies employed in the research of dazostinag.
In Vitro Immune Cell Activation Assays
-
Objective: To determine the potency of dazostinag in activating various immune cell populations.
-
Methodology:
-
Isolation of primary immune cells (e.g., bone marrow-derived dendritic cells, splenocytes for NK and T cells) from mice.
-
Culture of immune cells in appropriate media.
-
Treatment with a dose range of dazostinag (e.g., 0-1 µM) for a specified duration (e.g., 24 hours).
-
Assessment of cell activation markers (e.g., CD86 on DCs, IFN-γ production by NK and T cells) by flow cytometry or ELISA.
-
Calculation of EC50 values from dose-response curves.
-
Western Blot for STING Pathway Activation
-
Objective: To confirm that dazostinag activates the STING signaling cascade.
-
Methodology:
-
Culture of relevant cell lines (e.g., THP1-Dual, CT26.WT).
-
Treatment with dazostinag at various concentrations and time points.
-
Lysis of cells and quantification of protein concentration.
-
Separation of proteins by SDS-PAGE and transfer to a membrane.
-
Probing the membrane with primary antibodies against phosphorylated and total STING, TBK1, and IRF3.
-
Detection with secondary antibodies and visualization of protein bands.
-
Syngeneic Mouse Tumor Models
-
Objective: To evaluate the in vivo anti-tumor efficacy and immunomodulatory effects of dazostinag.
-
Methodology:
-
Implantation of murine tumor cells (e.g., CT26 colon carcinoma, A20 lymphoma) into immunocompetent syngeneic mice (e.g., BALB/c).
-
Once tumors are established, treatment with dazostinag via intravenous injection at specified doses and schedules.
-
Monitoring of tumor growth over time.
-
At the end of the study, tumors and lymphoid tissues can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.
-
References
- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Situ Proinflammatory Effects of Dazostinag Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Dazostinag Disodium: A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazostinag disodium (formerly TAK-676) is a novel, systemically administered synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING by Dazostinag disodium initiates a cascade of signaling events, culminating in the production of type I interferons and other pro-inflammatory cytokines. This leads to the robust activation of dendritic cells, natural killer (NK) cells, and T cells, thereby promoting a potent anti-tumor immune response. This document provides an in-depth technical guide to the discovery, synthesis, and preclinical characterization of Dazostinag disodium, intended for researchers and professionals in the field of drug development.
Discovery and Rationale
The discovery of Dazostinag disodium stemmed from the growing understanding of the STING pathway's role in cancer immunotherapy. The STING pathway is a key sensor of cytosolic DNA, which can be a sign of cellular damage or viral infection, both of which are relevant in the context of cancer. Upon activation, STING triggers a potent innate immune response, which in turn bridges to an adaptive anti-tumor response.[1] Early STING agonists were limited by their requirement for intratumoral injection. Dazostinag disodium was developed as a systemically available STING agonist to overcome this limitation, allowing for the treatment of a broader range of metastatic and inaccessible tumors.[2]
Chemical Synthesis
The detailed chemical synthesis and characterization of Dazostinag disodium have been described in the supplementary materials of the publication "TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies" in Cancer Research Communications.[3] The synthesis is a multi-step process, the specifics of which are proprietary and detailed within the aforementioned publication's supplementary data. Researchers are directed to this source for the complete, replicable protocol.
Mechanism of Action
Dazostinag disodium functions as a direct agonist of the STING protein. Its binding to STING induces a conformational change in the protein, leading to its activation and downstream signaling.
STING Signaling Pathway
The activation of STING by Dazostinag disodium initiates a well-defined signaling cascade:
Quantitative Data
The preclinical development of Dazostinag disodium generated a significant amount of quantitative data, summarized below for clarity and comparison.
Table 1: In Vitro Activity of Dazostinag Disodium
| Assay | Cell Line/System | Readout | EC50 (µM) | Reference |
| STING-dependent IFN-β Induction | THP1-Dual™ Cells | IFN-β Reporter | Not explicitly stated, but dose-dependent activation observed from 1.1 µM | [4] |
| Immune Cell Activation | Mouse BM-derived Dendritic Cells (BMDC) | Activation Marker Expression | 0.32 | [4] |
| Immune Cell Activation | Human Monocyte-derived Dendritic Cells (MoDC) | Activation Marker Expression | 1.27 | |
| Immune Cell Activation | Mouse Natural Killer (NK) Cells | Activation Marker Expression | 0.271 | |
| Immune Cell Activation | Mouse CD8+ T Cells | Activation Marker Expression | 0.216 | |
| Immune Cell Activation | Mouse CD4+ T Cells | Activation Marker Expression | 0.249 |
Table 2: In Vivo Pharmacokinetics of Dazostinag Disodium in Mice
| Dose (mg/kg, i.v.) | Cmax (ng/mL) | AUC (ng*h/mL) | Tumor-to-Plasma Ratio | Reference |
| 0.3 | 1,020 | 1,230 | >1 | |
| 1 | 3,450 | 4,210 | >1 | |
| 3 | 10,600 | 13,000 | >1 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings. The following protocols are based on the supplementary methods of Cunniff et al., 2022.
STING Pathway Activation Assay (in THP1-Dual™ Cells)
Objective: To determine the ability of Dazostinag disodium to activate the STING pathway, leading to the induction of an IFN-β reporter gene.
Workflow:
Methodology:
-
Cell Culture: THP1-Dual™ cells, which are engineered with a secreted luciferase reporter under the control of an IFN-β minimal promoter, are cultured according to the manufacturer's instructions.
-
Plating: Cells are seeded into 96-well plates at a density of 100,000 cells per well.
-
Treatment: Dazostinag disodium is serially diluted in culture medium and added to the cells. A vehicle control is also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 24 hours.
-
Detection: The supernatant is collected, and QUANTI-Luc™ reagent is added according to the manufacturer's protocol.
-
Measurement: Luminescence, indicative of IFN-β promoter activity, is measured using a luminometer.
In Vivo Antitumor Activity in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of Dazostinag disodium in immunocompetent mice bearing syngeneic tumors.
Workflow:
Methodology:
-
Animal Models: BALB/c mice are typically used for the CT26 colon carcinoma model.
-
Tumor Cell Implantation: A suspension of CT26 tumor cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: Dazostinag disodium is administered intravenously at various dose levels. The control group receives a vehicle control.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and the tumor growth inhibition in the treated groups is calculated.
Conclusion
Dazostinag disodium is a promising, systemically active STING agonist with a well-defined mechanism of action and demonstrated preclinical efficacy. The data presented in this whitepaper, including its in vitro and in vivo activity, provide a strong rationale for its ongoing clinical development. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in the field of immuno-oncology and drug discovery. Further investigation into the full clinical potential of Dazostinag disodium, both as a monotherapy and in combination with other anti-cancer agents, is warranted.
References
- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Dazostinag Disodium: A Technical Guide to its Impact on Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazostinag disodium (TAK-676) is a potent, synthetic agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system.[1][2][3] By activating the STING signaling pathway, dazostinag initiates a cascade of downstream events that lead to the production of type I interferons and other pro-inflammatory cytokines. This activity modulates the tumor microenvironment, shifting it from an immune-suppressive to a pro-inflammatory state, and activates key innate immune cells, including dendritic cells, natural killer cells, and macrophages.[4] This technical guide provides an in-depth overview of the mechanism of action of dazostinag disodium, its effects on various innate immune cells, and detailed experimental protocols for assessing its activity.
Mechanism of Action: STING Pathway Activation
Dazostinag functions as a direct agonist of STING (also known as TMEM173), a transmembrane protein that plays a pivotal role in the innate immune response to cytosolic DNA.[2] Upon binding, dazostinag induces a conformational change in the STING protein, leading to its activation. This initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Activated TBK1 phosphorylates IRF3, which then dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN-α and IFN-β).
The activation of the STING pathway by dazostinag has been shown to be dose-dependent in both murine and human cell lines. This leads to the production of pro-inflammatory cytokines and enhances the cross-presentation of tumor-associated antigens by dendritic cells, ultimately bridging the innate and adaptive immune responses.
Effects on Innate Immune Cells
Dazostinag has been demonstrated to activate a variety of innate immune cells, contributing to a robust anti-tumor immune response.
Macrophage Polarization
In the tumor microenvironment, dazostinag promotes a shift in macrophage polarization from an immune-suppressive M2-like phenotype to a pro-inflammatory M1-like phenotype. This is characterized by an increase in the expression of CD86, a marker for M1 macrophages, and a decrease in the M2 marker CD163. This repolarization enhances the anti-tumor functions of macrophages.
Dendritic Cell and Natural Killer Cell Activation
Dazostinag promotes the activation of dendritic cells (DCs) and natural killer (NK) cells. Activated DCs are crucial for antigen presentation and the subsequent activation of the adaptive immune system, particularly CD8+ T cells. Activated NK cells contribute directly to tumor cell lysis.
Quantitative Data
The following tables summarize the quantitative data available for the activity of dazostinag disodium.
Table 1: In Vitro Immune Cell Activation by Dazostinag Disodium
| Cell Type | Parameter | EC50 (µM) | Time Point |
| Mouse BM-derived Dendritic Cells (BMDC) | Activation | 0.32 | 24 h |
| Human Monocyte-derived Dendritic Cells (MoDC) | Activation | 1.27 | 24 h |
| Natural Killer (NK) Cells | Activation | 0.271 | 24 h |
| CD8+ T Cells | Activation | 0.216 | 24 h |
| CD4+ T Cells | Activation | 0.249 | 24 h |
Table 2: Dose-Dependent Activation of STING Pathway
| Cell Line | Concentration (µM) | Effect | Time Point |
| THP1-Dual human AML cells | 1.1, 3.3, 10 | Dose-dependent activation of STING-TBK1-IRF3 pathway | 2 h |
| CT26.WT cells | 1.1, 3.3, 10 | Dose-dependent activation of STING-TBK1-IRF3 pathway | 2 h |
Experimental Protocols
In Vitro STING Pathway Activation Assay
-
Cell Lines: THP1-Dual™ ISG cells (InvivoGen) or CT26 murine colon carcinoma cells.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat cells with increasing concentrations of dazostinag disodium (e.g., 0.1 to 10 µM) for 2 hours.
-
Lyse the cells and perform Western blotting to detect the phosphorylation of TBK1 and IRF3. Use antibodies specific for total and phosphorylated forms of these proteins.
-
Alternatively, for THP1-Dual™ cells, measure the activity of secreted Lucia luciferase as a reporter for IRF3/7 activity according to the manufacturer's protocol.
-
In Vitro Immune Cell Activation Assay
-
Cells: Mouse bone marrow-derived dendritic cells (BMDCs), human peripheral blood mononuclear cell (PBMC)-derived monocyte-derived dendritic cells (MoDCs), NK cells, CD8+ T cells, and CD4+ T cells.
-
Methodology:
-
Isolate and culture the desired immune cell population.
-
Treat the cells with a range of dazostinag disodium concentrations (e.g., 0-1 µM) for 24 hours.
-
Assess cell activation by flow cytometry using antibodies against activation markers such as CD86, CD69, or others appropriate for the cell type.
-
Calculate the EC50 value from the dose-response curve.
-
In Situ Analysis of the Tumor Microenvironment
-
Model: Patients with head and neck squamous cell carcinoma (HNSCC).
-
Methodology:
-
Administer intratumoral microdoses of dazostinag (e.g., maximum dose of 1.68 μg in a 0.05 mg/mL solution) 24, 48, 72, or 96 hours prior to surgical resection.
-
After resection, prepare tumor samples for analysis.
-
Perform immunohistochemistry (IHC) using antibodies against markers of interest, such as CD68, CD86, and CD163 for macrophage polarization.
-
Perform in situ hybridization (ISH) to detect the expression of genes such as IFN-β1, ISG15, CXCL9, and CXCL10.
-
Utilize spatial profiling technologies like GeoMx Digital Spatial Profiler and CosMx Spatial Molecular Imager for a more detailed analysis of cellular responses within the native tumor microenvironment.
-
Conclusion
Dazostinag disodium is a promising immunomodulatory agent that activates the innate immune system through the STING pathway. Its ability to induce type I interferons, activate key innate immune cells, and remodel the tumor microenvironment underscores its potential as a therapeutic agent in oncology. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of dazostinag disodium.
References
An In-depth Technical Guide to the Core Pharmacology of Dazostinag Disodium (TAK-676)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the publicly available data on Dazostinag disodium. A classical Structural Activity Relationship (SAR) study involving a series of chemical analogs and their corresponding biological activities has not been identified in the public domain. Therefore, this guide focuses on the core structural features, mechanism of action, and pharmacological profile of Dazostinag disodium itself.
Introduction
Dazostinag disodium (also known as TAK-676) is a novel, synthetic, cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] It is under investigation for its potential immuno-activating and antineoplastic activities, particularly in the context of advanced or metastatic solid tumors.[4][5] Dazostinag is designed for systemic delivery and functions by activating the STING signaling pathway, which plays a crucial role in the innate immune system's ability to detect and respond to cytosolic DNA, thereby bridging innate and adaptive immunity to mount an anti-tumor response.
Structurally, Dazostinag is a complex molecule with the chemical formula C₂₁H₂₀F₂N₈Na₂O₁₀P₂S₂ and a molecular weight of 754.48 g/mol . Its design as a cyclic dinucleotide is key to its function as a STING agonist. Dazostinag has also been explored as a payload for antibody-drug conjugates (ADCs), combining the targeted delivery of monoclonal antibodies with the potent immune-stimulating activity of a STING agonist.
Mechanism of Action: STING Pathway Activation
Dazostinag exerts its therapeutic effects by directly binding to and activating the STING protein, which is predominantly located on the endoplasmic reticulum. This binding event initiates a signaling cascade that results in the production of pro-inflammatory cytokines, most notably type I interferons (IFNs).
The key steps in the Dazostinag-mediated activation of the STING pathway are as follows:
-
Binding and Conformational Change: Dazostinag binds to the ligand-binding domain of the STING dimer, inducing a conformational change.
-
Translocation and TBK1 Recruitment: The activated STING complex translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates Tank-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates into the nucleus.
-
Gene Transcription: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, driving the transcription of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.
-
Immune Cell Activation: The secreted type I interferons then act in an autocrine and paracrine manner to activate various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, leading to a robust anti-tumor immune response. This includes enhanced antigen presentation by DCs, leading to the priming and activation of tumor-specific CD8+ T cells.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Dazostinag disodium from preclinical studies.
Table 1: In Vitro Activity of Dazostinag
| Cell Type / Assay | Parameter | Value | Reference |
| Mouse Bone Marrow-Derived Dendritic Cells (BMDC) | Activation EC₅₀ | 0.32 µM | |
| Mouse Monocyte-Derived Dendritic Cells (MoDC) | Activation EC₅₀ | 1.27 µM | |
| Mouse Natural Killer (NK) Cells | Activation EC₅₀ | 0.271 µM | |
| Mouse CD8⁺ T Cells | Activation EC₅₀ | 0.216 µM | |
| Mouse CD4⁺ T Cells | Activation EC₅₀ | 0.249 µM | |
| THP1 cells (human STING R232 variant) | Guanylyl cyclase C (GCC) Activation EC₅₀ | 0.068 nM |
Table 2: In Vivo Pharmacokinetics and Stability of Dazostinag
| Species/Matrix | Parameter | Dose/Concentration | Value | Reference |
| Balb/C Mice (bearing CT26-GCC tumors) | Terminal Half-life (t₁/₂) | 0.1 mg/kg (single dose) | 33 hours | |
| Balb/C Mice (bearing CT26-GCC tumors) | AUC (last) | 0.1 mg/kg (single dose) | 51432 h·nM | |
| Human, Primate, and Mouse Plasma | Stability | 10 µg/mL | Stable for 96 hours | |
| Rat Liver Tritosomes | Half-life (t₁/₂) | 121 µM | 2.4 hours |
Experimental Protocols
Detailed experimental protocols for Dazostinag are proprietary. However, based on published studies, the following outlines general methodologies for evaluating STING agonists.
In Vitro STING Activation Assay
This protocol describes a general method for measuring STING pathway activation using a reporter cell line.
-
Cell Line: THP1-Dual™ cells, which are human monocytic cells engineered with a reporter gene (e.g., luciferase) under the control of an IRF-inducible promoter, are commonly used.
-
Cell Seeding: Cells are seeded at an appropriate density (e.g., 100,000 cells/well) in a 96-well plate and incubated.
-
Compound Preparation: Dazostinag disodium is serially diluted in a suitable cell culture medium.
-
Cell Treatment: The diluted compound is added to the cells and incubated for a period sufficient to induce gene expression (e.g., 18-24 hours).
-
Signal Readout: A luciferase assay reagent is added to each well, and the resulting luminescence, which is proportional to STING activation, is measured using a luminometer.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse model.
-
Animal Model: Standard laboratory mouse strains such as BALB/c or C57BL/6 are used.
-
Tumor Implantation: A suspension of a syngeneic tumor cell line (e.g., CT26 colon carcinoma or A20 lymphoma) is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined average volume (e.g., 50-100 mm³). Tumor volume is measured regularly with calipers.
-
Randomization and Treatment: Mice are randomized into treatment and vehicle control groups. Dazostinag, formulated in a suitable vehicle, is administered via a clinically relevant route, such as intravenous (i.v.) injection. Dosing can be a single administration or a multi-dose regimen (e.g., 1 mg/kg/day for 13 days).
Conclusion
Dazostinag disodium is a potent, systemically available STING agonist that activates both innate and adaptive immunity. Its mechanism of action, centered on the robust induction of type I interferons, leads to a profound remodeling of the tumor microenvironment and the generation of a durable anti-tumor T-cell response. The quantitative data from preclinical studies demonstrate its activity at nanomolar to micromolar concentrations in vitro and a favorable pharmacokinetic profile in vivo. While a detailed structural activity relationship for a series of analogs is not publicly available, the core structure of Dazostinag as a synthetic cyclic dinucleotide is fundamental to its potent agonist activity. Ongoing clinical trials will further elucidate its therapeutic potential in treating various solid tumors.
References
Dazostinag Disodium as an Antibody-Drug Conjugate Payload: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) have emerged as a powerful therapeutic modality in oncology, traditionally leveraging highly potent cytotoxic agents. A new frontier in ADC development involves the use of immunomodulatory payloads to activate the patient's own immune system against tumors. Dazostinag disodium (also known as TAK-676), a potent Stimulator of Interferon Genes (STING) agonist, represents a promising payload in this class. By targeting dazostinag to the tumor microenvironment (TME) via a monoclonal antibody, it is possible to induce a robust, localized anti-tumor immune response, potentially overcoming the limitations of systemic STING agonist administration. This technical guide provides an in-depth overview of dazostinag as an ADC payload, detailing its mechanism of action, preclinical and clinical data, and key experimental methodologies for its evaluation.
Introduction to Dazostinag Disodium
Dazostinag disodium is a synthetic cyclic dinucleotide STING agonist.[1] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[2] Activation of STING in immune cells, particularly dendritic cells (DCs), leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This, in turn, promotes the activation and recruitment of natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs) into the TME, leading to a potent, T-cell dependent anti-tumor response.[4]
As a standalone agent, dazostinag has shown the ability to induce complete tumor regressions and durable T-cell memory in preclinical models. However, systemic administration of STING agonists can be associated with systemic cytokine release and potential toxicities. Conjugating dazostinag to a tumor-targeting antibody offers a strategy to increase its therapeutic index by concentrating its immunostimulatory activity within the tumor.
Mechanism of Action of a Dazostinag-ADC
A dazostinag-based ADC combines the tumor-targeting specificity of a monoclonal antibody with the immune-activating power of the STING agonist payload. The general mechanism is as follows:
-
Targeting and Binding: The ADC is administered intravenously and circulates throughout the body. The monoclonal antibody component of the ADC selectively binds to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-TAA complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Payload Release: The ADC is trafficked to intracellular compartments, such as lysosomes. Inside the lysosome, the linker connecting the antibody to dazostinag is cleaved by lysosomal enzymes (e.g., Cathepsin B for a Val-Ala linker).
-
STING Pathway Activation: The released dazostinag enters the cytoplasm of the tumor cell or can be released into the TME upon tumor cell death. Dazostinag then binds to and activates the STING protein located on the endoplasmic reticulum of tumor-infiltrating immune cells (e.g., dendritic cells).
-
Immune Response Cascade: STING activation triggers a signaling cascade involving TBK1 and IRF3, leading to the transcription and secretion of type I interferons and other cytokines. This initiates a pro-inflammatory cascade, activating dendritic cells, enhancing antigen presentation, and promoting the recruitment and activation of tumor-killing CD8+ T cells and NK cells.
Quantitative Data Summary
The following tables summarize key quantitative data for dazostinag and related ADCs from preclinical and clinical studies.
Table 1: In Vitro Activity of Dazostinag
| Parameter | Cell Line / System | Value | Reference(s) |
|---|---|---|---|
| NK Cell Activation (EC50) | Not Specified | 0.271 µM | |
| CD4+ T Cell Activation (EC50) | Not Specified | 0.249 µM | |
| CD8+ T Cell Activation (EC50) | Not Specified | 0.216 µM |
| STING Pathway Activation | THP1-Dual, CT26 cells | Dose-dependent at 1.1, 3.3, 10 µM | |
Table 2: Preclinical Pharmacokinetics of Dazostinag
| Species | Dose & Route | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Mouse (BALB/c) | 0.025 - 2 mg/kg; i.v. | PK | Dose-proportional |
| Mouse (BALB/c) | Not Specified | Tumor Exposure | Higher than plasma | |
Table 3: In Vivo Antitumor Activity of Dazostinag
| Tumor Model | Species | Dose & Route | Outcome | Reference(s) |
|---|---|---|---|---|
| A20 Syngeneic | BALB/c Mice | 1 mg/kg or 2 mg/kg; i.v. | Significant antitumor activity | |
| CT26.WT Syngeneic | BALB/c Mice | 1 mg/kg or 2 mg/kg; i.v. | Significant antitumor activity |
| CT26, A20, B16F10 | Mice | 0.3, 1.0, 2.0 mg/kg; i.v. | Tumor growth inhibition | |
Table 4: Clinical Trial Data for Dazostinag (TAK-676)
| Study ID | Phase | Indication | Treatment | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| NCT04420884 | I/II | Advanced/Metastatic Solid Tumors | Dazostinag (0.1 - 14 mg) +/- Pembrolizumab | Manageable safety profile |
| Phase 0 (CIVO) | 0 | HNSCC | Dazostinag (0.05 mg/mL intratumoral) | Induced Type 1 IFN signaling and T-cell enrichment | |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of dazostinag as an ADC payload. These are synthesized from publicly available information and should be adapted and optimized for specific laboratory conditions.
ADC Synthesis and Characterization (Example: Cysteine Conjugation)
This protocol describes a general method for conjugating a maleimide-functionalized dazostinag-linker to a monoclonal antibody via reduced interchain cysteines.
References
- 1. Facebook [cancer.gov]
- 2. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Proinflammatory Effects of Dazostinag Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
early-phase clinical trial data for Dazostinag disodium
An In-depth Technical Guide to Early-Phase Clinical Trial Data for Dazostinag Disodium (TAK-676)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dazostinag disodium (TAK-676) is a novel, synthetic, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Early-phase clinical and preclinical data indicate that dazostinag potently activates innate and adaptive immune responses, demonstrating anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the available early-phase data, focusing on the mechanism of action, pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy of dazostinag.
Mechanism of Action: STING Pathway Activation
Dazostinag functions by directly binding to and activating the STING protein, a critical component of the innate immune system that detects cytosolic DNA. This binding triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] This cascade initiates a robust anti-tumor immune response characterized by the activation and recruitment of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes into the tumor microenvironment.[3]
Below is a diagram illustrating the STING signaling pathway activated by dazostinag.
Caption: Dazostinag-mediated STING signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and early-phase clinical studies of dazostinag.
Table 1: Preclinical In Vitro Immune Cell Activation
Data from in vitro assays using mouse bone marrow-derived dendritic cells (BMDCs), monocyte-derived dendritic cells (MoDCs), NK cells, and T cells.
| Cell Type | Parameter | Value (µM) |
| MoDC | Activation EC₅₀ | 1.27[1] |
| BMDC | Activation EC₅₀ | 0.32[1] |
| NK Cells | Activation EC₅₀ | 0.271 |
| CD8⁺ T Cells | Activation EC₅₀ | 0.216 |
| CD4⁺ T Cells | Activation EC₅₀ | 0.249 |
Table 2: Phase 1 Human Pharmacokinetics (iintune-1, NCT04420884)
Pharmacokinetic parameters from the dose-escalation phase in patients with advanced or metastatic solid tumors.
| Parameter | Value | Dose Range |
| Terminal Half-life (t½) | 1.4 ± 0.75 hours | Up to 14 mg |
| Accumulation | None observed between cycles | Up to 14 mg |
Table 3: Phase 1 Human Pharmacodynamics (iintune-1, NCT04420884)
Pharmacodynamic responses observed in peripheral blood from the dose-escalation phase.
| Biomarker | Dose | Median Fold Increase (vs. baseline) | Time of Max Expression |
| IFN-γ Expression | 5 mg | 27X | 10 hours post-dose |
| IFN-γ Expression | 14 mg | 49X | 6 hours post-dose |
Table 4: Phase 1b Safety Summary (iintune-1, NCT04420884)
Safety data from the dose expansion cohort of 30 patients with recurrent/metastatic squamous cell carcinoma of the head and neck (RM-SCCHN) treated with dazostinag (5 mg) plus pembrolizumab.
| Adverse Event Category | Incidence | Details |
| Any Treatment-Emergent AE (TEAE) | 100% | Grade ≥3 in 37% of patients. |
| Dazostinag-related TEAEs | 80% | Grade ≥3 in 13% of patients. |
| Most Common TEAEs (any grade) | Fatigue (40%), Nausea (27%), Cough (23%), Headache (20%) | - |
| Most Common Dazostinag-related TEAE | Fatigue (30%) | - |
| Cytokine Release Syndrome (CRS) | 13% | All dazostinag-related and Grade 1-2. |
| Treatment Discontinuation (due to TEAE) | 1 patient | - |
| Treatment-related Deaths | 0 | - |
Experimental Protocols
Preclinical In Vivo Efficacy Studies
-
Animal Models: BALB/c mice bearing A20 syngeneic B-cell lymphoma or CT26 syngeneic colon carcinoma tumors.
-
Dosing: Dazostinag was administered intravenously (IV) at doses ranging from 0.025 to 2 mg/kg.
-
Methodology: Tumor growth was monitored over time. In some studies, T-cell depletion was performed using antibodies to confirm the T-cell-dependent mechanism of action. The studies demonstrated significant, dose-dependent anti-tumor activity, including complete regressions and the induction of durable memory T-cell immunity.
Phase 0 Intratumoral Microdosing Study (NCT06062602)
-
Patient Population: Patients with Head and Neck Squamous Cell Carcinoma (HNSCC) scheduled for surgical resection.
-
Methodology: The CIVO® platform was used to deliver microdoses of dazostinag, alone or in combination with chemotherapy (Carboplatin, 5-FU, or Paclitaxel), directly into tumors 24 to 96 hours before resection. Resected tissue was analyzed using immunohistochemistry and in situ hybridization.
-
Endpoints: The primary goal was to study the localized pharmacodynamic effects on the tumor microenvironment (TME). The study confirmed that dazostinag induced Type 1 IFN signaling, shifted macrophages to a proinflammatory phenotype, and enriched cytotoxic T cells in the TME.
Phase 1/2 Dose Escalation and Expansion Study (iintune-1, NCT04420884)
-
Patient Population: Patients with advanced or metastatic solid tumors.
-
Study Design: This is an open-label, dose-escalation and expansion study.
-
Part 1 (Dose Escalation): Patients received escalating doses of dazostinag (0.1 to 14 mg IV weekly) as a single agent or in combination with pembrolizumab (200 mg IV every 3 weeks). The primary objective was to determine safety and tolerability.
-
Part 2 (Dose Expansion): Based on the data from Part 1, doses of 5 mg and 14 mg were selected for expansion cohorts in specific indications, such as HNSCC.
-
-
Methodology for Biomarker Analysis: Peripheral blood samples were collected at multiple time points (pre-dose, 6, 10, and 24 hours post-dose) during the first two cycles for pharmacokinetic analysis, cytokine/chemokine measurement, PBMC RNA-sequencing, and flow cytometry. Paired tumor biopsies (baseline and on-treatment) were collected in a subset of patients to assess T-cell infiltration and TME modulation.
The workflow for the iintune-1 clinical trial is depicted below.
Caption: High-level experimental workflow of the iintune-1 (NCT04420884) study.
Conclusion and Future Directions
The early-phase data for dazostinag disodium are promising, establishing a clear mechanism of action through STING activation and demonstrating a manageable safety profile with signs of clinical activity, both as a single agent and in combination with checkpoint inhibitors. The pharmacodynamic data confirm on-target activity in humans, with dose-dependent induction of IFN-γ and favorable modulation of the tumor microenvironment.
Ongoing and future studies will further define the therapeutic potential of dazostinag. Key areas of investigation include the dose optimization in expansion cohorts and evaluation in other tumor types. The combination of dazostinag with pembrolizumab has shown encouraging preliminary efficacy, providing a strong rationale for continued development in immune-sensitive and potentially immune-resistant cancers. The data gathered to date support dazostinag as a potent, systemically available STING agonist with the potential to become a significant component of the immuno-oncology landscape.
References
Methodological & Application
Dazostinag Disodium: In Vivo Dosing Protocols for Mouse Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dazostinag disodium (TAK-676) is a potent and selective agonist of the Stimulator of Interferon Genes (STING) protein, a key mediator of innate immunity.[1][2][3] Activation of the STING pathway by dazostinag initiates a cascade of signaling events, leading to the production of type I interferons and other pro-inflammatory cytokines. This robust immune response has shown significant anti-tumor activity in various preclinical models, making dazostinag a promising candidate for cancer immunotherapy.[1][4] These application notes provide detailed protocols for in vivo dosing of dazostinag disodium in mouse models, based on available preclinical data.
Quantitative Data Summary
The following tables summarize the reported in vivo dosing parameters for dazostinag disodium in different mouse models.
Table 1: Intravenous (i.v.) Administration
| Mouse Model | Tumor Type | Dose Range | Dosing Schedule | Key Outcomes |
| BALB/c | A20 syngeneic tumor | 1 or 2 mg/kg/day | Every 3 days (on days 3, 6, 9, 12) for 13 days | Significant T cell-dependent antitumor activity, dose-dependent cytokine responses, increased immune cell activation and proliferation in the tumor microenvironment (TME). |
| BALB/c | CT26.WT syngeneic tumor | 1 or 2 mg/kg/day | Every 3 days (on days 3, 6, 9, 12) for 13 days | Significant T cell-dependent antitumor activity, dose-dependent cytokine responses, increased immune cell activation and proliferation in the TME. |
| Not specified | Not specified | 0.025 - 2 mg/kg | Single dose | Well-tolerated, dose-proportional pharmacokinetics in plasma, and higher exposure in the tumor. |
Table 2: Intraperitoneal (i.p.) Administration
| Mouse Model | Tumor Type | Dose Range | Dosing Schedule | Key Outcomes |
| BALB/c (6-8 weeks old, female) | CT26 colon carcinoma | 50 µg/kg, 100 µg/kg | Single dose, monitored for 15 days | Significantly suppressed tumor volume. |
Signaling Pathway and Experimental Workflow
Dazostinag Disodium Signaling Pathway
Dazostinag disodium, as a STING agonist, activates a critical innate immune signaling pathway. Upon administration, it binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus. In the nucleus, phosphorylated IRF3 acts as a transcription factor, inducing the expression of type I interferons (IFN-α/β) and other inflammatory cytokines. These secreted interferons can then act in an autocrine or paracrine manner to further amplify the anti-tumor immune response.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of dazostinag disodium in a syngeneic mouse tumor model.
Experimental Protocols
Protocol 1: Intravenous Administration for Syngeneic Tumor Models
This protocol is based on studies using BALB/c mice with A20 or CT26.WT syngeneic tumors.
1. Materials:
- Dazostinag disodium
- Sterile, pyrogen-free vehicle (e.g., 5% Dextrose in Water (D5W) or saline)
- BALB/c mice (female, 6-8 weeks old)
- A20 or CT26.WT tumor cells
- Calipers for tumor measurement
- Appropriate animal handling and injection equipment
2. Procedure:
- Tumor Implantation: Subcutaneously inject 1 x 10^6 A20 or CT26.WT cells in 100 µL of sterile PBS into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., approximately 50-100 mm³).
- Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
- Dazostinag Preparation: Reconstitute dazostinag disodium in the chosen vehicle to the desired concentration (e.g., for a 1 mg/kg dose in a 20g mouse, prepare a solution that allows for a 100-200 µL injection volume).
- Administration: Administer dazostinag disodium intravenously (e.g., via the tail vein) at a dose of 1 or 2 mg/kg.
- Dosing Schedule: Repeat the administration every 3 days for a total of four doses (e.g., on days 3, 6, 9, and 12 post-randomization).
- Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period. Tumors and spleens can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
Protocol 2: Intraperitoneal Administration for Colon Carcinoma Model
This protocol is based on a study using a CT26 colon carcinoma model in BALB/c mice.
1. Materials:
- Dazostinag disodium
- Sterile, pyrogen-free vehicle
- BALB/c mice (female, 6-8 weeks old)
- CT26 tumor cells
- Calipers for tumor measurement
- Appropriate animal handling and injection equipment
2. Procedure:
- Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to establish.
- Randomization: Randomize mice into treatment and control groups.
- Dazostinag Preparation: Prepare dazostinag disodium in the vehicle to achieve doses of 50 µg/kg or 100 µg/kg in a suitable injection volume (e.g., 100-200 µL).
- Administration: Administer a single dose of dazostinag disodium via intraperitoneal injection.
- Tumor Measurement: Monitor and measure tumor volume two times per week for 15 days.
- Endpoint: Euthanize mice at the end of the 15-day monitoring period or if tumors exceed the predetermined size limit.
Important Considerations:
-
Vehicle Selection: The choice of vehicle for reconstitution should be based on the manufacturer's recommendations and solubility data.
-
Dose Optimization: The optimal dose and schedule may vary depending on the specific mouse strain, tumor model, and experimental goals. It is recommended to perform dose-response studies to determine the most effective and well-tolerated regimen.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use. Monitor animals closely for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Pharmacokinetics: For more detailed studies, plasma and tumor tissue can be collected at various time points after dosing to assess the pharmacokinetic profile of dazostinag disodium.
References
Application Notes and Protocols for Assessing Dazostinag Disodium Efficacy in Cell Culture
Introduction
Dazostinag disodium (TAK-676) is a potent and systemic agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] Activation of the STING signaling pathway by Dazostinag leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn enhances innate and adaptive anti-tumor immunity.[1][4] This document provides detailed protocols for cell-based assays to evaluate the efficacy of Dazostinag disodium by measuring the activation of the STING pathway and its downstream immunological effects.
While the user's query mentioned TREM2, current scientific literature identifies Dazostinag as a STING agonist. Therefore, the primary assays detailed below focus on the STING pathway. For the benefit of researchers interested in myeloid cell activation, a separate section on assays for Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is also included.
Section 1: Dazostinag Disodium and the STING Signaling Pathway
Dazostinag activates the STING pathway, which is a critical component of the innate immune system that detects cytosolic DNA. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β).
Dazostinag-mediated activation of the STING signaling pathway.
Experimental Protocols for Dazostinag Efficacy
1. STING Pathway Activation Assay in THP-1 Cells
This protocol describes how to measure the activation of the STING pathway in the human monocytic cell line THP-1, which endogenously expresses STING.
-
Objective: To quantify the phosphorylation of key downstream targets of STING, such as TBK1 and IRF3, following treatment with Dazostinag disodium.
-
Cell Line: THP-1 Dual™ Cells (InvivoGen) or a similar monocytic cell line.
-
Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate. Treat the cells with varying concentrations of Dazostinag disodium (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Lysis: After treatment, harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-TBK1 (Ser172) and phospho-IRF3 (Ser396). Use antibodies against total TBK1 and IRF3 as loading controls.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry.
-
2. Type I Interferon (IFN-β) Production Assay
This protocol measures the production of IFN-β, a key cytokine produced downstream of STING activation.
-
Objective: To quantify the amount of IFN-β secreted by cells in response to Dazostinag disodium.
-
Cell Line: THP-1 or mouse bone marrow-derived dendritic cells (BMDCs).
-
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with Dazostinag disodium as described in the previous protocol, but for a longer duration (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the cell plates and collect the supernatant.
-
ELISA: Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of IFN-β in the samples.
-
3. Immune Cell Activation Assays
This protocol assesses the activation of various immune cell populations in response to Dazostinag disodium.
-
Objective: To measure the activation of dendritic cells (DCs), natural killer (NK) cells, and T cells.
-
Cell Types: Mouse bone marrow-derived dendritic cells (BMDCs), human monocyte-derived dendritic cells (MoDCs), NK cells, and CD4+/CD8+ T cells.
-
Methodology:
-
Cell Isolation and Culture: Isolate primary immune cells using standard protocols (e.g., magnetic-activated cell sorting).
-
Treatment: Culture the isolated cells and treat with a dose range of Dazostinag disodium (e.g., 0-1 µM) for 24 hours.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against activation markers such as CD86 for DCs, CD69 for NK and T cells, and CD25 for T cells.
-
Data Analysis: Analyze the cells using a flow cytometer to determine the percentage of activated cells and the mean fluorescence intensity (MFI) of the activation markers.
-
Quantitative Data Summary
| Assay | Cell Type | Dazostinag Concentration | Time Point | Readout | EC50 | Reference |
| STING Pathway Activation | THP-1 | 1.1, 3.3, 10 µM | 2 hours | p-TBK1, p-IRF3 | - | |
| DC Activation | MoDC | 0-1 µM | 24 hours | CD86 expression | 1.27 µM | |
| DC Activation | BMDC | 0-1 µM | 24 hours | CD86 expression | 0.32 µM | |
| NK Cell Activation | NK cells | 0-1 µM | 24 hours | CD69 expression | 0.271 µM | |
| CD8+ T Cell Activation | CD8+ T cells | 0-1 µM | 24 hours | CD69/CD25 expression | 0.216 µM | |
| CD4+ T Cell Activation | CD4+ T cells | 0-1 µM | 24 hours | CD69/CD25 expression | 0.249 µM |
Section 2: Cell Culture Assays for TREM2 Agonist Efficacy
Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a receptor primarily expressed on microglia, macrophages, and dendritic cells. It plays a crucial role in phagocytosis, cell proliferation, and inflammation. Upon ligand binding, TREM2 associates with the adaptor protein DAP12, leading to the phosphorylation of DAP12 and the recruitment and activation of spleen tyrosine kinase (SYK).
TREM2 signaling pathway upon agonist binding.
Experimental Protocols for TREM2 Agonist Efficacy
1. SYK Phosphorylation Assay
This assay measures the phosphorylation of SYK, a key downstream event in TREM2 signaling.
-
Objective: To quantify the level of SYK phosphorylation at Tyrosine 525/526 in response to a TREM2 agonist.
-
Cell Line: HEK293 cells overexpressing human TREM2 and DAP12 (HEK293-hTREM2/DAP12).
-
Methodology:
-
Cell Culture: Culture HEK293-hTREM2/DAP12 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Seed cells in a 96-well plate. Treat with a TREM2 agonist for a specified time (e.g., 5-30 minutes).
-
Lysis and Detection: Use a commercial AlphaLISA® SureFire® Ultra™ kit to measure SYK phosphorylation according to the manufacturer's protocol. This is a no-wash, cell-based assay that provides high sensitivity.
-
Data Analysis: Measure the fluorescence intensity using a plate reader compatible with AlphaLISA technology.
-
2. Microglial Phagocytosis Assay
This functional assay assesses the ability of a TREM2 agonist to enhance the phagocytic activity of microglia.
-
Objective: To quantify the uptake of fluorescently labeled substrates by microglial cells.
-
Cell Line: Human microglial cell line (e.g., HMC3) or primary microglia.
-
Methodology:
-
Cell Culture and Treatment: Culture microglial cells and treat with the TREM2 agonist for 24 hours.
-
Phagocytosis: Add a fluorescently labeled substrate (e.g., pHrodo™ Zymosan Bioparticles™ or fluorescently labeled amyloid-beta fibrils) to the cells and incubate for 2-4 hours.
-
Quantification: Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence indicates increased phagocytosis.
-
Visualization: Optionally, visualize phagocytosis using fluorescence microscopy.
-
3. TREM2/DAP12 Complex Formation Assay
This assay directly measures the interaction between TREM2 and its adaptor protein DAP12.
-
Objective: To quantify the formation of the TREM2/DAP12 complex upon agonist stimulation.
-
Cell Line: THP-1 cells or primary macrophages.
-
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with the TREM2 agonist for a short time course (e.g., 0, 2, 5, 10, 30, 60 minutes).
-
Lysis and Detection: Use a commercial AlphaLISA® SureFire® Ultra™ TREM2/DAP12 Complex assay kit.
-
Data Analysis: Measure the Alpha signal, which will increase with complex formation.
-
Quantitative Data Summary for a Hypothetical TREM2 Agonist
| Assay | Cell Type | Agonist Concentration | Time Point | Readout | EC50 | Reference |
| TREM2/DAP12 Complex | THP-1 | Dose-dependent | 10-30 minutes | Alpha Signal | 0.136 µM | |
| DAP12 Phosphorylation (Y91) | THP-1 | Dose-dependent | 10-30 minutes | Alpha Signal | 0.40 µM | |
| SYK Phosphorylation (Y525/526) | THP-1 | Dose-dependent | 10-30 minutes | Alpha Signal | 0.22 µM | |
| TREM2 Aggregate Formation | THP-1 | Dose-dependent | 10-30 minutes | Alpha Signal | 0.128 µM |
Disclaimer: The quantitative data for the TREM2 agonist assays are based on published results for a small molecule TREM2 activator and are provided for illustrative purposes. Researchers should establish their own dose-response curves and time courses for their specific TREM2 agonist.
General experimental workflows for assessing agonist efficacy.
References
Dazostinag Disodium: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag disodium, also known as TAK-676, is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) protein. As a key mediator of innate immunity, STING activation by Dazostinag disodium initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This activity modulates the tumor microenvironment, promoting the activation of dendritic cells, natural killer (NK) cells, and T cells, ultimately leading to a robust anti-tumor immune response.[1][2][3] These application notes provide detailed information on the solubility, preparation, and experimental use of Dazostinag disodium for preclinical research.
Chemical Properties and Solubility
Dazostinag disodium is a white to off-white solid. Its solubility in common laboratory solvents is critical for the preparation of stock solutions and experimental media.
| Solvent | Solubility | Molar Concentration |
| Water (H₂O) | ≥ 100 mg/mL | 132.54 mM |
| Dimethyl sulfoxide (DMSO) | 250 mg/mL | 331.35 mM |
Note: The "≥" symbol indicates that the substance is soluble at or above the specified concentration, but the saturation point has not been determined.[1]
Preparation of Stock Solutions and Storage
Proper preparation and storage of Dazostinag disodium are essential to maintain its stability and activity.
Materials:
-
Dazostinag disodium powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol for Reconstitution:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Solvent Selection: Choose the appropriate solvent based on the experimental requirements. For most cell-based assays, DMSO is the preferred solvent for the initial stock solution due to its high solubility. For in vivo studies, formulation in a biocompatible vehicle is necessary.
-
Calculation: Determine the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Reconstitution: Add the calculated volume of solvent to the vial of Dazostinag disodium powder.
-
Dissolution: Gently vortex the solution until the powder is completely dissolved. If precipitation occurs, gentle warming to 37°C and sonication can be used to aid dissolution.[4]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles which can degrade the compound.
Storage and Stability:
-
Powder: Store at -20°C for up to 3 years, protected from moisture.
-
In Solvent:
-
Store at -80°C for up to 1 year.
-
Store at -20°C for up to 1 month.
-
Always seal storage containers tightly and protect them from moisture.
Dazostinag Signaling Pathway
Dazostinag acts as a STING agonist, triggering a downstream signaling cascade that results in the induction of an anti-tumor immune response.
Caption: Dazostinag-induced STING signaling pathway.
Experimental Protocols
In Vitro STING Pathway Activation Assay
This protocol describes a method to assess the activation of the STING pathway in a human monocytic cell line (e.g., THP-1) by measuring the phosphorylation of key downstream proteins.
Materials:
-
THP-1 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Dazostinag disodium stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSTING, anti-pTBK1, anti-pIRF3, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow:
Caption: In vitro STING pathway activation workflow.
Procedure:
-
Cell Culture: Culture THP-1 cells in complete RPMI-1640 medium.
-
Cell Seeding: Seed the cells into 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Dazostinag disodium in culture medium. A common concentration range is 1.1, 3.3, and 10 µM. Remove the old medium from the cells and add the Dazostinag-containing medium. Incubate for 2 hours.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the level of protein phosphorylation.
In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of Dazostinag disodium in a syngeneic mouse model.
Materials:
-
BALB/c mice
-
Syngeneic tumor cells (e.g., CT26 or A20)
-
Dazostinag disodium
-
Sterile vehicle for injection (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and drug administration
Experimental Design:
| Group | Treatment | Dose | Route of Administration | Frequency |
| 1 | Vehicle | - | Intravenous (i.v.) | e.g., Every 3 days for 3 doses |
| 2 | Dazostinag disodium | 1 mg/kg | Intravenous (i.v.) | e.g., Every 3 days for 3 doses |
| 3 | Dazostinag disodium | 2 mg/kg | Intravenous (i.v.) | e.g., Every 3 days for 3 doses |
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size. Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment groups.
-
Drug Administration: Administer Dazostinag disodium or vehicle intravenously according to the experimental design. Doses of 1 mg/kg and 2 mg/kg have been shown to be effective.
-
Continued Monitoring: Continue to monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
Summary of In Vitro Cellular Activity
Dazostinag disodium has been shown to activate various immune cell types in vitro. The half-maximal effective concentrations (EC₅₀) for activation are summarized below.
| Cell Type | Species | Incubation Time | EC₅₀ (µM) |
| Monocyte-derived Dendritic Cells (MoDC) | Mouse | 24 hours | 1.27 |
| Bone Marrow-derived Dendritic Cells (BMDC) | Mouse | 24 hours | 0.32 |
| Natural Killer (NK) Cells | Mouse | 24 hours | 0.271 |
| CD8⁺ T Cells | Mouse | 24 hours | 0.216 |
| CD4⁺ T Cells | Mouse | 24 hours | 0.249 |
These data demonstrate the potent immunostimulatory effects of Dazostinag disodium across different immune cell populations.
Conclusion
Dazostinag disodium is a valuable tool for investigating the role of the STING pathway in anti-tumor immunity. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their preclinical studies. Adherence to proper solubility, storage, and experimental procedures will ensure reliable and reproducible results.
References
Detecting STING Activation by Dazostinag Disodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag disodium (also known as TAK-676) is a potent and systemic synthetic agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4][5] Activation of the STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for mounting an effective anti-pathogen and anti-tumor immune response. Dazostinag has demonstrated robust activation of both innate and adaptive immunity in preclinical models, making it a promising candidate for cancer immunotherapy.
These application notes provide detailed protocols for detecting and quantifying the activation of the STING pathway in response to Dazostinag disodium treatment in various in vitro systems.
STING Signaling Pathway Activated by Dazostinag
Dazostinag, as a STING agonist, directly binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER) in its inactive state. This binding induces a conformational change in STING, leading to its dimerization and subsequent translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β. The STING pathway can also activate the NF-κB signaling cascade, resulting in the production of various pro-inflammatory cytokines.
Methods for Detecting STING Activation
Several robust methods can be employed to measure the activation of the STING pathway by Dazostinag disodium. The choice of method will depend on the specific research question, available resources, and desired throughput.
Summary of In Vitro Cellular Responses to Dazostinag Disodium
| Cell Line | Assay Type | Readout | Effective Concentration (EC50) / Concentration Range | Reference |
| THP1-Dual™ | Reporter Assay (ISG-Lucia) | IFN-β induction | Not specified | |
| THP1-Dual™ | Western Blot | p-TBK1, p-STING, p-IRF3 | 1.1, 3.3, and 10 μM (dose-dependent activation) | |
| CT26.WT | Western Blot | p-TBK1, p-STING, p-IRF3 | 1.1, 3.3, and 10 μM (dose-dependent activation) | |
| Mouse BMDCs | Flow Cytometry | CD86, MHC-II expression | EC50: 0.32 μM | |
| Mouse Monocyte-derived DCs | Flow Cytometry | CD86, MHC-II expression | EC50: 1.27 μM | |
| Mouse NK cells | Flow Cytometry | CD69 expression | EC50: 0.271 μM | |
| Mouse CD8+ T cells | Flow Cytometry | CD69 expression | EC50: 0.216 μM | |
| Mouse CD4+ T cells | Flow Cytometry | CD69 expression | EC50: 0.249 μM |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STING, TBK1, and IRF3
This protocol describes the detection of key phosphorylated proteins in the STING signaling cascade, providing direct evidence of pathway activation.
Workflow Diagram:
Materials:
-
Cell line of interest (e.g., THP-1, CT26.WT)
-
Dazostinag disodium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, and loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Treat cells with varying concentrations of Dazostinag disodium (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO or media).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities relative to the loading control.
Protocol 2: IFN-β Secretion Measurement by ELISA
This protocol quantifies the amount of secreted IFN-β, a key downstream effector of STING activation, in the cell culture supernatant.
Materials:
-
Cell line of interest (e.g., THP-1)
-
Dazostinag disodium
-
Complete cell culture medium
-
96-well cell culture plate
-
Human or mouse IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., THP-1 at 5 x 10^5 cells/well) in a 96-well plate.
-
Cell Treatment: Treat cells with a serial dilution of Dazostinag disodium for 24 hours. Include a vehicle control.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of IFN-β in each sample by comparing the absorbance values to the standard curve.
Protocol 3: STING Reporter Assay using THP1-Dual™ Cells
THP1-Dual™ cells are engineered to express a secreted luciferase reporter gene under the control of an ISG54 promoter, which is inducible by type I interferons. This provides a straightforward method for quantifying STING activation.
Materials:
-
THP1-Dual™ cells
-
Dazostinag disodium
-
Complete cell culture medium for THP1-Dual™ cells
-
96-well cell culture plate
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells in a 96-well plate at the density recommended by the supplier.
-
Cell Treatment: Treat the cells with various concentrations of Dazostinag disodium for 24 hours.
-
Reporter Gene Assay:
-
Collect a small volume of the cell culture supernatant.
-
Add the luciferase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The level of luminescence is directly proportional to the amount of secreted luciferase, which in turn reflects the level of STING-induced type I interferon production.
Troubleshooting and Considerations
-
Cell Viability: Always perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to ensure that the observed effects are not due to cytotoxicity of Dazostinag disodium at the tested concentrations.
-
Positive Controls: Include a known STING agonist, such as 2'3'-cGAMP, as a positive control to validate the experimental setup.
-
STING-Deficient Cells: To confirm that the observed effects are STING-dependent, consider using STING-knockout or knockdown cell lines as a negative control. Dazostinag's activity is critically dependent on STING expression.
-
Dose-Response and Time-Course: It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for Dazostinag disodium in your specific cell system.
By employing these detailed protocols and considering the outlined factors, researchers can effectively and accurately measure the activation of the STING pathway by Dazostinag disodium, facilitating further investigation into its therapeutic potential.
References
Application Notes and Protocols for Dazostinag Disodium Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Dazostinag disodium in combination with other anti-cancer agents. The protocols outlined below are designed to assess the synergistic potential, mechanism of action, and in vivo efficacy of Dazostinag disodium-based combination therapies.
Introduction
Dazostinag disodium (TAK-676) is a potent and selective agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] Activation of the STING pathway in immune cells within the tumor microenvironment (TME) triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This, in turn, enhances the cross-presentation of tumor-associated antigens by dendritic cells (DCs), leading to the activation of cytotoxic T-lymphocytes (CTLs) and a robust anti-tumor immune response. Dazostinag has shown promise in preclinical models, leading to complete tumor regressions and the development of durable memory T-cell immunity. Combination strategies are being explored to further enhance its therapeutic efficacy, particularly with immune checkpoint inhibitors and chemotherapy.
Dazostinag Disodium: Mechanism of Action
Dazostinag directly binds to and activates STING, a transmembrane protein in the endoplasmic reticulum. This initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus, driving the transcription of type I IFNs and other immune-stimulatory genes.
In Vitro Experimental Design: Synergy and Immune Activation
The initial phase of evaluating a Dazostinag disodium combination therapy involves in vitro assays to determine synergistic effects on cancer cell viability and the activation of immune cells.
Cell Line Selection
-
Cancer Cell Lines: Select cancer cell lines relevant to the intended therapeutic area. It is crucial to use cell lines with varying levels of STING expression to assess dependency on the target pathway. Examples include:
-
Colon Cancer: CT26.WT
-
Melanoma: B16-F10
-
Breast Cancer: 4T1
-
-
Immune Cell Lines:
-
Human Monocytic Cell Line: THP1-Dual™ cells are suitable for studying STING pathway activation.
-
Primary Immune Cells: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) allows for the study of Dazostinag's effects on primary human immune cells, including dendritic cells, macrophages, and T cells.
-
Experimental Workflow: In Vitro Synergy and Immune Cell Activation
Protocol 1: In Vitro Combination Synergy Assay
This protocol is designed to assess the synergistic, additive, or antagonistic effects of Dazostinag disodium in combination with another anti-cancer agent on cancer cell proliferation.
Materials:
-
Selected cancer cell line
-
Dazostinag disodium
-
Combination agent (e.g., checkpoint inhibitor, chemotherapy)
-
96-well plates
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Dose-Response Matrix: Prepare a dose-response matrix with serial dilutions of Dazostinag disodium and the combination agent, both alone and in combination. A typical 7x7 matrix is recommended.
-
Treatment: Treat the cells with the drug combinations and incubate for 72 hours.
-
Viability Assessment: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to untreated controls.
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Analyze the data using the Chou-Talalay method to determine the Combination Index (CI) or the Bliss independence model.
-
Data Presentation:
| Dazostinag (nM) | Combination Agent (nM) | % Inhibition (Observed) | % Inhibition (Expected - Bliss) | Synergy Score (Observed - Expected) | Combination Index (Chou-Talalay) |
| 0 | 0 | 0 | 0 | 0 | N/A |
| 10 | 0 | 15 | N/A | N/A | N/A |
| 0 | 50 | 20 | N/A | N/A | N/A |
| 10 | 50 | 45 | 32 | 13 | <1 (Synergy) |
| ... | ... | ... | ... | ... | ... |
Interpretation:
-
Chou-Talalay Method: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Bliss Independence Model: A positive synergy score indicates that the observed inhibition is greater than the expected additive effect, suggesting synergy.
Protocol 2: Assessment of Immune Cell Activation
This protocol details the measurement of immune cell activation following treatment with Dazostinag disodium.
Materials:
-
THP1-Dual™ cells or isolated human PBMCs
-
Dazostinag disodium
-
Combination agent
-
24-well plates
-
RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., CD80, CD86, MHC class II for dendritic cells)
-
ELISA or multiplex cytokine assay kit (e.g., for IFN-β, TNF-α, IL-6)
Procedure:
-
Cell Culture: Culture THP1-Dual™ cells or PBMCs in a 24-well plate.
-
Stimulation: Treat the cells with Dazostinag disodium (e.g., 0.1-10 µM) with or without the combination agent for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of key cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant using ELISA or a multiplex assay.
-
Flow Cytometry:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with a panel of fluorochrome-conjugated antibodies against activation markers.
-
Acquire and analyze the data on a flow cytometer.
-
Data Presentation:
| Treatment | IFN-β (pg/mL) | TNF-α (pg/mL) | % CD86+ Cells |
| Vehicle Control | < LLOQ | < LLOQ | 5 |
| Dazostinag (1 µM) | 500 | 800 | 40 |
| Combo Agent (X nM) | 50 | 100 | 10 |
| Dazostinag + Combo Agent | 800 | 1200 | 60 |
In Vivo Experimental Design: Anti-Tumor Efficacy
In vivo studies are crucial to validate the therapeutic potential of Dazostinag disodium combination therapy in a more complex biological system. Syngeneic mouse models are the preferred platform for this purpose as they possess a fully competent immune system.
Syngeneic Mouse Models
Select a tumor model that is immunologically compatible with the host mouse strain.
-
CT26 in BALB/c mice: A colon carcinoma model.
-
B16-F10 in C57BL/6 mice: A melanoma model.
-
4T1 in BALB/c mice: A breast cancer model that spontaneously metastasizes.
Experimental Workflow: In Vivo Efficacy and Pharmacodynamics
Protocol 3: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a typical in vivo study to evaluate the efficacy of Dazostinag disodium combination therapy.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26)
-
Dazostinag disodium
-
Combination agent
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Dazostinag disodium alone
-
Group 3: Combination agent alone
-
Group 4: Dazostinag disodium + combination agent
-
-
Treatment Administration: Administer treatments as per the determined schedule and route (e.g., intravenous, intratumoral).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the end of the study.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Number of Tumor-Free Mice |
| Vehicle | 1500 ± 150 | - | 0/10 |
| Dazostinag | 800 ± 100 | 46.7 | 1/10 |
| Combo Agent | 1000 ± 120 | 33.3 | 0/10 |
| Dazostinag + Combo Agent | 200 ± 50 | 86.7 | 6/10 |
Protocol 4: Pharmacodynamic Analysis of the Tumor Microenvironment
This protocol describes the analysis of immune cell infiltration and cytokine profiles within the TME.
Materials:
-
Tumors and spleens from the in vivo study
-
Collagenase/DNase digestion buffer
-
FACS buffer
-
Fluorochrome-conjugated antibodies for immunophenotyping (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11c, F4/80)
-
Multiplex cytokine assay kit
Procedure:
-
Tissue Processing: Harvest tumors and spleens at a predetermined time point after treatment and prepare single-cell suspensions.
-
Immunophenotyping:
-
Stain the single-cell suspensions with a panel of antibodies for flow cytometry to identify and quantify immune cell populations (e.g., T cells, regulatory T cells, dendritic cells, macrophages).
-
Analyze the data to determine changes in the composition of the TME.
-
-
Cytokine Profiling:
-
Prepare tumor homogenates.
-
Measure cytokine levels in the tumor homogenates using a multiplex assay.
-
Data Presentation:
| Treatment Group | CD8+ T cells / mm³ tumor | Treg / CD4+ T cell ratio | IFN-γ (pg/mg tumor) |
| Vehicle | 50 | 0.4 | 10 |
| Dazostinag | 200 | 0.2 | 50 |
| Combo Agent | 80 | 0.35 | 15 |
| Dazostinag + Combo Agent | 500 | 0.1 | 150 |
Conclusion
The successful execution of these experimental designs and protocols will provide a robust preclinical data package for Dazostinag disodium combination therapies. This data is essential for understanding the synergistic potential and mechanism of action, and for guiding the design of future clinical trials. Careful attention to experimental detail and data analysis will ensure the generation of high-quality, reproducible results.
References
Application Notes and Protocols for Dazostinag Disodium in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag disodium (also known as TAK-676) is a potent and selective agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system.[1] Activation of the STING pathway in immune cells within the tumor microenvironment (TME) triggers the production of pro-inflammatory cytokines, including Type I interferons (IFNs). This innate immune response bridges to the adaptive immune system, leading to the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming and activation of natural killer (NK) cells and T lymphocytes, particularly cytotoxic CD8+ T cells.[1][2] These events culminate in a robust, T-cell-dependent anti-tumor immune response, making Dazostinag disodium a promising agent for cancer immunotherapy.[2]
These application notes provide a comprehensive overview of the use of Dazostinag disodium in preclinical syngeneic mouse tumor models, including its mechanism of action, in vivo efficacy data, and detailed protocols for key experimental procedures.
Mechanism of Action
Dazostinag disodium functions by binding to and activating the STING protein, which is encoded by the TMEM173 gene. This activation initiates a signaling cascade through TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus, driving the transcription of genes encoding Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This cytokine milieu remodels the tumor microenvironment from an immunosuppressive to an immunogenic state, promoting the infiltration and activation of cytotoxic immune cells to mediate tumor destruction.
Data Presentation
In Vivo Efficacy of Dazostinag Disodium in Syngeneic Tumor Models
| Model | Mouse Strain | Treatment | Dose (mg/kg) | Schedule | Growth Rate Inhibition (GRI) | Complete Response (CR) Rate | Reference |
| A20 (Lymphoma) | BALB/c | Dazostinag disodium | 1.0 | Q3D x 3, IV | 72% | 1/10 | [2] |
| A20 (Lymphoma) | BALB/c | Dazostinag disodium | 2.0 | Q3D x 3, IV | 91% | 2/10 | |
| CT26.WT (Colon Carcinoma) | BALB/c | Dazostinag disodium | 1.0 | Q3D x 3, IV | Significant Tumor Control | Not Reported | |
| CT26.WT (Colon Carcinoma) | BALB/c | Dazostinag disodium | 2.0 | Q3D x 3, IV | 132% | 4/10 |
In Vivo Pharmacodynamic Cytokine Response to Dazostinag Disodium
| Model | Mouse Strain | Treatment | Dose (mg/kg) | Time Point | Analyte | Response | Reference |
| A20 (Lymphoma) | BALB/c | Dazostinag disodium | 0.05 - 2.0 | 2-24 hours | IFNα (Plasma & Tumor) | Dose-dependent increase | |
| A20 (Lymphoma) | BALB/c | Dazostinag disodium | 0.05 - 2.0 | 2-24 hours | IFNγ (Plasma & Tumor) | Dose-dependent increase | |
| A20 (Lymphoma) | BALB/c | Dazostinag disodium | 0.05 - 2.0 | 2-24 hours | IP-10 (CXCL10) (Plasma & Tumor) | Dose-dependent increase |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Syngeneic Tumor Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of Dazostinag disodium in a subcutaneous syngeneic mouse tumor model, such as CT26 in BALB/c mice.
1. Materials and Reagents:
-
Dazostinag disodium (TAK-676)
-
Vehicle control (e.g., sterile Phosphate Buffered Saline - PBS)
-
Syngeneic tumor cell line (e.g., CT26.WT, A20)
-
Appropriate mouse strain (e.g., BALB/c for CT26 and A20)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Sterile syringes and needles
-
Calipers for tumor measurement
2. Cell Culture and Preparation:
-
Culture tumor cells in appropriate medium until they reach 70-80% confluency.
-
Harvest cells using Trypsin-EDTA, wash with sterile PBS, and perform a viable cell count (e.g., using trypan blue exclusion).
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 10^7 cells/mL for CT26).
3. Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (e.g., 1 x 10^6 CT26 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth by palpation.
4. Treatment and Monitoring:
-
Once tumors reach a predetermined average size (e.g., 100-120 mm³), randomize the mice into treatment and control groups.
-
Administer Dazostinag disodium or vehicle control intravenously (IV) according to the desired dosing schedule (e.g., 1 or 2 mg/kg, every three days for three doses).
-
Measure tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
5. Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or based on other ethical considerations.
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., flow cytometry, cytokine analysis).
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
1. Materials and Reagents:
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase and DNase.
-
70 µm cell strainers.
-
Red Blood Cell (RBC) Lysis Buffer.
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Fc block (e.g., anti-mouse CD16/CD32).
-
Fluorochrome-conjugated antibodies for murine immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1).
-
Viability dye (e.g., Zombie NIR™).
2. Single-Cell Suspension Preparation:
-
Excise tumors and place them in cold PBS.
-
Mince the tumors into small pieces and digest using a tumor dissociation kit or enzymatic cocktail according to the manufacturer's instructions.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer and perform a cell count.
3. Antibody Staining:
-
Resuspend up to 1 x 10^6 cells in FACS buffer.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes.
-
Add the viability dye and incubate as per the manufacturer's protocol.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
4. Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). A typical gating strategy involves first gating on live, single cells, then on CD45+ immune cells, followed by identification of specific lymphocyte populations (e.g., CD3+ T cells, further divided into CD4+ and CD8+ subsets, and NK1.1+ NK cells).
Protocol 3: Cytokine and Chemokine Analysis from Tumor Homogenates
1. Materials and Reagents:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Bead-based multiplex immunoassay kit (e.g., Luminex) or ELISA kits for specific cytokines.
-
Microcentrifuge.
-
Plate reader or multiplex analyzer.
2. Tumor Homogenate Preparation:
-
Excise tumors, weigh them, and snap-freeze in liquid nitrogen.
-
Add lysis buffer to the frozen tumor tissue (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue using a mechanical homogenizer until fully lysed.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant (tumor lysate) and store at -80°C until analysis.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay) for normalization.
3. Cytokine Measurement:
-
Thaw the tumor lysates on ice.
-
Perform the multiplex immunoassay or ELISA according to the manufacturer's protocol. This typically involves incubating the diluted lysates with capture antibody-coated beads or plates, followed by detection antibodies and a fluorescent or colorimetric substrate.
-
Measure the signal using the appropriate instrument.
-
Calculate the cytokine concentrations based on a standard curve and normalize to the total protein concentration of the lysate.
Logical Relationships and Outcomes
The administration of Dazostinag disodium sets in motion a cascade of immunological events that are logically interconnected, ultimately leading to tumor regression.
References
- 1. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Dazostinag Disodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag disodium (formerly TAK-676) is a potent and selective small molecule agonist of the STIMULATOR of INTERFERON GENES (STING) pathway.[1][2] Activation of STING in immune cells initiates a cascade of signaling events, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the activation of various immune cell subsets, including dendritic cells (DCs), natural killer (NK) cells, and T cells, and can shift the polarization of macrophages towards a pro-inflammatory M1 phenotype.[3][4] Consequently, Dazostinag disodium holds significant promise as an immunotherapeutic agent for the treatment of cancer.[3]
These application notes provide detailed protocols for the analysis of immune cell populations by flow cytometry following in vitro or in vivo treatment with Dazostinag disodium. The provided methodologies and antibody panels are designed to enable researchers to comprehensively evaluate the immunomodulatory effects of this STING agonist.
Mechanism of Action: The STING Signaling Pathway
Dazostinag disodium activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA. Upon binding of Dazostinag, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β). Activated STING also triggers the NF-κB pathway, leading to the production of pro-inflammatory cytokines.
Quantitative Data Summary
The following table summarizes the in vitro activation of various immune cell subsets following a 24-hour treatment with Dazostinag disodium.
| Cell Type | Species | Activation EC50 (µM) | Key Activation Markers | Reference |
| Monocyte-Derived Dendritic Cells (MoDC) | Mouse | 1.27 | CD80, CD86, MHC Class II | |
| Bone Marrow-Derived Dendritic Cells (BMDC) | Mouse | 0.32 | CD80, CD86, MHC Class II | |
| Natural Killer (NK) Cells | Mouse | 0.271 | CD69, CD107a, IFN-γ | |
| CD8+ T Cells | Mouse | 0.216 | CD69, IFN-γ, Granzyme B | |
| CD4+ T Cells | Mouse | 0.249 | CD69, IFN-γ |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the in vitro treatment of human PBMCs with Dazostinag disodium to assess the activation of various immune cell subsets.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dazostinag disodium
-
Cell Activation Cocktail (with Brefeldin A)
-
Human TruStain FcX™ (Fc receptor blocking solution)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies (see suggested panels below)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Intracellular Staining Permeabilization Wash Buffer
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
Stimulation: Add Dazostinag disodium at desired concentrations (e.g., 0.1, 1, 10 µM) to the cell suspension. Include a vehicle control (e.g., DMSO). For intracellular cytokine analysis, add a protein transport inhibitor cocktail (e.g., Brefeldin A/Monensin) for the final 4-6 hours of culture.
-
Incubation: Incubate cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Harvest cells and wash with FACS buffer.
-
Stain with a Fixable Viability Dye to exclude dead cells from the analysis.
-
Block Fc receptors with Human TruStain FcX™.
-
Stain for cell surface markers with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
For intracellular staining, fix and permeabilize the cells using an appropriate kit, then stain for intracellular markers.
-
-
Data Acquisition: Acquire data on a flow cytometer.
Suggested Flow Cytometry Panels:
Panel A: T Cell Activation and Differentiation
| Marker | Fluorochrome | Purpose |
| CD3 | APC-Cy7 | Pan T cell marker |
| CD4 | PE-Cy7 | Helper T cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD45RA | FITC | Naive T cell marker |
| CCR7 | PE | Naive/Central Memory T cell marker |
| CD69 | BV421 | Early activation marker |
| HLA-DR | BV510 | Activation marker |
| IFN-γ | APC | Th1 cytokine |
| TNF-α | Alexa Fluor 700 | Pro-inflammatory cytokine |
Panel B: NK Cell and B Cell Activation
| Marker | Fluorochrome | Purpose |
| CD3 | APC-Cy7 | T cell exclusion |
| CD56 | PE-Cy7 | NK cell marker |
| CD16 | FITC | NK cell subset marker |
| CD69 | BV421 | Early activation marker |
| CD107a | APC | Degranulation marker |
| CD19 | PerCP-Cy5.5 | Pan B cell marker |
| CD20 | BV510 | B cell marker |
| CD86 | PE | B cell activation marker |
| IgD | Alexa Fluor 700 | Naive B cell marker |
Panel C: Myeloid Cell Phenotyping and Macrophage Polarization
| Marker | Fluorochrome | Purpose |
| CD45 | APC-Cy7 | Pan-leukocyte marker |
| CD14 | PE-Cy7 | Monocyte marker |
| CD16 | FITC | Monocyte subset marker |
| HLA-DR | PerCP-Cy5.5 | Antigen presenting cell marker |
| CD11c | BV421 | Dendritic cell marker |
| CD80 | PE | M1 macrophage/activation marker |
| CD86 | BV510 | M1 macrophage/activation marker |
| CD206 | APC | M2 macrophage marker |
| CD163 | Alexa Fluor 700 | M2 macrophage marker |
Gating Strategy
A general gating strategy for identifying major immune cell populations from human PBMCs is outlined below.
Conclusion
The protocols and panels described in these application notes provide a robust framework for characterizing the immunological effects of Dazostinag disodium. By employing multi-color flow cytometry, researchers can gain detailed insights into the activation and differentiation of key immune cell populations, thereby facilitating the preclinical and clinical development of this promising STING agonist. For further refinement, it is recommended to optimize antibody titers and compensation settings for the specific flow cytometer and reagents used.
References
- 1. Human Monocyte STING Activation Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Situ Proinflammatory Effects of Dazostinag Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of tumor-cell STING primes NK-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
Dazostinag Disodium: Application Notes and Protocols for In Vitro Studies on Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag disodium (also known as TAK-676) is a novel, synthetic, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein, designed for systemic administration. As a potent activator of the STING signaling pathway, Dazostinag disodium holds significant promise in the field of immuno-oncology. Activation of STING in immune cells within the tumor microenvironment initiates a cascade of events, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, enhances the cross-presentation of tumor-associated antigens by dendritic cells, ultimately leading to a robust cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.[1] In preclinical studies, Dazostinag has been shown to induce durable, IFN-dependent antitumor immunity.[2]
These application notes provide detailed protocols for in vitro studies of Dazostinag disodium on human cancer cell lines, focusing on its mechanism of action and its effects on cancer cell viability and apoptosis.
Mechanism of Action
Dazostinag disodium functions by targeting and binding to the STING protein, which is a key component of the innate immune system responsible for detecting cytosolic DNA.[1] Upon binding, Dazostinag induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of type I interferons and other inflammatory cytokines.[2] This signaling cascade is central to the anti-tumor effects of Dazostinag.
Signaling Pathway of Dazostinag Disodium
Caption: Dazostinag disodium activates the STING pathway, leading to an anti-tumor immune response.
Data Presentation
Table 1: In Vitro Activation of STING Pathway by Dazostinag disodium in THP1-Dual Cells
| Concentration (µM) | Treatment Time | Key Protein Activation | Reference |
| 1.1 | 2 hours | Increased pTBK1, pSTING, pIRF3 | [2] |
| 3.3 | 2 hours | Increased pTBK1, pSTING, pIRF3 | |
| 10 | 2 hours | Increased pTBK1, pSTING, pIRF3 |
Note: The primary mechanism of Dazostinag's anti-cancer effect is through the activation of an immune response, rather than direct cytotoxicity to cancer cells. Therefore, standard IC50 values from monoculture experiments may not fully reflect its therapeutic potential.
Table 2: EC50 Values for Immune Cell Activation by Dazostinag disodium
| Cell Type | Activation Marker | EC50 (µM) | Reference |
| Mouse Bone Marrow-Derived Dendritic Cells (BMDC) | Not Specified | 0.32 | |
| Mouse Monocyte-Derived Dendritic Cells (MoDC) | Not Specified | 1.27 | |
| Mouse Natural Killer (NK) Cells | Not Specified | 0.271 | |
| Mouse CD8+ T Cells | Not Specified | 0.216 | |
| Mouse CD4+ T Cells | Not Specified | 0.249 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the direct cytotoxic effect of Dazostinag disodium on cancer cell lines.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Human cancer cell line of interest
-
Complete culture medium
-
Dazostinag disodium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of Dazostinag disodium in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Dazostinag disodium dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve Dazostinag).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Dazostinag disodium.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Materials:
-
Human cancer cell line of interest
-
Complete culture medium
-
Dazostinag disodium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with the desired concentrations of Dazostinag disodium.
-
After the incubation period, collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis of STING Pathway Activation
This protocol is designed to detect the phosphorylation of key proteins in the STING signaling pathway in response to Dazostinag disodium.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis of STING pathway proteins.
Materials:
-
Human cancer cell line (e.g., THP1-Dual)
-
Dazostinag disodium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells (e.g., THP1-Dual) with Dazostinag disodium at various concentrations (e.g., 1.1, 3.3, 10 µM) for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Conclusion
Dazostinag disodium is a promising STING agonist with a primary mechanism of action centered on the activation of the innate immune system to generate a potent anti-tumor response. The protocols outlined in these application notes provide a framework for the in vitro investigation of Dazostinag disodium's effects on human cancer cell lines, enabling researchers to further elucidate its therapeutic potential. While direct cytotoxicity may be limited, its ability to modulate the tumor microenvironment through STING activation represents a significant avenue for cancer immunotherapy.
References
Application Notes and Protocols for Assessing Cytokine Release Induced by Dazostinag Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag disodium (also known as TAK-676) is a potent and selective small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] As a key mediator of innate immunity, STING activation triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[3][4][5] This induction of an innate immune response can subsequently lead to the activation and recruitment of adaptive immune cells, making STING agonists like dazostinag disodium promising candidates for cancer immunotherapy.
The therapeutic efficacy of dazostinag disodium is intrinsically linked to its ability to induce a robust cytokine response. However, an excessive or uncontrolled release of cytokines can lead to systemic inflammation and potentially severe adverse effects, such as Cytokine Release Syndrome (CRS). Therefore, a thorough and quantitative assessment of the cytokine release profile of dazostinag disodium is a critical component of its preclinical and clinical development.
These application notes provide detailed protocols for in vitro assays to characterize and quantify the cytokine release induced by dazostinag disodium in human peripheral blood mononuclear cells (PBMCs) and whole blood.
Mechanism of Action: Dazostinag Disodium and the STING Signaling Pathway
Dazostinag disodium directly binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons. Simultaneously, the STING-TBK1 complex can also activate the NF-κB signaling pathway, leading to the production of a broad range of pro-inflammatory cytokines and chemokines, including TNF-α and IL-6.
References
Troubleshooting & Optimization
Dazostinag Disodium Technical Support Center: Optimizing Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Dazostinag disodium (TAK-676) to achieve maximum experimental efficacy. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with Dazostinag disodium.
| Issue | Possible Cause | Recommended Action |
| Low or no STING pathway activation (e.g., no increase in pSTING, pTBK1, pIRF3) | 1. Inactive compound due to improper storage or handling. 2. Cell line does not express STING. 3. Insufficient concentration of Dazostinag disodium. 4. Incorrect incubation time. | 1. Ensure Dazostinag disodium is stored at -20°C for short-term (months) or -80°C for long-term (years) in a dry, dark place. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 2. Confirm STING expression in your cell line via Western Blot or qPCR. The activity of Dazostinag disodium is dependent on STING expression.[1] 3. Increase the concentration. In vitro studies show dose-dependent activation, with concentrations between 1.1 µM and 10 µM being effective in cell lines like THP1-Dual and CT26.WT.[1] 4. Optimize incubation time. A 2-hour incubation has been shown to be effective for observing pathway activation.[1] |
| Inconsistent results between experiments | 1. Variability in cell passage number or health. 2. Inconsistent preparation of Dazostinag disodium solution. 3. Contamination of cell cultures. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Follow a standardized protocol for preparing the stock solution. Dazostinag disodium is soluble in water (≥ 100 mg/mL) and DMSO (250 mg/mL).[2][3] For aqueous solutions, sterile filter through a 0.22 µm filter. 3. Regularly test for mycoplasma and other contaminants. |
| Unexpected cytotoxicity in vitro | 1. High concentration of Dazostinag disodium. 2. Off-target effects in the specific cell line. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. 2. Investigate the expression of other potential targets in your cell line. |
| Lack of in vivo anti-tumor activity | 1. Suboptimal dosage or administration route. 2. The tumor model is not responsive to STING agonism. 3. Rapid clearance of the compound. | 1. In vivo studies in mice have shown efficacy with intravenous (i.v.) administration at doses of 1 mg/kg and 2 mg/kg. 2. Ensure the selected tumor model is immunogenic and has a microenvironment that can be modulated by STING activation. 3. The terminal half-life of Dazostinag has been reported to be approximately 1.4 hours in humans. Consider the dosing schedule accordingly. |
| High systemic inflammation in animal models | 1. Dosage is too high. 2. Hypersensitivity of the animal strain. | 1. Reduce the dosage. A preclinical dose-finding study in mice identified 0.05 mg/mL as an optimal dose that balances on-target immune activation with off-target effects. 2. Consider using a different animal strain or consult relevant literature for strain-specific responses. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Dazostinag disodium?
Dazostinag disodium is an agonist of the Stimulator of Interferon Genes (STING) protein. By binding to and activating STING, it triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation of the innate immune system ultimately leads to the recruitment and activation of adaptive immune cells, such as T cells, promoting an anti-tumor immune response.
2. How should I prepare and store Dazostinag disodium?
-
Storage of solid compound: Store at 0-4°C for the short term (days to weeks) or -20°C for the long term (months to years) in a dry, dark environment.
-
Preparation of stock solutions: Dazostinag disodium is soluble in water (≥ 100 mg/mL) and DMSO (250 mg/mL).
-
Storage of stock solutions: Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
3. What are the recommended starting concentrations for in vitro and in vivo experiments?
-
In vitro: For cell-based assays, a concentration range of 1.1 µM to 10 µM has been shown to activate the STING pathway in cell lines such as THP1-Dual and CT26.WT. Activation of immune cells like dendritic cells, NK cells, and T cells has been observed with concentrations around 0.2-1.3 µM.
-
In vivo: In murine tumor models, intravenous (i.v.) administration of 1 mg/kg and 2 mg/kg has demonstrated significant anti-tumor activity. A dose of 0.05 mg/mL was identified in a preclinical study as optimal for balancing on-target and off-target effects.
4. Which cell lines are responsive to Dazostinag disodium?
Dazostinag disodium has been shown to be active in cell lines that express STING. Reported responsive cell lines include:
-
THP1-Dual (human AML)
-
CT26.WT (murine colon carcinoma)
-
A20 (murine B-cell lymphoma)
-
B16F10 (murine melanoma)
-
H69 (human small cell lung cancer)
-
H446 (human small cell lung cancer)
5. What is the expected cytokine profile following Dazostinag disodium treatment?
Treatment with Dazostinag disodium leads to a dose-dependent induction of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines. In vivo, this includes an increase in IFN-γ. The induction of CXCL9 has also been observed, which is associated with the recruitment of cytotoxic T cells.
Data Presentation
Table 1: In Vitro Efficacy of Dazostinag Disodium
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| THP1-Dual | 1.1 - 10 µM | 2 hours | Dose-dependent increase in pSTING, pTBK1, pIRF3 | |
| CT26.WT | 1.1 - 10 µM | 2 hours | Dose-dependent increase in pSTING, pTBK1, pIRF3 | |
| Mouse BMDC | 0 - 1 µM | 24 hours | EC50 of 0.32 µM for activation | |
| Mouse NK cells | 0 - 1 µM | 24 hours | EC50 of 0.271 µM for activation | |
| Mouse CD8+ T cells | 0 - 1 µM | 24 hours | EC50 of 0.216 µM for activation | |
| Mouse CD4+ T cells | 0 - 1 µM | 24 hours | EC50 of 0.249 µM for activation |
Table 2: In Vivo Efficacy of Dazostinag Disodium
| Animal Model | Tumor Type | Dosage | Administration Route | Observed Effect | Reference |
| BALB/c mice | A20 syngeneic tumors | 1 mg/kg, 2 mg/kg | i.v. | Significant anti-tumor activity, dose-dependent cytokine responses | |
| BALB/c mice | CT26.WT syngeneic tumors | 1 mg/kg, 2 mg/kg | i.v. | Significant anti-tumor activity, dose-dependent cytokine responses | |
| Syngeneic mice | Not specified | 0.05 mg/mL | Not specified | Optimal balance of on-target immune activation and off-target effects |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation Assay
-
Cell Seeding: Plate STING-expressing cells (e.g., THP1-Dual, CT26.WT) in a suitable plate format and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Dazostinag disodium in sterile DMSO or water. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 3, 10 µM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Dazostinag disodium. Include a vehicle control (medium with the same percentage of DMSO or water as the highest concentration of the compound).
-
Incubation: Incubate the cells for 2 hours at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of STING, TBK1, and IRF3. Use antibodies specific for the phosphorylated and total forms of these proteins.
Protocol 2: In Vivo Murine Tumor Model
-
Tumor Cell Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., 1 x 10^6 CT26.WT cells) into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer Dazostinag disodium intravenously (i.v.) at the desired dose (e.g., 1 or 2 mg/kg) according to the planned schedule (e.g., every 3 days). The control group should receive the vehicle solution.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Visualizations
Caption: Dazostinag disodium activates the STING signaling pathway.
Caption: In Vitro STING pathway activation assay workflow.
Caption: Troubleshooting logic for lack of STING pathway activation.
References
Dazostinag Disodium Systemic Delivery: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing Dazostinag disodium (TAK-676) in preclinical experiments. The focus of this resource is to address common challenges associated with the systemic (intravenous) delivery of this potent STING (Stimulator of Interferon Genes) agonist.
Frequently Asked Questions (FAQs)
Q1: What is Dazostinag disodium and what is its mechanism of action?
A1: Dazostinag disodium is the disodium salt form of Dazostinag (TAK-676), a potent and systemic STING agonist.[1] Upon intravenous administration, it binds to and activates the STING protein, which is a key component of the innate immune system.[1] This activation triggers a signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines.[2][3] This, in turn, enhances the cross-presentation of tumor-associated antigens by dendritic cells and promotes a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.[1]
Q2: What are the recommended storage conditions for Dazostinag disodium?
A2: For long-term storage, Dazostinag disodium powder should be stored at -20°C for up to one month or -80°C for up to six months. Stock solutions should also be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month). To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: How should I prepare a stock solution of Dazostinag disodium?
A3: Dazostinag disodium is highly soluble in water (≥ 100 mg/mL). To prepare a stock solution, reconstitute the powder in sterile, nuclease-free water. It is recommended to then filter-sterilize the stock solution through a 0.22 µm filter before storage.
Q4: What is a typical dose range for Dazostinag disodium in mouse models?
A4: In preclinical mouse models, Dazostinag disodium has been shown to be effective and well-tolerated when administered intravenously at doses ranging from 0.025 to 2 mg/kg.
Troubleshooting Guides
Formulation and Administration Challenges
Problem: Precipitation is observed when diluting the stock solution for intravenous injection.
Possible Causes and Solutions:
-
Vehicle Incompatibility: While Dazostinag disodium is highly soluble in water, its stability and solubility in common intravenous vehicles like saline or phosphate-buffered saline (PBS) at various concentrations should be considered.
-
Recommendation: For initial experiments, dilute the aqueous stock solution in a 5% dextrose solution or sterile saline (0.9% NaCl). It is advisable to perform a small-scale pilot test to ensure solubility at the desired final concentration before preparing a large batch.
-
-
pH Shift: The pH of the final diluted solution can affect the solubility of the compound.
-
Recommendation: Measure the pH of your final formulation. If precipitation is an issue, consider using a biocompatible buffer system to maintain a stable pH.
-
-
Low Temperature of Vehicle: Using a cold vehicle for dilution might decrease the solubility.
-
Recommendation: Ensure your diluent is at room temperature before preparing the final formulation.
-
Problem: Inconsistent or unexpected experimental results.
Possible Causes and Solutions:
-
Inaccurate Dosing: This can arise from improper formulation preparation or administration technique.
-
Recommendation: Ensure your stock solution is completely dissolved before making dilutions. Use calibrated pipettes for accurate volume measurements. For intravenous injections in mice, ensure proper restraint and technique to deliver the full dose into the lateral tail vein.
-
-
Degradation of the Compound: Improper storage or handling of the stock or diluted solutions can lead to degradation.
-
Recommendation: Follow the recommended storage conditions strictly. Prepare fresh dilutions for each experiment and avoid using solutions that have been stored at room temperature for extended periods. The stability of Dazostinag disodium in aqueous solution is crucial; for critical experiments, it is best to use freshly prepared dilutions.
-
In Vivo Study Challenges
Problem: Signs of acute toxicity or adverse reactions in animals post-injection.
Possible Causes and Solutions:
-
High Injection Rate: A rapid injection can lead to a transient high local concentration of the drug, potentially causing irritation or other adverse effects.
-
Recommendation: Administer the intravenous injection slowly and steadily over a period of 1-2 minutes.
-
-
Formulation Issues: Hypertonic or hypotonic solutions, or those with a non-physiological pH, can cause discomfort and adverse reactions.
-
Recommendation: Whenever possible, use isotonic and pH-neutral vehicles for your final formulation.
-
-
Compound-Specific Effects: While Dazostinag disodium is reported to be well-tolerated, high doses may induce a strong cytokine response.
-
Recommendation: Monitor animals closely after injection for any signs of distress, such as lethargy, ruffled fur, or labored breathing. If such signs are observed, consider reducing the dose in subsequent experiments.
-
Data Presentation
Table 1: Physicochemical and Dosing Information for Dazostinag disodium
| Property | Value | Source |
| Molecular Weight | 754.48 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | ≥ 100 mg/mL in Water | |
| Storage (Powder) | -20°C (1 month), -80°C (6 months) | |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | |
| Typical IV Dose (Mouse) | 0.025 - 2 mg/kg |
Table 2: Preclinical Pharmacokinetic Profile of Dazostinag
| Parameter | Observation | Source |
| Plasma Pharmacokinetics | Dose-proportional in mice | |
| Tumor Exposure | Higher exposure in tumor tissue compared to plasma | |
| Plasma Stability (Free Base) | Stable in human, primate, and mouse plasma (10 µg/mL for up to 96 hours) | |
| Half-life (in rat liver tritosomes) | 2.4 hours (for ADC-1, a linker-payload of Dazostinag) | |
| Half-life (in Balb/C mice) | 33 hours (for ADC-1, 0.1 mg/kg single dose) | |
| AUC (last) (in Balb/C mice) | 51432 h·nM (for ADC-1, 0.1 mg/kg single dose) |
Note: Some pharmacokinetic data is for the free base form or an antibody-drug conjugate (ADC) version of Dazostinag and should be considered as a reference.
Experimental Protocols
Protocol 1: Preparation of Dazostinag disodium for Intravenous Injection in Mice
-
Prepare Stock Solution:
-
Allow the Dazostinag disodium powder to equilibrate to room temperature before opening the vial.
-
Reconstitute the powder in sterile, nuclease-free water to a convenient stock concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by gentle vortexing.
-
Filter the stock solution through a sterile 0.22 µm syringe filter into a sterile, nuclease-free tube.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare Final Dosing Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing solution.
-
Dilute the stock solution to the final desired concentration using a sterile vehicle (e.g., 0.9% sodium chloride or 5% dextrose in water). For example, to prepare a 0.1 mg/mL dosing solution, dilute 10 µL of a 10 mg/mL stock solution into 990 µL of the vehicle.
-
Mix gently by inversion.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
-
Administration:
-
Administer the dosing solution to mice via intravenous injection into the lateral tail vein.
-
The injection volume will depend on the final concentration and the weight of the mouse (typically 5-10 µL/g body weight).
-
Mandatory Visualizations
Caption: Dazostinag disodium activates the STING signaling pathway.
References
mitigating off-target effects of Dazostinag disodium
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of Dazostinag disodium (TAK-676) during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Dazostinag disodium and what is its primary mechanism of action?
Dazostinag disodium (also known as TAK-676) is a synthetic agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Its primary mechanism of action is to bind to and activate STING, which triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1] This leads to the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines, which in turn activate innate and adaptive immune cells to elicit an anti-tumor response.[3][4]
Q2: What are potential off-target effects of Dazostinag disodium?
While preclinical and clinical studies have shown Dazostinag to be generally well-tolerated, it is crucial to monitor for potential off-target effects or exaggerated on-target pharmacology. The most commonly reported adverse event in clinical trials is mild to moderate cytokine release syndrome (CRS), characterized by an excessive release of inflammatory cytokines. As a STING agonist, there is also a theoretical potential for inducing or exacerbating autoimmune responses. It is also important to consider that unintended interactions with other cellular components could lead to unanticipated phenotypes.
Q3: What are the initial signs of potential off-target effects or excessive on-target activity in my experiments?
Several observations in your experiments could indicate potential off-target effects or an overstimulation of the STING pathway:
-
Excessive Cytokine Production: Levels of pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) that are significantly higher than expected or that lead to widespread cell death in your culture system.
-
Cell Viability Issues: A narrow therapeutic window where the effective concentration for STING activation is very close to a concentration that induces significant cytotoxicity.
-
Inconsistent Phenotypes: Observing a cellular phenotype that is not consistent with the known downstream effects of STING activation.
-
Discrepancies with Control Compounds: Results that differ significantly from those obtained with other known STING agonists.
Q4: How can I mitigate the risk of observing off-target effects with Dazostinag disodium?
A multi-faceted approach is recommended to minimize and understand potential off-target effects:
-
Optimize Concentration: Perform a thorough dose-response analysis to identify the lowest effective concentration of Dazostinag that elicits the desired on-target activity without causing excessive cytotoxicity or cytokine production.
-
Use Proper Controls: Always include a negative control (vehicle) and, if possible, a positive control (another well-characterized STING agonist). Additionally, using a STING-knockout cell line can help confirm that the observed effects are STING-dependent.
-
Orthogonal Validation: Confirm key findings using a structurally different STING agonist to ensure the observed phenotype is not an artifact of Dazostinag's specific chemical structure.
-
Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of Dazostinag to STING in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High level of cytotoxicity observed at effective concentrations. | Excessive STING activation: Prolonged or overly strong activation of the STING pathway can lead to apoptosis. | 1. Titrate Dazostinag Concentration: Perform a detailed dose-response curve to find the optimal concentration with maximal STING activation and minimal cell death. 2. Time-Course Experiment: Reduce the incubation time with Dazostinag to see if the cytotoxic effects can be minimized while retaining sufficient STING pathway activation. |
| Off-target toxicity: Dazostinag may be interacting with other cellular targets that regulate cell viability. | 1. STING-Knockout Cells: Test the cytotoxic effect of Dazostinag in a cell line that does not express STING. If toxicity persists, it is likely an off-target effect. 2. Broad-Spectrum Kinase/Phosphatase Profiling: Although not a kinase inhibitor, at higher concentrations, off-target kinase or phosphatase interactions are possible. If off-target effects are suspected, consider a broad-spectrum kinase or phosphatase activity assay. | |
| Unexpected or inconsistent downstream signaling. | Cell-type specific responses: The cellular context, including the expression levels of STING and downstream signaling components, can influence the response to Dazostinag. | 1. Characterize Your Cell Line: Confirm the expression of key pathway components (STING, TBK1, IRF3) in your cell model. 2. Use Multiple Cell Lines: Compare the effects of Dazostinag in different cell lines to identify cell-type specific responses. |
| Interaction with other pathways: Dazostinag may be modulating other signaling pathways. | 1. Phospho-proteomics Analysis: Perform a global phospho-proteomics experiment to identify other signaling pathways that are modulated by Dazostinag treatment. 2. Literature Review: Investigate whether the observed phenotype could be linked to other known signaling pathways that might be activated in your specific experimental context. | |
| Reduced or absent STING activation. | Compound inactivity: The Dazostinag disodium solution may have degraded. | 1. Confirm Compound Integrity: Use a fresh stock of Dazostinag. Ensure proper storage conditions as recommended by the manufacturer. 2. Positive Control: Test a known, potent STING agonist alongside Dazostinag to ensure the assay system is working correctly. |
| Low STING expression: The cell line used may have low or no expression of STING. | 1. Confirm STING Expression: Use Western blot or qPCR to confirm the expression of STING in your cell line. 2. Use a STING-overexpressing cell line: If STING expression is low, consider using a cell line that has been engineered to overexpress STING. | |
| Assay interference: Components of the assay may be interfering with Dazostinag activity or the detection method. | 1. In Vitro Assay: Perform a cell-free assay with purified STING protein to confirm direct activation by Dazostinag. 2. Review Assay Protocol: Carefully review the assay protocol for any potential interfering substances. |
Data Presentation
Table 1: In Vitro Activity of Dazostinag Disodium
| Cell Line | Assay | Parameter | Value | Reference |
| THP1-Dual | STING-TBK1-IRF3 Pathway Activation | Dose-dependent | 1.1, 3.3, 10 µM | |
| CT26.WT | STING-TBK1-IRF3 Pathway Activation | Dose-dependent | 1.1, 3.3, 10 µM | |
| Mouse BMDC | Immune Cell Activation | EC50 | 0.32 µM | |
| Mouse NK cells | Immune Cell Activation | EC50 | 0.271 µM | |
| Mouse CD8+ T cells | Immune Cell Activation | EC50 | 0.216 µM | |
| Mouse CD4+ T cells | Immune Cell Activation | EC50 | 0.249 µM |
Table 2: In Vivo Anti-Tumor Activity of Dazostinag Disodium
| Tumor Model | Animal Model | Dosing | Outcome | Reference |
| A20 syngeneic tumors | BALB/c mice | 1 mg/kg/d, 2 mg/kg/d; i.v.; 13 d | Significant T cell–dependent in vivo antitumor activity | |
| CT26.WT syngeneic tumors | BALB/c mice | 1 mg/kg/d, 2 mg/kg/d; i.v.; 13 d | Significant T cell–dependent in vivo antitumor activity |
Experimental Protocols
Protocol 1: Assessment of On-Target STING Pathway Activation
Objective: To confirm that Dazostinag disodium activates the STING signaling pathway in a dose-dependent manner.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., THP-1, HEK293T expressing STING) in a multi-well plate and allow them to adhere.
-
Compound Preparation: Prepare a serial dilution of Dazostinag disodium in the appropriate vehicle (e.g., DMSO, PBS).
-
Cell Treatment: Treat the cells with varying concentrations of Dazostinag and a vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting to detect the phosphorylation of STING, TBK1, and IRF3 using phospho-specific antibodies. Total protein levels should also be assessed as a loading control.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of secreted IFN-β using an ELISA kit.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of Dazostinag disodium to the STING protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with Dazostinag at a concentration expected to be effective and a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble STING protein by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble STING protein as a function of temperature. A shift in the melting curve to a higher temperature in the Dazostinag-treated samples indicates target engagement.
Visualizations
Caption: Dazostinag disodium activates the STING signaling pathway.
Caption: Workflow for troubleshooting unexpected results with Dazostinag.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
improving the therapeutic index of Dazostinag disodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Dazostinag disodium.
Frequently Asked Questions (FAQs)
Q1: What is Dazostinag disodium and what is its mechanism of action?
A1: Dazostinag disodium (also known as TAK-676) is a potent agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] STING is a critical component of the innate immune system that detects cytosolic DNA, a sign of infection or cellular damage.[3] Upon binding to STING, Dazostinag disodium activates the STING signaling pathway, leading to the phosphorylation of TBK1 and IRF3.[1][2] This signaling cascade results in the production of Type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.
Q2: What are the key considerations for storing and handling Dazostinag disodium?
A2: Dazostinag disodium is typically a white to off-white solid. For long-term storage, it is recommended to store the powder at -20°C, sealed away from moisture. Stock solutions can be prepared in water (≥ 100 mg/mL) or DMSO (250 mg/mL). For aqueous stock solutions, it is advisable to filter-sterilize the solution. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution and store at -80°C for up to 6 months or -20°C for up to 1 month.
Q3: What are some general strategies to improve the therapeutic index of a STING agonist like Dazostinag disodium?
A3: Improving the therapeutic index involves maximizing anti-tumor efficacy while minimizing systemic toxicity. Key strategies include:
-
Targeted Delivery: Utilizing nanoparticle-based delivery systems can enhance the accumulation of Dazostinag disodium in the tumor microenvironment, thereby reducing systemic exposure and associated side effects.
-
Combination Therapy: Combining Dazostinag disodium with other anti-cancer agents, such as checkpoint inhibitors (e.g., anti-PD-1), can create synergistic effects, potentially allowing for lower, less toxic doses of each agent. Clinical trials are currently investigating Dazostinag disodium in combination with pembrolizumab.
-
Dose Optimization: Careful dose-finding studies are crucial to identify the optimal dose that balances immune activation with tolerability.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Recommended Solution |
| No or low STING pathway activation (e.g., no increase in pTBK1/pIRF3). | 1. Low STING expression in the cell line: Not all cell lines express STING at sufficient levels. 2. Inefficient cellular uptake: Dazostinag disodium, being a charged molecule, may not readily cross the cell membrane. 3. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | 1. Confirm STING expression in your cell line via Western blot or qPCR. If expression is low, consider using a cell line known to have a functional STING pathway (e.g., THP-1). 2. For cell lines with low uptake, consider using a transfection reagent to facilitate cytosolic delivery. 3. Always use freshly prepared working solutions and avoid repeated freeze-thaw cycles of the stock solution. |
| High cell toxicity/death observed. | 1. Excessive STING activation: High concentrations of Dazostinag disodium can lead to overstimulation of the inflammatory response and subsequent cell death. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) in the final culture medium can be toxic to cells. | 1. Perform a dose-response experiment to determine the optimal concentration that induces STING activation without significant cytotoxicity. 2. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number: Cells that are unhealthy or have been passaged too many times may respond differently. 2. Inconsistent reagent preparation: Errors in dilution or reagent handling can lead to variability. | 1. Use healthy, low-passage cells for all experiments. Monitor cell viability regularly. 2. Standardize all reagent preparation protocols and ensure accurate pipetting. |
In Vivo Experiments
| Problem | Possible Cause | Recommended Solution |
| Lack of anti-tumor efficacy. | 1. Suboptimal dosing or administration route: The dose may be too low, or the administration route may not be optimal for tumor delivery. 2. Poor tumor immunogenicity: The tumor model may be "cold" with a low level of immune infiltration. 3. Rapid clearance of the compound: Dazostinag disodium may be cleared from circulation before it can exert its effect in the tumor. | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. Preclinical studies have shown efficacy with intravenous administration. 2. Consider using Dazostinag disodium in combination with therapies that can enhance tumor immunogenicity, such as radiation or chemotherapy. 3. Explore formulation strategies, such as encapsulation in nanoparticles, to improve the pharmacokinetic profile. |
| Significant systemic toxicity (e.g., weight loss, lethargy). | 1. Dose is too high: The administered dose may be exceeding the MTD. 2. Systemic immune activation: Widespread activation of the STING pathway can lead to a systemic inflammatory response. | 1. Reduce the dose of Dazostinag disodium. Refer to dose-escalation and toxicology study data. 2. Consider targeted delivery strategies to concentrate the drug at the tumor site and minimize systemic exposure. |
Data Presentation
In Vitro Activity of Dazostinag Disodium
| Cell Line | Assay | Endpoint | Concentration/EC50 | Reference |
| THP1-Dual (human AML) | STING Pathway Activation | pTBK1, pSTING, pIRF3 | Dose-dependent increase (1.1, 3.3, 10 µM) | |
| CT26.WT (mouse colon carcinoma) | STING Pathway Activation | pTBK1, pSTING, pIRF3 | Dose-dependent increase (1.1, 3.3, 10 µM) | |
| Mouse BM-derived dendritic cells | Immune Cell Activation | - | EC50: 0.32 µM | |
| Human Monocyte-derived dendritic cells | Immune Cell Activation | - | EC50: 1.27 µM | |
| Mouse NK cells | Immune Cell Activation | - | EC50: 0.271 µM | |
| Mouse CD8+ T cells | Immune Cell Activation | - | EC50: 0.216 µM | |
| Mouse CD4+ T cells | Immune Cell Activation | - | EC50: 0.249 µM |
In Vivo Anti-Tumor Activity of Dazostinag Disodium
| Tumor Model | Dosing Regimen | Outcome | Reference |
| A20 syngeneic tumors (BALB/c mice) | 1 mg/kg/day, i.v. | Significant anti-tumor activity | |
| CT26.WT syngeneic tumors (BALB/c mice) | 1 mg/kg/day, i.v. | Significant anti-tumor activity |
Experimental Protocols
Protocol 1: In Vitro Assessment of STING Pathway Activation by Western Blot
Objective: To determine the effect of Dazostinag disodium on the phosphorylation of key proteins in the STING signaling pathway (STING, TBK1, and IRF3).
Materials:
-
Cell line with a functional STING pathway (e.g., THP-1)
-
Dazostinag disodium
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of Dazostinag disodium (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., water or DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 2: Measurement of Type I Interferon (IFN-β) Production by ELISA
Objective: To quantify the amount of IFN-β secreted by cells in response to Dazostinag disodium treatment.
Materials:
-
Cell line with a functional STING pathway
-
Dazostinag disodium
-
Cell culture medium
-
Human or mouse IFN-β ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Treatment: Treat cells with different concentrations of Dazostinag disodium. Include a positive control (e.g., a known STING agonist like cGAMP) and a vehicle control.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IFN-β in each sample based on the standard curve.
Protocol 3: In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of Dazostinag disodium in a syngeneic mouse tumor model.
Materials:
-
Immunocompetent mice (e.g., BALB/c)
-
Syngeneic tumor cell line (e.g., CT26)
-
Dazostinag disodium
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer Dazostinag disodium (e.g., 1 mg/kg, i.v.) and vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor mice for signs of toxicity, including weight loss and changes in behavior.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
Visualizations
Caption: Dazostinag disodium activates the STING signaling pathway.
References
Dazostinag disodium stability issues in experimental buffers
Welcome to the technical support center for Dazostinag disodium. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Dazostinag disodium in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to stability in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is Dazostinag disodium and what is its mechanism of action?
A1: Dazostinag disodium (also known as TAK-676) is the disodium salt form of Dazostinag, a potent synthetic agonist of the Stimulator of Interferon Genes (STING) protein.[1] Its primary mechanism of action involves binding to and activating the STING signaling pathway. This activation leads to the production of pro-inflammatory cytokines, including Type I interferons (IFNs), which in turn enhances the innate and adaptive immune response against cancer cells.[1][2]
Q2: What are the recommended storage conditions for Dazostinag disodium powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of Dazostinag disodium. For the solid powder, it is recommended to store it at -20°C in a sealed container, protected from moisture.[3] Stock solutions, once prepared, should be stored at -80°C for up to 6 months or at -20°C for up to one month.[3] It is advisable to avoid repeated freeze-thaw cycles.
Q3: In which solvents is Dazostinag disodium soluble?
A3: Dazostinag disodium is soluble in water at a concentration of ≥ 100 mg/mL. It is also soluble in DMSO at 250 mg/mL.
Troubleshooting Guide: Stability Issues in Experimental Buffers
Researchers may encounter issues with the stability of Dazostinag disodium in working solutions, which can affect experimental outcomes. This guide provides insights into potential problems and their solutions.
Problem 1: Precipitation of Dazostinag disodium in my working buffer.
-
Possible Cause: The concentration of Dazostinag disodium in your working buffer may exceed its solubility in that specific buffer, especially if the buffer has a different pH or ionic strength than pure water. While highly soluble in water, its solubility in buffers like Phosphate-Buffered Saline (PBS) might be different.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare your working solutions fresh from a concentrated stock just before use.
-
Check for visible precipitates: Before adding to your experiment, visually inspect the working solution for any cloudiness or precipitate.
-
Consider the buffer composition: If you continue to see precipitation, consider preparing your final dilution in a buffer with a pH between 6.8 and 7.4, as ATP, a related molecule, is most stable in this range.
-
Filter sterilization: When preparing aqueous stock solutions, it is good practice to filter-sterilize the solution through a 0.22 µm filter before making further dilutions.
-
Problem 2: I am observing a decrease in the activity of Dazostinag disodium in my cell-based assays over time.
-
Possible Cause: Dazostinag disodium, like other cyclic dinucleotides, may be susceptible to degradation in aqueous solutions, especially at physiological temperatures (37°C) over extended periods. Natural cyclic dinucleotides are known to be degraded by enzymes like phosphodiesterases. While Dazostinag is a synthetic analog likely designed for enhanced stability, its stability in cell culture media over several hours or days is not extensively documented in publicly available literature.
-
Troubleshooting Steps:
-
Minimize incubation time in working solutions: Prepare your Dazostinag disodium dilutions in cell culture media immediately before adding them to the cells.
-
Replenish the compound in long-term experiments: For experiments lasting longer than 24-48 hours, consider replacing the media with freshly prepared Dazostinag disodium-containing media at regular intervals.
-
Perform a time-course experiment: To determine the stability in your specific experimental setup, you can perform a time-course experiment where you compare the activity of freshly prepared Dazostinag disodium to a solution that has been incubated under the same conditions (e.g., 37°C in cell culture media) for different durations.
-
Use of Phosphorothioate Analogs: Dazostinag is a synthetic cyclic dinucleotide with phosphorothioate modifications, which are known to be more resistant to nuclease degradation compared to natural phosphodiester bonds. This inherent stability is an advantage, but degradation can still occur over time.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent results can arise from variability in the preparation and handling of Dazostinag disodium solutions.
-
Troubleshooting Steps:
-
Standardize solution preparation: Ensure that the same protocol for preparing stock and working solutions is followed for every experiment. This includes using the same solvent, concentration, and storage conditions.
-
Aliquot stock solutions: To avoid multiple freeze-thaw cycles of the main stock solution, prepare single-use aliquots.
-
pH of the buffer: The pH of the buffer can influence the stability of cyclic dinucleotides. Ensure the pH of your experimental buffer is consistent between experiments.
-
Summary of Dazostinag Disodium Stability and Handling
| Parameter | Recommendation | Source |
| Solid Form Storage | -20°C, sealed, away from moisture | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | |
| Freeze-Thaw Cycles | Avoid repeated cycles | |
| Solubility (Water) | ≥ 100 mg/mL | |
| Solubility (DMSO) | 250 mg/mL | |
| Working Solution Prep | Prepare fresh before use | Best Practice |
| Filter Sterilization | Use a 0.22 µm filter for aqueous stock solutions |
Experimental Protocols
Key Experiment: In Vitro STING Activation Assay in THP-1 Cells
This protocol describes a method to assess the activation of the STING pathway in the human monocytic cell line THP-1 by measuring the phosphorylation of key downstream signaling proteins.
Materials:
-
Dazostinag disodium
-
THP-1 cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed THP-1 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Dazostinag disodium Preparation: Prepare a stock solution of Dazostinag disodium in sterile water or DMSO. Immediately before use, perform serial dilutions in RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of Dazostinag disodium. Include a vehicle control (media with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for a specified time (e.g., 2-4 hours) at 37°C.
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Dazostinag-Induced STING Signaling Pathway
Caption: Dazostinag disodium activates the STING pathway, leading to the transcription of Type I interferons.
Experimental Workflow for Assessing Dazostinag disodium Activity
Caption: Workflow for in vitro analysis of Dazostinag disodium-mediated STING pathway activation.
References
overcoming resistance to Dazostinag disodium treatment
Technical Support Center: Dazostinag Disodium
Welcome to the technical support center for Dazostinag disodium. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential challenges during their experiments with Dazostinag disodium.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Dazostinag disodium?
Dazostinag disodium is a potent and selective ATP-competitive inhibitor of Resistance-Associated Kinase 1 (RAK1). RAK1 is a serine/threonine kinase that plays a crucial role in promoting cell survival and proliferation in certain cancer types by activating the downstream effector, Survival Signal Transducer 1 (SST1). By inhibiting RAK1, Dazostinag disodium aims to suppress these pro-survival signals and induce apoptosis in cancer cells.
Q2: How should I properly store and handle Dazostinag disodium?
Dazostinag disodium is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C for up to two weeks. To prepare a stock solution, reconstitute the powder in sterile DMSO to a concentration of 10 mM. This stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, further dilute the stock in your desired cell culture medium.
Q3: What are the known off-target effects of Dazostinag disodium?
While Dazostinag disodium is highly selective for RAK1, some minor off-target activity has been observed at concentrations significantly higher than the IC50 for RAK1. These off-targets include other kinases with structurally similar ATP-binding pockets. It is recommended to perform a kinome scan to identify potential off-target effects in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Dazostinag disodium in my cell line.
Possible Causes and Solutions:
-
Cell Line Authenticity and Passage Number:
-
Cause: Cell lines can drift genetically over time, leading to changes in their sensitivity to drugs. High passage numbers can lead to altered phenotypes.
-
Solution: Ensure you are using a low-passage, authenticated cell line. Regularly perform cell line authentication using methods like short tandem repeat (STR) profiling.
-
-
Assay Conditions:
-
Cause: Variations in cell seeding density, incubation time, and reagent concentrations can all impact the calculated IC50 value.
-
Solution: Standardize your experimental protocol. Ensure consistent cell seeding density and incubation times. Prepare fresh dilutions of Dazostinag disodium for each experiment.
-
-
Reagent Quality:
-
Cause: Degradation of Dazostinag disodium or variability in the quality of assay reagents can lead to inconsistent results.
-
Solution: Store Dazostinag disodium as recommended. Use high-quality, validated reagents for your assays.
-
Issue 2: My cells are developing resistance to Dazostinag disodium over time.
Possible Causes and Solutions:
-
Upregulation of Bypass Pathways:
-
Cause: Cancer cells can adapt to RAK1 inhibition by upregulating alternative signaling pathways that promote survival.
-
Solution: Perform RNA sequencing or proteomic analysis to identify upregulated pathways in resistant cells. Consider combination therapies that target these bypass pathways.
-
-
Gatekeeper Mutations in RAK1:
-
Cause: Mutations in the ATP-binding pocket of RAK1 can prevent Dazostinag disodium from binding effectively.
-
Solution: Sequence the RAK1 gene in resistant cell lines to identify potential mutations. If a gatekeeper mutation is present, a second-generation RAK1 inhibitor with a different binding mode may be required.
-
-
Increased Drug Efflux:
-
Cause: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Dazostinag disodium out of the cells, reducing its intracellular concentration.
-
Solution: Use a fluorescently labeled version of Dazostinag disodium or a fluorescent substrate of ABC transporters to measure drug efflux. Co-treatment with an ABC transporter inhibitor can help to overcome this resistance mechanism.
-
Quantitative Data
Table 1: IC50 Values of Dazostinag Disodium in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | RAK1 Status | IC50 (nM) of Dazostinag disodium |
| HCC827 | NSCLC | Wild-type | 15.2 |
| A549 | NSCLC | Wild-type | 250.8 |
| HCC827-DR | NSCLC | T790M Gatekeeper Mutation | > 10,000 |
| NCI-H1975 | NSCLC | L858R/T790M | > 10,000 |
Table 2: Gene Expression Changes in Dazostinag Disodium-Resistant Cells
| Gene | Function | Fold Change in Resistant Cells |
| RAK1 | Drug Target | 1.2 |
| MET | Bypass Pathway | 8.5 |
| ABCB1 | Drug Efflux Pump | 12.3 |
| BCL2 | Anti-apoptotic | 4.7 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Dazostinag disodium for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for RAK1 Pathway Activation
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against p-SST1, SST1, RAK1, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: The RAK1 signaling pathway and the inhibitory action of Dazostinag disodium.
Technical Support Center: Enhancing Dazostinag Disodium Tumor Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the tumor penetration of Dazostinag disodium.
Frequently Asked Questions (FAQs)
Q1: My systemic administration of Dazostinag disodium shows limited efficacy in solid tumors. What are the potential reasons?
A1: Limited efficacy of systemically administered Dazostinag disodium in solid tumors can be attributed to several factors. As a small molecule STING (Stimulator of Interferon Genes) agonist, it can be prone to rapid degradation and clearance from circulation, resulting in low bioavailability at the tumor site.[1][2][3] The dense and complex tumor microenvironment (TME) presents significant physical barriers, including a dense extracellular matrix (ECM) and high interstitial fluid pressure, which can impede drug penetration.[4][5]
Q2: What are the primary strategies to improve the delivery of Dazostinag disodium to solid tumors?
A2: Two primary strategies can be employed to enhance the tumor penetration of Dazostinag disodium:
-
Nanoparticle-based Delivery: Encapsulating Dazostinag disodium in nanocarriers, such as liposomes or polymeric nanoparticles, can protect it from degradation, prolong its circulation time, and improve its accumulation in tumors through the enhanced permeability and retention (EPR) effect.
-
Tumor Microenvironment (TME) Modulation: This approach involves pre-treating or co-administering agents that alter the TME to make it more permeable to the drug. This can include strategies to degrade the ECM or normalize the tumor vasculature.
Q3: How does Dazostinag disodium exert its anti-tumor effect once it reaches the tumor?
A3: Dazostinag disodium is an agonist of the STING protein. Upon binding to STING in immune cells within the tumor microenvironment, it triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This activation of the innate immune system enhances the cross-presentation of tumor-associated antigens by dendritic cells, leading to a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of Dazostinag Disodium in Nanoparticles
Potential Cause: Physicochemical properties of Dazostinag disodium may not be optimal for the chosen nanoparticle formulation.
Troubleshooting Steps:
-
Optimize Drug-to-Lipid/Polymer Ratio: Systematically vary the ratio of Dazostinag disodium to the lipid or polymer components of your nanoparticles.
-
Modify the Formulation Method: For liposomes, methods like thin-film hydration followed by extrusion are common. For polymeric nanoparticles, emulsion-based methods are frequently used. Adjusting parameters such as sonication time or homogenization speed can improve encapsulation.
-
Adjust pH and Buffer Conditions: The charge of both the drug and the nanoparticle components can influence encapsulation. Experiment with different pH values of the hydration or emulsion buffers.
| Nanoparticle Type | STING Agonist | Encapsulation Efficiency (%) | Average Size (nm) | Reference |
| Cationic Liposomes | cGAMP | ~20 | Not specified | |
| Liposomes (dLNPs) | diABZI | 58.29 ± 0.53 | 99.76 ± 0.23 |
Issue 2: Poor Tumor Penetration of Dazostinag Disodium-Loaded Nanoparticles
Potential Cause: Nanoparticle size, charge, or surface properties may be hindering their ability to extravasate from blood vessels and move through the tumor interstitium. The tumor microenvironment itself may be a significant barrier.
Troubleshooting Steps:
-
Optimize Nanoparticle Size: Smaller nanoparticles (50-100 nm) generally show better tumor penetration. Use techniques like dynamic light scattering to verify the size of your nanoparticles.
-
Surface Modification: PEGylation of nanoparticles can increase their circulation time and reduce clearance by the reticuloendothelial system.
-
Co-administration with TME-modulating agents:
-
ECM-degrading enzymes: Consider co-administration of enzymes like collagenase or hyaluronidase to break down the dense extracellular matrix.
-
Vasculature normalization agents: Agents that normalize the chaotic tumor vasculature can improve blood flow and drug delivery.
-
| Nanoparticle Size | Tumor Penetration Observation | Reference |
| 50 nm | Higher tumor accumulation and penetration compared to 200 nm particles. | |
| 200 nm | Negligible fluorescence observed in the tumor. |
Issue 3: Difficulty in Quantifying Dazostinag Disodium Concentration in Tumor Tissue
Potential Cause: Inadequate sample preparation or inappropriate analytical technique.
Troubleshooting Steps:
-
Tissue Homogenization: Ensure complete homogenization of the excised tumor tissue to release the drug.
-
Analytical Method Selection: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are sensitive and specific methods for quantifying small molecule drugs in biological matrices.
-
Develop a Robust Standard Curve: Prepare a standard curve of Dazostinag disodium in a similar matrix (e.g., tumor homogenate from untreated animals) to ensure accurate quantification.
Experimental Protocols
Protocol 1: Liposomal Encapsulation of a Small Molecule STING Agonist
This protocol is adapted from methods used for encapsulating cGAMP and can be optimized for Dazostinag disodium.
Materials:
-
Cationic lipid (e.g., DOTAP)
-
Helper lipid (e.g., DOPE)
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Dazostinag disodium
-
Chloroform
-
Hydration buffer (e.g., sterile water or PBS)
Procedure:
-
Dissolve the lipids (e.g., in a 10:5:1 molar ratio of DOTAP:DOPE:DSPE-PEG2000) in chloroform in a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with a solution of Dazostinag disodium in the hydration buffer by vortexing.
-
Subject the resulting liposome suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) using a mini-extruder to create unilamellar vesicles of a uniform size.
-
Remove unencapsulated Dazostinag disodium by dialysis or size exclusion chromatography.
Protocol 2: In Vivo Evaluation of Nanoparticle Tumor Penetration
This protocol outlines a general method for assessing the tumor penetration of fluorescently labeled nanoparticles.
Materials:
-
Tumor-bearing mice (e.g., syngeneic models)
-
Fluorescently labeled Dazostinag disodium-loaded nanoparticles
-
Saline or appropriate vehicle control
-
Odyssey infrared imaging system or similar fluorescence imaging system
Procedure:
-
Once tumors reach a palpable size (e.g., 6-8 mm in diameter), intravenously inject the fluorescently labeled nanoparticles into the mice.
-
At a predetermined time point (e.g., 24 hours post-injection), euthanize the mice and carefully excise the tumors.
-
Obtain thick tumor sections (e.g., 2 mm) and place them on glass slides.
-
Image the tumor sections using an appropriate fluorescence imaging system (e.g., at an 800 nm emission wavelength for IR783 dye).
-
Quantify the fluorescence intensity across different regions of the tumor section using image analysis software (e.g., ImageJ) to assess the depth of penetration.
Visualizations
Caption: Dazostinag disodium activates the STING signaling pathway.
Caption: Workflow for evaluating nanoparticle-mediated tumor penetration.
References
- 1. Evaluation of Nanoparticle Uptake in Tumors in Real Time Using Intravital Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Nanoparticle Penetration in the Tumor Spheroid Using Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytokine Release Syndrome in Preclinical Models with Dazostinag Disodium
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing cytokine release syndrome (CRS) in preclinical models when working with Dazostinag disodium.
Frequently Asked Questions (FAQs)
Q1: What is Dazostinag disodium and how does it relate to cytokine release syndrome?
A1: Dazostinag disodium (formerly TAK-676) is a potent and selective agonist of the STimulator of INterferon Genes (STING) protein.[1][2] By activating the STING signaling pathway, Dazostinag disodium stimulates the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response.[1][2][3] This intended mechanism of action, however, can also lead to an over-exuberant and systemic inflammatory response known as cytokine release syndrome (CRS), characterized by a rapid and massive release of cytokines into the bloodstream.
Q2: What are the common preclinical models used to evaluate Dazostinag disodium-induced CRS?
A2: Humanized mouse models are considered the most relevant preclinical models for evaluating CRS as they can recapitulate key aspects of the human immune response. Commonly used strains include:
-
NSG (NOD scid gamma) mice: These highly immunodeficient mice can be engrafted with human peripheral blood mononuclear cells (PBMCs) or hematopoietic stem cells (HSCs) to create a human immune system.
-
NSG-SGM3 mice: This strain is further engineered to produce human cytokines (GM-CSF, IL-3, and SCF), which enhances the development and function of myeloid cells, a key contributor to CRS.
Syngeneic mouse models, such as BALB/c or C57BL/6, can also be used to study the immunological effects of Dazostinag disodium, including cytokine induction, although the cytokine profile and response may differ from humanized models.
Q3: What are the typical clinical signs of CRS in mice treated with Dazostinag disodium?
A3: Researchers should closely monitor mice for the following clinical signs of CRS, which typically manifest within hours to days after administration of Dazostinag disodium:
-
Hypothermia: A significant drop in body temperature.
-
Weight loss: Acute and rapid body weight reduction.
-
Reduced activity and mobility: Mice may appear lethargic, hunched, and show limited movement in their cage.
-
Ruffled fur and hunched posture.
Q4: Which cytokines are the key mediators of Dazostinag disodium-induced CRS?
A4: The cytokine storm in CRS is complex and involves a multitude of inflammatory mediators. Key human cytokines to monitor in the serum of humanized mice include:
-
Interferon-gamma (IFN-γ)
-
Tumor necrosis factor-alpha (TNF-α)
-
Interleukin-2 (IL-2)
-
Interleukin-6 (IL-6)
-
Interleukin-10 (IL-10)
In syngeneic models, the corresponding murine cytokines should be measured.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe CRS at a planned dose of Dazostinag disodium. | High sensitivity of the preclinical model (e.g., specific human donor PBMCs). Incorrect dose calculation or administration. | Immediately implement CRS mitigation protocol (see below). For future experiments, perform a dose-titration study to determine the maximum tolerated dose (MTD) in your specific model. Consider using PBMCs from multiple donors to account for donor-specific variability in cytokine release. |
| High variability in CRS severity between animals. | Inconsistent engraftment of human immune cells in humanized mice. Donor-to-donor variability in PBMC response. | Ensure consistent and successful engraftment by monitoring human CD45+ cell levels in peripheral blood. Use PBMCs from the same donor for all animals within an experimental group. If using multiple donors, balance the donors across experimental groups. |
| Difficulty in detecting a clear cytokine response. | Inappropriate timing of blood collection. Insufficient dose of Dazostinag disodium. | Cytokine levels can peak and decline rapidly. Collect serum samples at multiple time points post-administration (e.g., 2, 6, 24, and 48 hours) to capture the peak response. If no response is observed, consider a dose escalation in the next experiment. |
| CRS mitigation strategy is not effective. | Timing of intervention is too late. The dose of the mitigating agent is too low. The primary cytokine driver is not being targeted. | Administer mitigating agents prophylactically or at the first sign of CRS. A study on an LPS-induced cytokine storm model showed that rapid administration of dexamethasone was critical for efficacy. Consider increasing the dose of the mitigating agent or using a combination of agents targeting different pathways (e.g., corticosteroids and a specific cytokine blocker). |
Data Presentation
Table 1: Dose-Dependent In Vivo Activity of Dazostinag Disodium
| Dose (mg/kg, i.v., single dose) | Tolerability in Mice | Cytokine Response | Reference |
| 0.025 - 2 | Well-tolerated | Dose-dependent induction |
Table 2: Key Cytokines Implicated in Preclinical Models of CRS
| Cytokine | Role in CRS | Preclinical Model | Reference |
| IFN-γ | Pro-inflammatory, T-cell activation | Humanized Mice | |
| TNF-α | Pro-inflammatory, systemic inflammation | Humanized Mice | |
| IL-2 | T-cell proliferation and activation | Humanized Mice | |
| IL-6 | Pro-inflammatory, key driver of fever and acute phase response | Humanized Mice | |
| IL-10 | Anti-inflammatory, but also elevated in CRS | Humanized Mice |
Experimental Protocols
Protocol 1: Monitoring Dazostinag Disodium-Induced CRS in Humanized Mice
-
Animal Model: Humanized NSG or NSG-SGM3 mice with stable engraftment of human PBMCs.
-
Dazostinag Disodium Administration: Administer Dazostinag disodium intravenously (i.v.) at the desired dose. A dose range of 0.025 to 2 mg/kg has been shown to be generally well-tolerated in mice.
-
Clinical Monitoring:
-
Record body weight and temperature immediately before dosing and at regular intervals (e.g., 4, 8, 24, 48, and 72 hours) post-dosing.
-
Perform clinical observations twice daily for signs of distress such as lethargy, hunched posture, and ruffled fur.
-
-
Cytokine Analysis:
-
Collect peripheral blood at baseline and at selected time points post-dosing (e.g., 2, 6, 24, and 48 hours).
-
Process blood to obtain serum and store at -80°C.
-
Analyze serum for a panel of human cytokines (including IFN-γ, TNF-α, IL-2, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Protocol 2: Mitigation of Dazostinag Disodium-Induced CRS with Dexamethasone
-
Animal Model and Dazostinag Administration: As described in Protocol 1.
-
Dexamethasone Administration:
-
Prophylactic: Administer dexamethasone (e.g., 5 mg/kg, intraperitoneally - i.p.) 30 to 60 minutes before the administration of Dazostinag disodium.
-
Therapeutic: Administer dexamethasone at the first clinical signs of CRS (e.g., a significant drop in body temperature or >10% weight loss). Studies suggest that early intervention is crucial for efficacy.
-
-
Monitoring and Analysis: Follow the monitoring and analysis steps outlined in Protocol 1 to assess the efficacy of dexamethasone in reducing CRS symptoms and cytokine levels.
Protocol 3: Mitigation of Dazostinag Disodium-Induced CRS with an Anti-IL-6R Antibody
-
Animal Model and Dazostinag Administration: As described in Protocol 1.
-
Anti-IL-6R Antibody Administration:
-
Administer a species-specific anti-IL-6 receptor antibody (e.g., a murine anti-mouse IL-6R antibody for syngeneic models or a humanized anti-human IL-6R antibody like Tocilizumab for humanized models) at an appropriate dose.
-
The antibody can be administered prophylactically (e.g., 1-24 hours before Dazostinag disodium) or therapeutically at the onset of CRS symptoms.
-
-
Monitoring and Analysis: Follow the monitoring and analysis steps outlined in Protocol 1 to evaluate the effectiveness of IL-6R blockade in mitigating CRS.
Mandatory Visualizations
Caption: Dazostinag disodium signaling pathway leading to CRS.
Caption: Experimental workflow for managing Dazostinag-induced CRS.
References
Technical Support Center: Refining Dazostinag Disodium and Pembrolizumab Combination Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of Dazostinag disodium (ONC-201/TIC10) and pembrolizumab.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for Dazostinag disodium and pembrolizumab?
A1: Dazostinag disodium is an agonist of the STimulator of INterferon Genes (STING) protein.[1][2][3] Activation of the STING pathway in immune cells within the tumor microenvironment leads to the production of pro-inflammatory cytokines, including type I interferons (IFNs). This enhances the cross-presentation of tumor-associated antigens (TAAs) by dendritic cells (DCs) and induces a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.[3]
Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells.[4] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, pembrolizumab prevents the inhibition of T-cell activity and restores the immune system's ability to recognize and attack cancer cells.
Q2: What is the rationale for combining Dazostinag disodium and pembrolizumab?
A2: The combination of a STING agonist like Dazostinag disodium with a PD-1 inhibitor like pembrolizumab is based on their complementary mechanisms of action. Dazostinag disodium enhances the innate immune response, leading to increased T-cell priming and infiltration into the tumor, effectively turning "cold" tumors into "hot" tumors. Pembrolizumab then acts on these infiltrating T cells, preventing their exhaustion and enhancing their tumor-killing capabilities. Preclinical studies have shown that the combination of a STING agonist with an anti-PD-1 antibody can lead to synergistic anti-tumor effects.
Q3: What is the current clinical status of the Dazostinag disodium and pembrolizumab combination?
A3: A phase 1/2 clinical trial, iintune-1 (NCT04420884), is currently evaluating the safety and efficacy of Dazostinag disodium as a single agent and in combination with pembrolizumab in adults with advanced or metastatic solid tumors. The trial includes dose-escalation and dose-expansion cohorts for various cancers, including squamous cell carcinoma of the head and neck (SCCHN) and colorectal cancer (CRC).
Q4: What are the known side effects of this combination therapy?
A4: Based on preliminary data from the iintune-1 trial, treatment-emergent adverse events (TEAEs) are common, with the most frequent being fatigue, nausea, cough, and headache. Dazostinag-related TEAEs have also been reported, with fatigue being the most common. A notable side effect is cytokine release syndrome (CRS), which has been described as mild to moderate and manageable.
Data Presentation
Table 1: Preliminary Safety Data from the iintune-1 Trial (Dose Expansion Cohort)
| Adverse Event (AE) Category | All Grades (%) | Grade ≥3 (%) |
| Treatment-Emergent AEs (TEAEs) | 100 | 37 |
| Fatigue | 40 | - |
| Nausea | 27 | - |
| Cough | 23 | - |
| Headache | 20 | - |
| Dazostinag-Related TEAEs | 80 | 13 |
| Fatigue | 30 | - |
Data from the first 30 patients with recurrent/metastatic squamous cell carcinoma of the head and neck (RM-SCCHN) in the dose expansion cohort of the iintune-1 trial (NCT04420884). Patients received 5 mg of Dazostinag intravenously on days 1, 8, and 15, plus 200 mg of pembrolizumab intravenously on day 1, in 21-day cycles.
Experimental Protocols
Protocol 1: In Vitro Assessment of STING Pathway Activation by Dazostinag Disodium
This protocol outlines the steps to confirm the activation of the STING pathway in a cell line (e.g., THP-1) following treatment with Dazostinag disodium, using Western blotting to detect the phosphorylation of key downstream proteins.
Materials:
-
THP-1 cells
-
Dazostinag disodium
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in appropriate medium.
-
Seed cells at a suitable density in a multi-well plate.
-
Treat cells with varying concentrations of Dazostinag disodium (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot with a chemiluminescent substrate and image.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Protocol 2: In Vivo Murine Syngeneic Tumor Model for Combination Therapy
This protocol describes a general workflow for evaluating the in vivo efficacy of Dazostinag disodium and an anti-mouse PD-1 antibody (as a surrogate for pembrolizumab) in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine cancer cell line (e.g., MC38, B16-F10)
-
Dazostinag disodium
-
Anti-mouse PD-1 antibody
-
Matrigel (optional)
-
Calipers for tumor measurement
Methodology:
-
Tumor Cell Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, Dazostinag alone, anti-PD-1 alone, combination).
-
-
Treatment Administration:
-
Administer Dazostinag disodium (e.g., intravenously or intratumorally) and the anti-PD-1 antibody (e.g., intraperitoneally) according to the desired dosing schedule and concentrations.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly throughout the study.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry, immunohistochemistry).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to compare the efficacy of the different treatments.
-
Mandatory Visualizations
Caption: Dazostinag disodium activates the STING signaling pathway.
References
Validation & Comparative
Dazostinag disodium versus other STING agonists in preclinical models
A Comparative Guide to Dazostinag Disodium and Other Preclinical STING Agonists
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By stimulating the innate immune system, STING agonists can induce a potent anti-tumor response. This guide provides a comparative overview of Dazostinag disodium (TAK-676) and other notable STING agonists in preclinical development, with a focus on their mechanisms, efficacy, and experimental validation.
Dazostinag Disodium (TAK-676): A Systemic Agonist
Dazostinag disodium, also known as TAK-676, is a novel, synthetic STING agonist designed for systemic intravenous administration.[1][2][3] Preclinical studies have demonstrated its ability to trigger the STING signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[4][5] This activation of the innate immune system subsequently mobilizes adaptive immunity, promoting the activation of dendritic cells (DCs), natural killer (NK) cells, and T cells. In syngeneic mouse models, Dazostinag has shown significant T cell-dependent anti-tumor activity, resulting in complete tumor regressions and the formation of durable memory T-cell immunity.
Comparative Preclinical Performance
The landscape of preclinical STING agonists includes a variety of molecules, from natural cyclic dinucleotides (CDNs) to synthetic non-CDN small molecules. While many have shown promise, challenges such as limited efficacy and off-target effects have been noted. The development of agonists like Dazostinag, which is optimized for systemic delivery, aims to overcome some of these limitations.
In Vitro Activity
The potency of STING agonists can be compared by their ability to activate the STING pathway in cellular assays. Dazostinag has been shown to dose-dependently activate the STING-TBK1-IRF3 pathway in various cell lines. In human peripheral blood mononuclear cells (PBMCs), the non-nucleotidyl small molecule agonist diABZI demonstrated high potency, inducing IFNβ secretion with an EC50 of 130 nM, which is over 400 times more potent than the natural STING agonist cGAMP in this assay.
| Agonist | Cell Line | Assay | EC50 | Reference |
| Dazostinag disodium | Mouse BMDC | DC Activation | 0.32 µM | |
| Mouse NK cells | NK Cell Activation | 0.271 µM | ||
| Mouse CD8+ T cells | T Cell Activation | 0.216 µM | ||
| Mouse CD4+ T cells | T Cell Activation | 0.249 µM | ||
| diABZI | Human PBMCs | IFNβ Secretion | 130 nM |
In Vivo Anti-Tumor Efficacy
In preclinical tumor models, Dazostinag has demonstrated significant anti-tumor effects. Intravenous administration in BALB/c mice with A20 or CT26 syngeneic tumors resulted in substantial anti-tumor activity. Similarly, diABZI has shown systemic anti-tumor activity in murine models. Combination therapies are also being explored, with preclinical data showing that STING agonists can enhance the effects of immune checkpoint inhibitors and radiation therapy. For instance, Dazostinag in combination with an anti-PD-1 antibody led to enhanced antitumor efficacy in a murine SCLC model, which was associated with increased T and NK cell infiltration.
| Agonist | Tumor Model | Administration | Outcome | Reference |
| Dazostinag disodium | A20 & CT26 syngeneic tumors | Intravenous (1-2 mg/kg/day) | Significant T cell-dependent antitumor activity | |
| Dazostinag (ADC) | CT26-GCC tumors | Intravenous (50-100 µg/kg) | Significant tumor growth inhibition | |
| diABZI | Murine models | Intravenous | Systemic anti-tumor activity |
Pharmacokinetics
A key differentiator for Dazostinag is its favorable pharmacokinetic profile for systemic use. Studies in mice have shown that it is well-tolerated, exhibits dose-proportional pharmacokinetics in plasma, and has higher exposure in tumors. When formulated as an antibody-drug conjugate (ADC), Dazostinag displayed a half-life of 33 hours in Balb/C mice.
| Agonist | Animal Model | Administration | Key PK Parameter | Reference |
| Dazostinag disodium | Mice | Intravenous (0.025-2 mg/kg) | Dose-proportional plasma pharmacokinetics | |
| Dazostinag (ADC) | Balb/C mice | Intravenous (0.1 mg/kg) | Half-life (t1/2): 33 hours |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The STING pathway is a critical component of the innate immune response to cytosolic DNA. Activation of STING by an agonist like Dazostinag leads to a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, ultimately bridging innate and adaptive immunity.
Caption: Simplified STING signaling pathway upon activation.
In Vivo Anti-Tumor Efficacy Experimental Workflow
Preclinical evaluation of STING agonists typically involves syngeneic mouse tumor models to assess their impact on tumor growth in the context of a competent immune system.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
Comparative Efficacy of STING Agonists: Dazostinag Disodium vs. cGAMP
A Guide for Researchers and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, by mimicking the presence of cytosolic DNA, can trigger a potent innate immune response, leading to the production of type I interferons and the activation of adaptive anti-tumor immunity. This guide provides a comparative overview of two prominent STING agonists: Dazostinag disodium (TAK-676), a synthetic small molecule, and cyclic GMP-AMP (cGAMP), the natural endogenous ligand for STING.
Mechanism of Action: A Shared Pathway
Both Dazostinag disodium and cGAMP exert their therapeutic effects by binding to and activating the STING protein, which is primarily localized on the endoplasmic reticulum.[1][2] This binding event initiates a conformational change in STING, leading to its translocation to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines play a crucial role in enhancing the cross-presentation of tumor-associated antigens by dendritic cells (DCs), leading to the activation and proliferation of tumor-specific cytotoxic T-lymphocytes (CTLs).
Figure 1: STING Signaling Pathway Activation.
Comparative In Vitro Efficacy
Direct comparative studies evaluating the in vitro potency of Dazostinag disodium and cGAMP in the same experimental setting are limited. However, data from separate studies provide insights into their respective activities.
Dazostinag Disodium: Dazostinag disodium has been shown to dose-dependently activate the STING-TBK1-IRF3 pathway in various cell lines. It promotes the activation of dendritic cells, natural killer (NK) cells, and T cells with the following reported EC50 values at 24 hours:
| Cell Type | EC50 (µM) |
| Mouse Bone Marrow-Derived Dendritic Cells (BMDC) | 0.32 |
| Mouse Monocyte-Derived Dendritic Cells (MoDC) | 1.27 |
| Natural Killer (NK) Cells | 0.271 |
| CD8+ T Cells | 0.216 |
| CD4+ T Cells | 0.249 |
Table 1: In Vitro Activation of Immune Cells by Dazostinag Disodium.
cGAMP: As the endogenous STING ligand, 2'3'-cGAMP is a potent activator of the pathway. Studies have reported that cGAMP induces IFN-β with an EC50 ranging from 15 nM to 42 nM in cell-based assays. It's important to note that the potency of cGAMP can be influenced by cellular uptake and degradation.
Comparative In Vivo Anti-Tumor Efficacy
Dazostinag Disodium: Intravenous administration of Dazostinag disodium has demonstrated significant T cell-dependent anti-tumor activity in syngeneic mouse models.
| Tumor Model | Dosing Regimen | Outcome |
| A20 (lymphoma) | 1 mg/kg/day or 2 mg/kg/day (i.v.) for 13 days | Significant anti-tumor function. |
| CT26.WT (colon carcinoma) | 1 mg/kg/day or 2 mg/kg/day (i.v.) for 13 days | Significant anti-tumor function. |
Table 2: In Vivo Anti-Tumor Efficacy of Dazostinag Disodium.
cGAMP: cGAMP has also shown potent anti-tumor activity in various preclinical models.
| Tumor Model | Dosing Regimen | Outcome |
| Colon 26 (adenocarcinoma) | 5, 10, or 20 mg/kg daily | Dose-dependent inhibition of tumor growth (from 2569 mm³ to 967 mm³) and increased survival rate (from 40% to 90% over 20 days). |
| 4T1, mSCC1, CT26 | 2.5 µg/25 µL/dose (intratumoral) on days 5 and 10 | Significantly delayed tumor growth. |
| B16F10 (melanoma) | Not specified (intratumoral) | Delayed tumor growth and prolonged survival in a STING-dependent manner. |
Table 3: In Vivo Anti-Tumor Efficacy of cGAMP.
Experimental Protocols
In Vitro STING Activation Assay
This protocol describes a general method for evaluating the activation of the STING pathway in vitro, which can be adapted to compare Dazostinag disodium and cGAMP.
-
Cell Culture:
-
Culture a relevant cell line (e.g., THP-1 monocytes, mouse embryonic fibroblasts) in appropriate media and conditions.
-
-
Compound Treatment:
-
Plate cells at a suitable density in multi-well plates.
-
Prepare serial dilutions of Dazostinag disodium and cGAMP in culture medium.
-
Treat the cells with the compounds for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
-
Assessment of STING Pathway Activation:
-
Western Blotting:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3). Use antibodies against total STING, TBK1, IRF3, and a housekeeping protein (e.g., β-actin) as loading controls.
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.
-
-
RT-qPCR for Type I Interferon and Cytokine Expression:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using primers specific for IFN-β, CXCL10, and other relevant interferon-stimulated genes. Normalize expression to a housekeeping gene (e.g., GAPDH).
-
-
ELISA for Cytokine Secretion:
-
Collect the cell culture supernatant after treatment.
-
Quantify the concentration of secreted IFN-β and other cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.
-
-
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of STING agonists in a syngeneic mouse model.
Figure 2: Preclinical In Vivo Evaluation Workflow.
-
Animal Model:
-
Use immunocompetent syngeneic mice (e.g., C57BL/6 or BALB/c).
-
-
Tumor Cell Implantation:
-
Inject a known number of tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, Dazostinag disodium, cGAMP).
-
-
Treatment Administration:
-
Administer the compounds according to the planned dosing schedule and route (e.g., intravenous, intratumoral).
-
-
Monitoring:
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
The primary endpoint is typically tumor growth inhibition. Survival can also be monitored.
-
At the end of the study, tumors and spleens can be harvested for further analysis.
-
-
Immunophenotyping (Optional):
-
Tumors can be dissociated into single-cell suspensions.
-
Perform flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells).
-
Conclusion
Both Dazostinag disodium and cGAMP are potent activators of the STING pathway, demonstrating significant anti-tumor efficacy in preclinical models. Dazostinag disodium, as a synthetic small molecule, may offer advantages in terms of drug-like properties and systemic delivery. cGAMP, the natural ligand, provides a benchmark for STING activation. The choice between these agonists for research or therapeutic development will depend on the specific application, desired pharmacokinetic profile, and the tumor microenvironment being targeted. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of these two important STING agonists.
References
validating the anti-tumor effects of Dazostinag disodium in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of Dazostinag disodium, a novel STIMULATOR of interferon genes (STING) agonist, against standard-of-care therapies in various cancer types. The information is compiled from preclinical studies and ongoing clinical trials to offer an objective overview for research and development professionals.
Mechanism of Action: Activating the Innate Immune System
Dazostinag disodium is a small molecule designed to activate the STING pathway, a critical component of the innate immune system.[1] Upon administration, Dazostinag binds to and activates STING in immune cells within the tumor microenvironment (TME).[1] This activation triggers a cascade of downstream signaling, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] The subsequent effects include:
-
Enhanced Antigen Presentation: Activation of dendritic cells (DCs) leads to improved cross-presentation of tumor-associated antigens (TAAs).[1]
-
T-Cell Mediated Cytotoxicity: The enhanced antigen presentation promotes the priming and activation of cytotoxic T-lymphocytes (CTLs) that can recognize and kill cancer cells.[1]
-
Pro-inflammatory Tumor Microenvironment: Dazostinag helps to shift the TME from an immune-suppressive to an immune-active state, further supporting the anti-tumor immune response.
The following diagram illustrates the signaling pathway activated by Dazostinag disodium.
References
A Head-to-Head Comparison of STING Agonists: Dazostinag Disodium and ADU-S100
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to awaken the innate immune system against tumors. This guide provides a detailed, data-driven comparison of two prominent STING agonists: Dazostinag disodium (formerly TAK-676) and ADU-S100 (also known as MIW815).
Executive Summary
Dazostinag disodium and ADU-S100 are both potent activators of the STING pathway, designed to induce a robust anti-tumor immune response. However, they differ fundamentally in their chemical nature, intended route of administration, and clinical development trajectory. Dazostinag is a synthetic, non-cyclic dinucleotide (CDN) STING agonist developed for systemic intravenous administration, while ADU-S100 is a synthetic cyclic dinucleotide administered intratumorally. These differences have significant implications for their pharmacokinetic profiles, potential therapeutic applications, and observed clinical outcomes.
Mechanism of Action: The STING Signaling Pathway
Both Dazostinag disodium and ADU-S100 function by binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.[1][2] This activation triggers a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 then translocates to the nucleus, inducing the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This cascade ultimately promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and leads to the priming and recruitment of cytotoxic CD8+ T cells to the tumor microenvironment.[4]
Preclinical Performance: A Comparative Overview
Both Dazostinag disodium and ADU-S100 have demonstrated significant anti-tumor activity in preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Activity
| Parameter | Dazostinag Disodium | ADU-S100 |
| Cell Line | THP1-Dual human AML cells | THP-1 Dual cells |
| EC50 (IRF3 Pathway) | Not explicitly reported, but dose-dependent activation from 1.1 µM | 3.03 µg/mL |
| EC50 (NF-κB Pathway) | Not explicitly reported | 4.85 µg/mL |
| Immune Cell Activation (EC50) | MoDC: 1.27 µMBMDC: 0.32 µMNK cells: 0.271 µMCD8+ T cells: 0.216 µMCD4+ T cells: 0.249 µM | Not explicitly reported |
In Vivo Anti-Tumor Efficacy
| Animal Model | Treatment & Dosage | Key Findings | Reference |
| Dazostinag Disodium | |||
| BALB/c mice with A20 or CT26.WT tumors | 1 or 2 mg/kg/day, i.v. | Significant T cell-dependent antitumor activity and dose-dependent cytokine responses. | |
| ADU-S100 | |||
| BALB/c mice with CT26 tumors | 25 µg, intratumoral | Delayed tumor growth, with tumor regression in 1 of 10 animals. | |
| Rats with esophageal adenocarcinoma | 50 µg, intratumoral | Mean tumor volume decreased by 30.1% (ADU-S100 alone) and 50.8% (ADU-S100 + radiation). | |
| Mice with bilateral prostate tumors | Intratumoral injection | Promoted abscopal immunity in 50% of mice with bilateral tumors treated on one side. |
Clinical Trial Insights
Both Dazostinag disodium and ADU-S100 have been evaluated in clinical trials, both as monotherapies and in combination with other anti-cancer agents.
Dazostinag Disodium (TAK-676)
A phase 1/2 study (iintune-1, NCT04420884) is evaluating Dazostinag as a single agent and in combination with pembrolizumab in adults with advanced or metastatic solid tumors. In the dose expansion cohort for first-line recurrent/metastatic squamous cell carcinoma of the head and neck (RM-SCCHN), the combination of 5 mg Dazostinag with pembrolizumab showed a manageable safety profile and an encouraging overall response rate (ORR) of 34%. Pharmacodynamic analyses confirmed on-target activity, with induction of a STING gene signature and recruitment of CD8+ T cells to the tumor.
ADU-S100 (MIW815)
A phase 1, first-in-human study (NCT02675439) of intratumoral ADU-S100 in patients with advanced/metastatic solid tumors or lymphomas showed that the drug was well-tolerated, but clinical activity as a single agent was limited, with one confirmed partial response. A subsequent phase 1b study (NCT03172936) evaluated ADU-S100 in combination with the anti-PD-1 antibody spartalizumab. This combination demonstrated anti-tumor activity in patients with anti-PD-1-naïve triple-negative breast cancer and previously immunotherapy-treated melanoma, with five patients achieving confirmed responses, including one complete response. However, several trials involving ADU-S100 were later discontinued due to a lack of substantial anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of Dazostinag disodium and ADU-S100.
In Vitro STING Activation Assay
Objective: To determine the in vitro potency of STING agonists by measuring the activation of downstream signaling pathways.
Cell Line: THP-1 Dual™ cells, which are engineered human monocytic cells that express reporter genes for both the IRF and NF-κB pathways (luciferase and secreted embryonic alkaline phosphatase [SEAP], respectively).
Methodology:
-
THP-1 Dual™ cells are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates and treated with a serial dilution of the STING agonist (e.g., Dazostinag disodium or ADU-S100).
-
Following an incubation period of 24 to 48 hours, the cell culture supernatant is collected.
-
The activity of the IRF-inducible Lucia™ luciferase is measured using a luminometer.
-
The activity of the NF-κB-inducible SEAP is measured using a spectrophotometer.
-
Dose-response curves are generated, and EC50 values are calculated to determine the concentration of the agonist required to induce a half-maximal response.
In Vivo Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of STING agonists in a syngeneic mouse model.
Animal Model: BALB/c mice bearing subcutaneously implanted CT26 colon carcinoma cells.
Methodology:
-
CT26 cells are subcutaneously injected into the flank of BALB/c mice.
-
Tumor growth is monitored, and when tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into treatment and control groups.
-
For intratumoral administration (ADU-S100), the compound is directly injected into the tumor. For intravenous administration (Dazostinag disodium), the compound is injected via the tail vein.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as histopathology and immune cell infiltration.
-
Survival of the mice is also monitored as a primary endpoint.
Comparative Analysis of Mechanism and Delivery
The key distinction between Dazostinag disodium and ADU-S100 lies in their intended route of administration, which is a direct consequence of their chemical properties.
Dazostinag Disodium: Its non-CDN structure is optimized for systemic delivery, allowing for intravenous administration. This approach has the potential to activate the STING pathway in immune cells throughout the body, potentially addressing metastatic disease more effectively.
ADU-S100: As a cyclic dinucleotide, it is typically administered intratumorally. This local delivery is intended to concentrate the drug at the tumor site, directly stimulating an anti-tumor immune response within the tumor microenvironment. While this can lead to systemic effects through the trafficking of activated immune cells, the primary site of action is the injected tumor.
Conclusion
Dazostinag disodium and ADU-S100 represent two distinct approaches to harnessing the therapeutic potential of STING activation. Dazostinag's systemic delivery offers the promise of a broader anti-tumor effect, particularly in the context of metastatic disease, and its ongoing clinical development in combination with checkpoint inhibitors shows encouraging results. ADU-S100, while demonstrating preclinical efficacy and some clinical activity, has faced challenges in translating its potent localized immune activation into consistent and robust clinical responses, leading to the discontinuation of some of its clinical programs.
For researchers and drug development professionals, the comparison of these two agents underscores the critical importance of not only the target but also the chemical properties, formulation, and delivery strategy in the design of effective immunotherapies. The evolution of STING agonists from localized to systemic administration reflects a significant step forward in the field, with the potential to broaden the applicability of this powerful therapeutic modality.
References
Immunomodulatory Effects of Dazostinag Disodium in Humanized Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory effects of Dazostinag disodium (TAK-676), a novel STING (Stimulator of Interferon Genes) agonist, in humanized mouse models. The performance of Dazostinag disodium is compared with other STING agonists in clinical development, supported by available preclinical data. This document is intended to serve as a resource for researchers and drug development professionals evaluating the therapeutic potential of STING agonists.
Dazostinag disodium is a synthetic, systemic STING agonist designed to activate the innate immune system, leading to the production of type I interferons and a cascade of downstream anti-tumor immune responses.[1][2] Humanized mice, engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs), offer a valuable preclinical platform to assess the activity of human-specific immunomodulatory agents like Dazostinag disodium.
Comparative Analysis of STING Agonists
The following tables summarize the available preclinical data for Dazostinag disodium and selected alternative STING agonists. It is important to note that direct head-to-head studies in the same humanized mouse model are limited. Therefore, this comparison is based on data from various preclinical models, including syngeneic mice and in vitro human cell-based assays.
Table 1: In Vitro Activity of STING Agonists
| Compound | Target | Assay System | Key Findings | Reference |
| Dazostinag disodium (TAK-676) | Human and Murine STING | THP-1 (human monocytic cell line) | Dose-dependent activation of the STING-TBK1-IRF3 pathway. | [1] |
| Human monocyte-derived dendritic cells (MoDCs) | Concentration-dependent activation. | [3] | ||
| E7766 | Human and Murine STING | Human PBMCs | Potent and consistent activity across seven tested human STING genotypes. | [4] |
| SNX281 | Human and Mammalian STING | THP-1 cells, human PBMCs | Induction of IFN-β, TNF-α, and IL-6 in a STING-dependent manner. | |
| SB 11285 | STING | Not specified | Potent STING agonist. |
Table 2: In Vivo Immunomodulatory Effects and Anti-Tumor Activity
| Compound | Mouse Model | Key Immunomodulatory Effects | Anti-Tumor Activity | Reference |
| Dazostinag disodium (TAK-676) | Syngeneic (CT26, A20, B16F10) | Dose-dependent cytokine responses (IFNα, IFNγ, IP-10). Increased activation and proliferation of dendritic cells, NK cells, and T cells in the tumor microenvironment (TME). | Significant STING-dependent anti-tumor activity, including complete regressions and durable memory T-cell immunity. | |
| E7766 | Syngeneic (KrasG12D/+ Trp53-/- sarcoma) | Induced CD8+ T-cell infiltration and activated lymphocyte transcriptomic signatures in the TME. | Durable tumor clearance, dependent on host STING and CD8+ T-cells. | |
| Syngeneic (CT26 dual tumor model) | Induction of IFNβ and CXCL10. | Cured 90% of animals with both subcutaneous and liver tumors, with evidence of immune memory. | ||
| SNX281 | Syngeneic (CT26 colon carcinoma) | Increased T-cell responses against the endogenous tumor antigen AH1. | Complete and durable tumor regression with induction of immune memory. Maximal tumor control was dependent on CD8+ T cells. | |
| SB 11285 | Syngeneic (A20 lymphoma, CT26 colon carcinoma) | Infiltration of CD8+ T and NK cells into the tumor. | Potent and durable immune-mediated anti-tumor activity. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dazostinag Disodium: A Comparative Analysis of Monotherapy vs. Combination Therapy with Checkpoint Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
Dazostinag disodium (TAK-676) is an investigational synthetic STING (Stimulator of Interferon Genes) agonist designed for systemic administration. Its mechanism of action, centered on the activation of the innate immune system, has positioned it as a promising candidate for cancer immunotherapy, both as a standalone agent and in combination with other immuno-oncology drugs, particularly checkpoint inhibitors. This guide provides a comprehensive comparison of the efficacy of dazostinag disodium as a monotherapy versus its use in combination with checkpoint inhibitors, supported by available preclinical and clinical data.
Mechanism of Action: Activating the STING Pathway
Dazostinag disodium functions by targeting and activating the STING protein, a key mediator of innate immunity. This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This process initiates a robust anti-tumor immune response characterized by the activation and recruitment of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) to the tumor microenvironment.[1]
Below is a diagram illustrating the STING signaling pathway activated by dazostinag disodium.
Caption: Dazostinag activates the STING pathway, leading to an anti-tumor immune response.
Preclinical Efficacy: Monotherapy vs. Combination Therapy
Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor activity of dazostinag as a monotherapy.[1] These studies have shown that systemic administration of dazostinag leads to dose-dependent activation of the STING pathway, resulting in significant anti-tumor effects, including complete tumor regressions and the induction of durable memory T-cell immunity.[1]
The scientific rationale for combining dazostinag with checkpoint inhibitors, such as anti-PD-1 antibodies, is based on their complementary mechanisms of action. Dazostinag primes the tumor microenvironment by inducing an inflammatory state and increasing the infiltration of T cells, which can then be more effectively unleashed by checkpoint inhibitors that block the immunosuppressive signals that prevent T cells from attacking cancer cells.
While detailed head-to-head preclinical studies with quantitative tumor growth inhibition and survival curves are not extensively available in the public domain, a research abstract has confirmed the enhanced efficacy of the combination. The abstract states that in vivo, the combination of dazostinag with an anti-PD-1 antibody resulted in enhanced antitumor efficacy compared to the single agents, which was correlated with an increase in T and NK cell infiltration.[2]
Table 1: Summary of Preclinical Findings
| Treatment Modality | Key Findings | Supporting Evidence |
| Dazostinag Monotherapy | Induces dose-dependent, STING-dependent anti-tumor activity, including complete regressions and durable T-cell memory. Promotes activation of dendritic cells, NK cells, and T cells.[1] | Syngeneic mouse models. |
| Combination Therapy (Dazostinag + anti-PD-1) | Enhanced antitumor efficacy compared to monotherapy. Correlated with increased T and NK cell infiltration into the tumor. | In vivo preclinical models. |
Clinical Efficacy: Emerging Data
The clinical development of dazostinag is ongoing, with several clinical trials investigating its safety and efficacy as both a monotherapy and in combination with other anti-cancer agents. The most prominent of these is the Phase 1/2 iintune-1 study (NCT04420884), which is evaluating dazostinag alone and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced or metastatic solid tumors.
Preliminary results from the dose-expansion cohort of the iintune-1 study have provided early evidence of the clinical activity of the combination therapy.
Table 2: Preliminary Clinical Efficacy of Dazostinag in Combination with Pembrolizumab in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Clinical Trial | Patient Population | Treatment | Overall Response Rate (ORR) |
| iintune-1 (NCT04420884) | Recurrent/Metastatic HNSCC | Dazostinag + Pembrolizumab | 34% |
It is important to note that while the iintune-1 trial includes a monotherapy arm in its dose-escalation phase, efficacy data for this arm has not yet been publicly reported, precluding a direct comparison with the combination therapy arm in a clinical setting at this time.
Furthermore, a Phase 0 study in HNSCC patients demonstrated that intratumoral microdosing of dazostinag, both alone and in combination with chemotherapy, induced a pro-inflammatory tumor microenvironment. This was evidenced by an increase in Type 1 IFN signaling, a shift in macrophage polarization towards a pro-inflammatory phenotype, and an enrichment of cytotoxic T cells. These findings provide clinical evidence for the on-target mechanism of action of dazostinag and support the rationale for its systemic use in combination with other immunotherapies.
Experimental Protocols
Preclinical Syngeneic Mouse Model Study (Conceptual Workflow)
A typical preclinical study evaluating the efficacy of dazostinag as a monotherapy and in combination with an anti-PD-1 antibody would follow the workflow outlined below.
Caption: A conceptual workflow for a preclinical study comparing dazostinag monotherapy and combination therapy.
-
Animal Models: Syngeneic mouse models (e.g., BALB/c mice bearing CT26 colon carcinoma or C57BL/6 mice bearing B16-F10 melanoma) are commonly used as they possess a competent immune system.
-
Tumor Cell Inoculation: A specified number of tumor cells are subcutaneously injected into the flank of the mice.
-
Treatment Groups: Once tumors reach a predetermined size, mice are randomized into treatment groups: (1) Vehicle control, (2) Dazostinag monotherapy, (3) Anti-PD-1 antibody monotherapy, and (4) Dazostinag and anti-PD-1 combination therapy.
-
Drug Administration: Dazostinag is typically administered intravenously, while the anti-PD-1 antibody is given intraperitoneally, at specified doses and schedules.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Survival: Overall survival is monitored, and Kaplan-Meier survival curves are generated.
-
-
Pharmacodynamic Assessments: At the end of the study, tumors and spleens may be harvested for immunophenotyping by flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells).
Clinical Trial Protocol: iintune-1 (NCT04420884)
-
Study Design: A Phase 1/2, open-label, multicenter study. The study consists of a dose-escalation phase and a dose-expansion phase.
-
Patient Population: Patients with advanced or metastatic solid tumors who have no standard therapeutic options available.
-
Treatment Arms:
-
Dose Escalation:
-
Part 1A: Dazostinag monotherapy at escalating doses.
-
Part 1B: Dazostinag at escalating doses in combination with a standard dose of pembrolizumab.
-
-
Dose Expansion: Dazostinag at the recommended dose for expansion in combination with pembrolizumab in specific tumor cohorts, such as HNSCC.
-
-
Drug Administration: Dazostinag is administered as an intravenous infusion. Pembrolizumab is also administered intravenously.
-
Primary Endpoints: To determine the safety and tolerability of dazostinag as a monotherapy and in combination with pembrolizumab, and to establish the recommended dose for expansion.
-
Secondary Endpoints: To assess the preliminary anti-tumor activity (including Overall Response Rate), and to characterize the pharmacokinetics of dazostinag.
Conclusion
The available evidence strongly suggests that the combination of dazostinag disodium with a checkpoint inhibitor, such as an anti-PD-1 antibody, holds greater therapeutic potential than dazostinag monotherapy. Preclinical data indicates an enhanced anti-tumor effect with the combination, a finding that is supported by early clinical data demonstrating a promising overall response rate in patients with HNSCC.
However, it is crucial to acknowledge the limitations of the current data. Direct, quantitative head-to-head comparisons from preclinical studies are not widely published. Furthermore, the clinical data is still preliminary, and the efficacy of dazostinag monotherapy in a clinical setting has not yet been reported from the ongoing iintune-1 trial. As more data from these and other ongoing clinical trials become available, a more definitive comparison of the efficacy of dazostinag as a monotherapy versus in combination with checkpoint inhibitors will be possible. The current body of evidence, however, provides a strong rationale for the continued investigation of dazostinag in combination with checkpoint inhibitors as a novel cancer immunotherapy strategy.
References
A Comparative Guide to Intravenous vs. Intratumoral Administration of Dazostinag Disodium
For Researchers, Scientists, and Drug Development Professionals
Dazostinag disodium (TAK-676) is a potent and selective small-molecule STING (Stimulator of Interferon Genes) agonist that has demonstrated significant potential in cancer immunotherapy.[1] Its activation of the STING pathway initiates a cascade of immune responses, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response. This guide provides a comparative overview of two primary administration routes for Dazostinag disodium: intravenous (IV) and intratumoral (IT), summarizing key experimental data and methodologies to inform preclinical and clinical research.
Mechanism of Action: STING Pathway Activation
Dazostinag disodium functions by binding to and activating the STING protein, which is a key mediator of innate immunity. This activation triggers a signaling cascade involving TBK1 and IRF3, leading to the transcription and secretion of type I interferons (IFN-α/β). These interferons then act in an autocrine and paracrine manner to promote the maturation and activation of dendritic cells (DCs), enhance antigen presentation, and ultimately prime cytotoxic T lymphocytes (CTLs) to recognize and eliminate tumor cells.
Caption: Dazostinag disodium activates the STING signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies for both intravenous and intratumoral administration of Dazostinag disodium. Direct comparative studies are limited; therefore, data is presented for each route independently.
Table 1: Intravenous Administration - Preclinical Data
| Parameter | Animal Model | Dosage | Key Findings |
| Pharmacokinetics | Mice | 0.025-2 mg/kg (single dose) | Well-tolerated, dose-proportional plasma pharmacokinetics, and higher exposure in the tumor.[1] |
| Anti-Tumor Efficacy | BALB/c mice with A20 or CT26.WT syngeneic tumors | 1 or 2 mg/kg/day (on days 3, 6, 9, 12) | Significant T-cell-dependent in vivo antitumor activity.[1] |
| Immune Response | BALB/c mice with A20 or CT26.WT syngeneic tumors | 1 or 2 mg/kg/day | Induced dose-dependent cytokine responses and increased activation and proliferation of immune cells within the tumor microenvironment (TME) and tumor-associated lymphoid tissue.[1] |
Table 2: Intratumoral Administration - Clinical Microdosing Data
| Parameter | Study Population | Dosage | Key Findings |
| Immune Cell Polarization | Patients with Head and Neck Squamous Cell Carcinoma (HNSCC) | 0.05 mg/mL solution (max 1.68 μg per patient) | Shifted macrophage polarization from an immune-suppressive to a pro-inflammatory phenotype 24 hours after injection.[2] |
| T-Cell Response | Patients with HNSCC | 0.05 mg/mL solution (max 1.68 μg per patient) | Enrichment of cytotoxic T-cells in regions of localized drug exposure, coinciding with increased chemokine (CXCL9) expression. |
| Apoptosis | Patients with HNSCC | 0.05 mg/mL solution (max 1.68 μg per patient) | In combination with chemotherapy, increased cellular apoptosis compared to either drug alone. |
| Type I IFN Signaling | Patients with HNSCC | 0.05 mg/mL solution (max 1.68 μg per patient) | Induced Type I IFN signaling from multiple cell types within the TME. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for intravenous and intratumoral administration of Dazostinag disodium.
Intravenous Administration in a Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy and systemic immune response following intravenous administration of Dazostinag disodium.
-
Animal Model: BALB/c mice are subcutaneously inoculated with syngeneic tumor cells (e.g., CT26 colon carcinoma or A20 lymphoma). Tumors are allowed to establish to a predetermined size (e.g., 100-200 mm³).
-
Drug Preparation: Dazostinag disodium is reconstituted in a sterile, biocompatible vehicle (e.g., saline or PBS) to the desired concentration.
-
Administration: Mice are treated with intravenous injections of Dazostinag disodium at doses of 1 or 2 mg/kg/day on a specified schedule (e.g., days 3, 6, 9, and 12 post-tumor inoculation). A control group receives vehicle injections.
-
Efficacy Assessment: Tumor growth is monitored by caliper measurements at regular intervals. Tumor volume is calculated using the formula: (length x width²)/2.
-
Pharmacodynamic Analysis: At specified time points, blood, tumors, and lymphoid tissues are collected. Tissues can be processed for flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells), and plasma can be analyzed for cytokine levels (e.g., IFN-γ, TNF-α) using multiplex assays.
Intratumoral Microdosing in Human Clinical Trials (CIVO Platform)
Objective: To assess the local pharmacodynamic effects of Dazostinag disodium within the tumor microenvironment of patients with accessible tumors.
-
Patient Population: Adult patients with accessible tumors (e.g., head and neck squamous cell carcinoma) scheduled for surgical resection.
-
Drug Preparation: Dazostinag disodium is prepared in a solution at a concentration of 0.05 mg/mL.
-
Administration: Using a specialized device (e.g., Comparative in vivo Oncology - CIVO), microdoses of Dazostinag disodium (maximum of 1.68 μg per patient) are injected directly into distinct regions of the tumor 24 to 96 hours prior to the scheduled resection.
-
Sample Collection and Analysis: Following surgical resection, the tumor tissue is processed for various analyses. Immunohistochemistry (IHC) and immunofluorescence (IF) are used to visualize and quantify immune cell infiltration (e.g., CD8+, CD68+, CD86+, CD163+) and other biomarkers (e.g., cleaved caspase-3). Spatial transcriptomics can be employed to analyze gene expression profiles in specific regions of the tumor corresponding to drug exposure.
Caption: Comparative experimental workflows.
Comparison of Administration Routes
Intravenous administration is designed for systemic delivery, making it suitable for treating metastatic diseases where tumors are not easily accessible for direct injection. Preclinical studies demonstrate that IV Dazostinag disodium can achieve significant tumor exposure and induce a robust, systemic anti-tumor immune response. This route of administration has the potential to activate immune cells both within the tumor microenvironment and in secondary lymphoid organs, leading to a broad and durable T-cell response.
Intratumoral administration , on the other hand, offers a more targeted approach. By delivering the STING agonist directly to the tumor site, it aims to maximize local immune activation while minimizing potential systemic side effects. The clinical microdosing study in HNSCC patients highlights the potent local effects of IT Dazostinag disodium, including the rapid recruitment and activation of cytotoxic T-cells and the repolarization of macrophages towards a pro-inflammatory state. This localized "in-situ vaccination" effect can potentially lead to systemic immunity against tumor antigens released from the treated lesion.
Conclusion
Both intravenous and intratumoral administration of Dazostinag disodium represent promising strategies for cancer immunotherapy. The choice of administration route will likely depend on the clinical context, including the tumor type, stage of the disease, and accessibility of the tumor. Intravenous administration offers a systemic approach for widespread disease, while intratumoral injection provides a targeted method to induce a potent local anti-tumor immune response that may translate to systemic efficacy. Further clinical studies directly comparing these two routes of administration are warranted to fully elucidate their respective therapeutic potentials and to guide the optimal clinical application of Dazostinag disodium.
References
A Comparative Analysis of Dazostinag Disodium-Based Antibody-Drug Conjugates in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continuously evolving, with Antibody-Drug Conjugates (ADCs) representing a significant advancement in targeted treatment. This guide provides a comparative analysis of a novel class of ADCs utilizing the STING (Stimulator of Interferon Genes) agonist, Dazostinag disodium, as a payload. By harnessing the power of the innate immune system, these immunomodulatory ADCs offer a distinct mechanism of action compared to traditional cytotoxic ADCs. This analysis will delve into the performance of Dazostinag disodium-based ADCs, comparing them with other STING agonist ADCs and established cytotoxic ADCs, supported by preclinical data and detailed experimental methodologies.
The Rise of Immunomodulatory ADCs: The STING Pathway
Dazostinag disodium is a potent STING agonist.[1][2] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cancer.[3][4] Activation of STING in immune cells within the tumor microenvironment triggers the production of pro-inflammatory cytokines, including type I interferons (IFNs).[2] This, in turn, enhances the cross-presentation of tumor-associated antigens (TAAs) by dendritic cells (DCs), leading to the priming and activation of cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate cancer cells. By using Dazostinag disodium as a payload, ADCs can selectively deliver this immune-stimulating agent to tumor cells, turning "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors with an active anti-tumor immune response.
Caption: The cGAS-STING signaling pathway.
Comparative Analysis of Dazostinag Disodium-Based ADCs
While the clinical development of Dazostinag disodium-based ADCs is still in its early stages, preclinical data provides valuable insights into their potential. For this analysis, we will consider a key example:
-
TAK-500: A CCR2-targeted immune-stimulating antibody conjugate (ISAC) that utilizes a Dazostinag payload. This ADC is designed to selectively activate STING in CCR2-expressing cells, which are often abundant in the tumor microenvironment.
We will compare this with other investigational STING-agonist ADCs and established cytotoxic ADCs targeting well-known cancer antigens like HER2 and TROP2.
Table 1: Comparison of Preclinical Efficacy of Investigational STING Agonist ADCs
| ADC Platform | Antibody Target | STING Agonist Payload | Tumor Model | Key Findings | Reference |
| TAK-500 (murine surrogate) | CCR2 | Dazostinag | Syngeneic mouse models | Selective STING activation in CCR2+ cells within the tumor. | |
| ImmuneSensor Therapeutics | EGFR | Proprietary STING Agonist | Syngeneic mouse tumor models | Potent anti-tumor efficacy, well-tolerated, and synergized with anti-PD-L1 antibody. | |
| Next-Generation ISAC | HER2 | Proprietary STING Agonist | Syngeneic mouse tumor models | Potent antitumor activity in HER2-positive tumors, induction of immune memory. |
Table 2: Comparative Overview of Dazostinag-based ADCs vs. Cytotoxic ADCs
| Feature | Dazostinag-based ADC (e.g., TAK-500) | Cytotoxic ADC (e.g., Trastuzumab Deruxtecan) | Cytotoxic ADC (e.g., Sacituzumab Govitecan) |
| Target Antigen | CCR2 | HER2 | TROP2 |
| Payload | Dazostinag (STING Agonist) | Deruxtecan (Topoisomerase I inhibitor) | SN-38 (Topoisomerase I inhibitor) |
| Mechanism of Action | Activation of innate immunity, induction of anti-tumor T-cell response. | DNA damage and apoptosis of tumor cells. | DNA damage and apoptosis of tumor cells. |
| Primary Effect | Immunomodulatory | Cytotoxic | Cytotoxic |
| Bystander Effect | Primarily immune-mediated | High, due to membrane-permeable payload. | Moderate, due to membrane-permeable payload. |
| Potential Advantage | Generation of long-term immunological memory, potential for synergistic combination with checkpoint inhibitors. | Potent tumor-killing activity in high-antigen expressing tumors. | Efficacy in tumors with heterogeneous antigen expression. |
| Potential Limitation | Efficacy may depend on the immune composition of the tumor microenvironment. | Off-target toxicity, development of drug resistance. | Off-target toxicity, development of drug resistance. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of ADCs. Below are methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells.
Caption: Workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Culture: Culture target cancer cells (e.g., a CCR2-expressing cell line for TAK-500) in appropriate media.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the Dazostinag-based ADC and control ADCs. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive target cells.
-
Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the Dazostinag-based ADC and control ADCs.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled bystander cells.
-
Data Analysis: Determine the IC50 for the bystander cell killing effect.
In Vivo Efficacy Study
This study assesses the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (for human cancer cell line xenografts) or syngeneic mouse models (for murine cancer cell lines to evaluate immune responses). For a Dazostinag-based ADC, a syngeneic model is crucial to assess the immunomodulatory effects.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., CT26, a murine colon carcinoma cell line) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Dazostinag-based ADC, comparator ADC). Administer the treatments intravenously at specified doses and schedules (e.g., once weekly).
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Measure tumor volume two to three times per week. The primary endpoint is often the delay in tumor growth or tumor regression.
-
Survival: Monitor the survival of the mice over time.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations (e.g., CD4+ and CD8+ T cells, dendritic cells, macrophages) by flow cytometry to understand the mechanism of action.
-
Biomarker Analysis: Analyze cytokine levels in the serum or tumor microenvironment.
-
Conclusion
Dazostinag disodium-based ADCs represent a promising new frontier in cancer immunotherapy. By leveraging the STING pathway, these agents have the potential to induce robust and durable anti-tumor immune responses. Preclinical data suggests that the targeted delivery of Dazostinag can effectively activate the immune system within the tumor microenvironment, offering a distinct advantage over systemic administration of STING agonists.
Compared to traditional cytotoxic ADCs, Dazostinag-based ADCs offer a unique mechanism of action that may lead to long-lasting immunological memory and synergistic effects when combined with other immunotherapies like checkpoint inhibitors. However, their efficacy is likely dependent on the immune contexture of the tumor.
Further research and clinical trials are necessary to fully elucidate the therapeutic potential of Dazostinag disodium-based ADCs. Head-to-head comparative studies with other ADC platforms will be critical in defining their optimal clinical application and identifying patient populations most likely to benefit from this innovative therapeutic approach. The detailed experimental protocols provided in this guide offer a framework for the robust preclinical evaluation of this exciting new class of antibody-drug conjugates.
References
Safety Operating Guide
Prudent Disposal of Dazostinag Disodium in a Research Setting
For research use only, not for human or veterinary use.
This document provides essential guidance on the proper disposal of Dazostinag disodium (also known as TAK-676), a potent STING (Stimulator of Interferon Genes) agonist used in preclinical research. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance. This information is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Considerations
Dazostinag disodium is a bioactive substance that activates immune signaling pathways.[1][2] While a specific Safety Data Sheet (SDS) with comprehensive hazard information is not publicly available, researchers should handle this compound with the standard precautions applied to novel chemical entities. Assume the compound may have potential hazards until comprehensive toxicological data is available.
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling Dazostinag disodium. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Engineering Controls: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
II. Step-by-Step Disposal Protocol for Dazostinag Disodium
The following procedures are based on general best practices for the disposal of non-hazardous and potentially bioactive research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
-
Deactivation of Small Quantities (Recommended for trace amounts in solutions):
-
For aqueous solutions containing small residual amounts of Dazostinag disodium, treatment with a 10% bleach solution for a minimum of 30 minutes can be an effective decontamination step.
-
Following decontamination, the solution should be neutralized to a pH between 6 and 8.
-
Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with institutional guidelines.
-
-
Disposal of Solid Waste:
-
Unused or Expired Compound: Unopened or expired containers of solid Dazostinag disodium should be transferred to a licensed chemical waste disposal company. Do not attempt to dispose of the solid compound in regular laboratory or municipal waste.
-
Contaminated Materials: All materials that have come into direct contact with Dazostinag disodium, such as pipette tips, tubes, gloves, and bench paper, should be collected in a designated, clearly labeled hazardous waste container.
-
The container should be sealed and stored in a secure, secondary containment area until it is collected by your institution's EHS-approved waste management service.
-
-
Disposal of Liquid Waste:
-
Stock Solutions: Unused or waste stock solutions of Dazostinag disodium should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Aqueous Waste: Large volumes of aqueous waste containing Dazostinag disodium should not be disposed of directly down the drain without assessing the need for decontamination and neutralization. Collect in a designated hazardous waste container for EHS pickup.
-
Organic Solvent Waste: If Dazostinag disodium has been dissolved in an organic solvent, the waste must be collected in a container specifically designated for flammable or halogenated organic waste, as appropriate. Do not mix incompatible waste streams.
-
III. Quantitative Data Summary
While specific disposal-related quantitative data for Dazostinag disodium is not available, the following table summarizes its key chemical properties.[1][2]
| Property | Value |
| Chemical Formula | C21H20F2N8Na2O10P2S2[1] |
| Molecular Weight | 754.48 g/mol |
| CAS Number | 2553413-93-5 |
| Appearance | White to off-white solid |
| Storage Temperature | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C |
IV. Experimental Protocol and Signaling Pathway
Mechanism of Action: Dazostinag disodium is an agonist of the STING protein, which plays a critical role in the innate immune response. Upon binding, it triggers the activation of the STING signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation of both innate and adaptive immunity contributes to its anti-tumor effects in preclinical models.
Experimental Summary: In Vitro Immune Cell Activation
-
Objective: To determine the in vitro immune cell activation function of Dazostinag disodium.
-
Methodology: Mouse bone marrow-derived dendritic cells (BMDCs) were treated with varying concentrations of Dazostinag disodium (0-1 μM) for 24 hours. Activation of dendritic cells, NK cells, and T cells was assessed.
-
Results: Dazostinag disodium demonstrated a dose-dependent activation of these immune cells.
Caption: Dazostinag activates the STING pathway, leading to interferon gene transcription.
Caption: Decision workflow for the proper disposal of Dazostinag disodium waste.
References
Essential Safety and Logistical Information for Handling Dazostinag Disodium
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical guidance for the handling and disposal of Dazostinag disodium, an investigational STING (Stimulator of Interferon Genes) agonist. Given its classification as a potential cytotoxic and hazardous compound, strict adherence to these procedures is imperative to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
Dazostinag disodium is an investigational drug with potential antineoplastic activities. While a comprehensive Safety Data Sheet (SDS) is not publicly available, hazard classifications from suppliers indicate significant health risks. It is suspected of causing genetic defects and cancer and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be handled with the same precautions as other cytotoxic agents in a research laboratory setting.
Personal Protective Equipment (PPE):
Due to the hazardous nature of Dazostinag disodium, the following PPE is mandatory when handling the compound in any form (solid or in solution):
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Safety glasses with side shields or a face shield. | To protect eyes from splashes or aerosols. |
| Lab Coat | Disposable, fluid-resistant gown with tight-fitting cuffs. | To protect skin and clothing from contamination. |
| Respiratory | An N95 respirator or higher should be used when handling the powder form or if there is a risk of aerosolization. | To prevent inhalation of the compound. |
Operational Plans: From Receipt to Disposal
Receiving and Storage:
-
Receiving: Upon receipt, inspect the package for any signs of damage. If the package is compromised, it should be treated as a spill and handled by trained personnel with appropriate PPE[2].
-
Storage: Store Dazostinag disodium in a designated, clearly labeled, and secure location away from incompatible materials. Recommended storage is at -20°C for long-term (months to years) and 0-4°C for short-term (days to weeks)[3].
Preparation and Handling:
-
All handling of Dazostinag disodium, especially the weighing of the powder and preparation of stock solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize exposure.
-
Work surfaces should be decontaminated with a suitable cleaning agent after each use[2].
Spill Management:
-
In the event of a spill, the area should be immediately evacuated and secured.
-
Only trained personnel with appropriate PPE should clean the spill using a cytotoxic spill kit.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
The disposal of Dazostinag disodium and all contaminated materials must follow institutional and regulatory guidelines for hazardous and cytotoxic waste.
| Waste Stream | Disposal Container | Disposal Procedure |
| Unused/Expired Compound | Black RCRA-regulated hazardous waste container. | Segregate for hazardous waste incineration[4]. |
| Contaminated Labware (vials, pipette tips, etc.) | Yellow chemotherapy waste container. | For incineration. |
| Contaminated PPE | Yellow chemotherapy waste bag within a rigid, leak-proof container. | For incineration. |
| Sharps (needles, syringes) | Yellow, puncture-resistant "Chemo Sharps" container. | For incineration. |
Experimental Protocols and Data
Dazostinag disodium is a potent agonist of the STING pathway, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Activity of Dazostinag Disodium
| Cell Type | Assay | Parameter | Value | Reference |
| THP1-Dual™ Cells | STING Activation | EC50 | 0.068 nM (for ADC form) | |
| Mouse BMDC | Immune Cell Activation | EC50 | 0.32 µM | |
| Mouse NK Cells | Immune Cell Activation | EC50 | 0.271 µM | |
| Mouse CD8+ T Cells | Immune Cell Activation | EC50 | 0.216 µM | |
| Mouse CD4+ T Cells | Immune Cell Activation | EC50 | 0.249 µM |
Table 2: In Vivo Pharmacokinetics in Mice (as an Antibody-Drug Conjugate)
| Parameter | Value | Dosing | Tumor Model | Reference |
| Half-life (t½) | 33 hours | 0.1 mg/kg (single dose) | CT26-GCC | |
| AUC(last) | 51432 h·nM | 0.1 mg/kg (single dose) | CT26-GCC |
Detailed Methodologies
Protocol 1: In Vitro STING Pathway Activation Assay
This protocol is adapted from standard methods for assessing STING activation.
-
Cell Culture: Culture THP1-Dual™ reporter cells (which express a secreted embryonic alkaline phosphatase reporter gene under the control of an IRF3-inducible promoter) according to the supplier's recommendations.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and allow them to adhere.
-
Compound Treatment: Prepare serial dilutions of Dazostinag disodium in the cell culture medium. Add the diluted compound to the cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Reporter Gene Assay: Measure the alkaline phosphatase activity in the cell supernatant according to the reporter assay manufacturer's instructions. This activity is proportional to the activation of the STING pathway.
-
Data Analysis: Calculate the EC50 value by plotting the reporter activity against the logarithm of the Dazostinag disodium concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol is based on published studies using Dazostinag disodium.
-
Animal Model: Use BALB/c mice.
-
Tumor Cell Implantation: Subcutaneously implant CT26 colon carcinoma cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer Dazostinag disodium intravenously at doses ranging from 50 to 100 µg/kg.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is the inhibition of tumor growth.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Visualizations
Signaling Pathway of Dazostinag Disodium
Caption: Dazostinag disodium activates the STING pathway, leading to anti-tumor immunity.
Experimental Workflow for In Vitro STING Activation
Caption: Workflow for assessing Dazostinag disodium's in vitro STING activation.
References
- 1. Dazostinag disodium | TAK-676 | STING | Ambeed.com [ambeed.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dazostinag disodium - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
